Dasiglucagon
Description
This compound is an Antihypoglycemic Agent. The mechanism of action of this compound is as a Glucagon Receptor Agonist. The physiologic effect of this compound is by means of Increased Glycogenolysis.
glucagon analog
Properties
Key on ui mechanism of action |
Dasiglucagon is an analog of glucagon, which is a peptide hormone responsible for increasing blood glucose levels. It has the same mechanism of action as endogenous glucagon by acting as an agonist at glucagon receptors, which are G-coupled receptors expressed throughout the body. Dasiglucagon binds to glucagon receptors in the liver, which activates Gsα and Gq, and consequently, adenylate cyclase. Adenyl cyclase increases intracellular cyclic AMP, which stimulates glycogenolysis and glucogenesis in the liver. As glucose is primarily released from liver glycogen stores, hepatic stores of glycogen are crucial for dasiglucagon to exert its antihypoglycemic effects. |
|---|---|
CAS No. |
1544300-84-6 |
Molecular Formula |
C152H222N38O50 |
Molecular Weight |
3381.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-carboxy-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C152H222N38O50/c1-73(2)55-99(133(222)171-98(47-51-116(206)207)132(221)183-111(71-194)144(233)189-122(80(11)197)149(238)239)174-137(226)105(61-85-65-161-91-32-21-20-31-89(85)91)178-129(218)93(34-23-25-53-154)172-146(235)119(75(5)6)187-139(228)103(57-81-27-16-14-17-28-81)176-131(220)97(46-50-115(204)205)170-130(219)96(45-49-114(202)203)167-123(212)76(7)164-127(216)94(35-26-54-160-151(157)158)166-124(213)77(8)165-150(240)152(12,13)190-145(234)107(64-118(210)211)180-134(223)100(56-74(3)4)173-135(224)101(59-83-36-40-87(198)41-37-83)175-128(217)92(33-22-24-52-153)168-142(231)109(69-192)184-136(225)102(60-84-38-42-88(199)43-39-84)177-138(227)106(63-117(208)209)179-143(232)110(70-193)185-148(237)121(79(10)196)188-140(229)104(58-82-29-18-15-19-30-82)181-147(236)120(78(9)195)186-113(201)67-162-126(215)95(44-48-112(156)200)169-141(230)108(68-191)182-125(214)90(155)62-86-66-159-72-163-86/h14-21,27-32,36-43,65-66,72-80,90,92-111,119-122,161,191-199H,22-26,33-35,44-64,67-71,153-155H2,1-13H3,(H2,156,200)(H,159,163)(H,162,215)(H,164,216)(H,165,240)(H,166,213)(H,167,212)(H,168,231)(H,169,230)(H,170,219)(H,171,222)(H,172,235)(H,173,224)(H,174,226)(H,175,217)(H,176,220)(H,177,227)(H,178,218)(H,179,232)(H,180,223)(H,181,236)(H,182,214)(H,183,221)(H,184,225)(H,185,237)(H,186,201)(H,187,228)(H,188,229)(H,189,233)(H,190,234)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H,238,239)(H4,157,158,160)/t76-,77-,78+,79+,80+,90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,119-,120-,121-,122-/m0/s1 |
InChI Key |
RZRMFQMNPDPAIX-AJTOSFMRSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dasiglucagon mechanism of action on glucagon receptors
An In-depth Technical Guide to the Mechanism of Action of Dasiglucagon on Glucagon Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a novel, stable glucagon analog engineered for the rapid treatment of severe hypoglycemia.[1][2] Comprising 29 amino acids with seven substitutions compared to native glucagon, its enhanced chemical and physical stability allows for a ready-to-use aqueous formulation.[1][2] this compound exerts its pharmacologic effects by acting as a full agonist at the glucagon receptor (GCGR), a Class B G-protein coupled receptor (GPCR).[1][3] Its mechanism of action mirrors that of endogenous glucagon, primarily targeting hepatic glucose metabolism to restore normal blood glucose levels.[2] Activation of the GCGR by this compound initiates a dual signaling cascade through Gαs and Gαq proteins, leading to increased glycogenolysis and gluconeogenesis.[2] In vitro studies confirm that this compound possesses a potency at the human glucagon receptor that is comparable to that of native glucagon.[3] This guide provides a detailed examination of the molecular interactions, signaling pathways, and quantitative pharmacology of this compound, along with representative experimental protocols for its characterization.
Interaction with the Glucagon Receptor (GCGR)
This compound binds to the glucagon receptor, which is predominantly expressed on the surface of hepatocytes.[1] The GCGR is a member of the secretin receptor family (Class B GPCRs), characterized by a large extracellular N-terminal domain that is crucial for hormone binding and a canonical seven-transmembrane helix domain that transduces the signal intracellularly. The seven amino acid substitutions in this compound are designed to improve its solubility and prevent the formation of amyloid-like fibrils that plague native glucagon formulations, without compromising its binding affinity or efficacy at the receptor.[1]
Intracellular Signaling Pathways
Upon binding of this compound, the GCGR undergoes a conformational change that facilitates the activation of heterotrimeric G proteins. The receptor couples to at least two distinct G protein subtypes, Gαs and Gαq, initiating parallel signaling cascades that culminate in a robust increase in hepatic glucose output.[2]
Gαs-Mediated cAMP Pathway
The canonical and primary signaling pathway activated by the GCGR is mediated by the Gαs subunit.
-
Adenylyl Cyclase Activation: The activated Gαs subunit binds to and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4]
-
Protein Kinase A (PKA) Activation: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA).[4]
-
Downstream Phosphorylation Events: Activated PKA phosphorylates key enzymes involved in glucose metabolism:
-
It phosphorylates and activates glycogen phosphorylase kinase , which in turn phosphorylates and activates glycogen phosphorylase . This enzyme catalyzes the rate-limiting step of glycogenolysis, the breakdown of stored glycogen into glucose-1-phosphate.[4]
-
Simultaneously, PKA phosphorylates and inactivates glycogen synthase , thereby inhibiting the synthesis of new glycogen.[4]
-
-
Transcriptional Regulation: PKA also phosphorylates the cAMP Response Element-Binding Protein (CREB), a transcription factor that upregulates the expression of genes encoding enzymes essential for gluconeogenesis, such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase.[4]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Dasiglucagon: A Technical Guide to Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon is a novel glucagon analog engineered for enhanced solubility and stability in aqueous solutions, overcoming the primary limitations of native glucagon.[1][2][3][4] Native glucagon is a highly unstable peptide prone to aggregation and fibrillation at neutral pH, necessitating its supply as a lyophilized powder that requires reconstitution immediately before use.[1][5] This complex process can lead to dosing errors and delays in emergency situations.[1] this compound, a 29-amino acid peptide with seven strategic amino acid substitutions, was developed to address these challenges.[2][6][7] Its improved physicochemical properties allow for a stable, ready-to-use aqueous formulation, significantly improving its utility for the treatment of severe hypoglycemia in patients with diabetes.[4][6][7] This document provides a detailed technical overview of the solubility and stability characteristics of this compound in aqueous media.
Molecular Profile
This compound is a synthetic peptide analog of human glucagon. The strategic substitutions in its amino acid sequence are designed to prevent the formation of beta-sheets, which are precursors to aggregation and fibrillation, while maintaining its biological activity as a glucagon receptor agonist.[2][8]
| Property | Value |
| Molecular Formula | C₁₅₂H₂₂₂N₃₈O₅₀[3][7] |
| Molecular Weight | ~3381.6 g/mol [3][9] |
| Amino Acid Count | 29 (with 7 substitutions relative to native glucagon)[2][6][7] |
| Mechanism of Action | Glucagon Receptor Agonist[6][7][10][11] |
| Indication | Treatment of severe hypoglycemia in patients with diabetes (aged 6 years and older)[6][7][11] |
Aqueous Solubility
A key advantage of this compound is its significantly enhanced solubility in aqueous solutions at or near physiological pH, a property not shared by native glucagon.[2][5] This allows for the development of a stable, liquid, ready-to-use formulation.
Solubility Data
The table below summarizes the reported solubility of this compound.
| Parameter | Value | Conditions |
| Aqueous Solubility | ≥ 20 mg/mL[1][2] | pH 7.0[1] |
| Aqueous Solubility | 16.67 mg/mL | In H₂O, with pH adjusted to 3 with HCl[12] |
The commercial formulation (ZEGALOGUE®) is a clear, colorless, preservative-free sterile solution supplied at a concentration of 0.6 mg/0.6 mL (1 mg/mL).[11][13] The formulation contains tromethamine and sodium chloride, with the pH adjusted to 6.5.[11][13]
Aqueous Stability
This compound exhibits marked improvements in both physical and chemical stability compared to native glucagon.
Physical Stability: Aggregation and Fibrillation
This compound is designed to resist the aggregation and fibrillation that plague native glucagon formulations.[2][4]
The physical stability of this compound has been demonstrated in accelerated stability assays.
| Condition | Duration | Result | Assay Method |
| 40°C with shaking | At least 7 days | No fibrillation observed[1] | Thioflavin T (ThT) Fluorescence Assay[1] |
| 40°C with shaking | 14 days | No aggregates formed[2] | N/A |
| Room Temperature with constant rotation | 1 year | No aggregates formed (in prefilled syringes)[2] | N/A |
In contrast, native glucagon fibrillated within 3 hours under similar shaking conditions at 40°C.[1]
This assay is commonly used to monitor the formation of amyloid-like fibrils in real-time.[14][15] Thioflavin T dye binds to β-sheet-rich structures, such as amyloid fibrils, resulting in a characteristic increase in fluorescence emission.
-
Objective: To monitor the kinetics of this compound fibrillation compared to native glucagon.
-
Materials:
-
This compound peptide solution
-
Native glucagon peptide solution (control)
-
Thioflavin T (ThT) stock solution
-
Appropriate buffer (e.g., phosphate buffer at neutral pH)
-
-
Apparatus:
-
Fluorescence plate reader with temperature control and shaking capability
-
Black, clear-bottom microplates
-
-
Procedure:
-
Prepare peptide solutions (this compound and native glucagon) in the desired buffer.
-
Add Thioflavin T to the peptide solutions to a final concentration of 40 µmol/L.[1]
-
Pipette samples into the wells of a microplate.
-
Place the plate in the fluorescence reader, pre-set to 40°C with intermittent shaking.
-
Monitor fluorescence intensity over time at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[1]
-
Plot fluorescence intensity versus time. A sigmoidal curve indicates fibril formation, characterized by a lag phase, an exponential growth phase, and a plateau.
-
Chemical Stability: Forced Degradation Studies
The chemical stability of this compound has been evaluated using a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. Forced degradation studies expose the drug to harsh conditions to identify potential degradation products and pathways.[16][17]
The table below summarizes the results from a forced degradation study on this compound.
| Stress Condition | % Recovery | % Degraded |
| Acid (2N HCl, 60°C, 30 min) | 93.45% | 6.55% |
| Base (2N NaOH, 60°C, 30 min) | 98.99% | 1.01% |
| Oxidation (20% H₂O₂, 60°C, 30 min) | 93.36% | 6.64% |
| Thermal (105°C, 6 h) | 98.42% | 1.58% |
| Photolytic (UV) (UV Chamber, 7 days) | 98.58% | 1.42% |
| Hydrolytic (Water) | 99.78% | 0.22% |
| (Data adapted from a study on an RP-HPLC method for this compound determination)[17] |
-
Objective: To separate and quantify this compound from its degradation products under various stress conditions.
-
Apparatus & Conditions:
-
Column: Agilent 150, 4.6 mm, 5µm[18] or similar C18 column.
-
Mobile Phase: A mixture of 0.1% Orthophosphoric Acid (OPA) and Acetonitrile (ACN), often in a ratio like 55:45% v/v or 80:20 v/v.[16][18]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 30°C.[18]
-
Detection Wavelength: 271.0 nm.[18]
-
Retention Time: this compound elutes at approximately 2.171 to 4.401 minutes, depending on the specific method.[16][18]
-
Procedure (Forced Degradation):
-
Acid Degradation: Add 1 mL of 2N HCl to 1 mL of this compound stock solution. Reflux for 30 minutes at 60°C.[17]
-
Base Degradation: Add 1 mL of 2N NaOH to 1 mL of this compound stock solution. Reflux for 30 minutes at 60°C.[17]
-
Oxidative Degradation: Add 1 mL of 20% H₂O₂ to 1 mL of this compound stock solution. Keep for 30 minutes at 60°C.[17]
-
Thermal Degradation: Place the drug solution in an oven at 105°C for 6 hours.[17]
-
Photodegradation: Expose the drug solution to UV light in a photostability chamber for 7 days.[17]
-
Analysis: Following degradation, dilute the samples to a suitable concentration (e.g., 6 µg/mL), inject into the HPLC system, and record the chromatograms to assess the purity and degradation of the main peak.[17]
-
Mechanism of Action & Signaling Pathway
This compound exerts its therapeutic effect by acting as an agonist at the glucagon receptor, mimicking the action of endogenous glucagon.[6][7][8][10] These G-protein coupled receptors are primarily expressed on hepatocytes (liver cells).[7][8][10]
Binding of this compound to the glucagon receptor activates associated G-proteins (Gsα and Gq), which in turn stimulates the enzyme adenylate cyclase.[6][7][10] Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.[7][8] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[8] PKA then phosphorylates and activates key enzymes involved in hepatic glucose production, primarily stimulating glycogenolysis (the breakdown of stored glycogen into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[6][7][8][10] The resulting release of glucose from the liver into the bloodstream rapidly raises blood glucose levels, counteracting hypoglycemia.[8]
Conclusion
This compound represents a significant advancement in the treatment of severe hypoglycemia. Through strategic amino acid substitutions, it has overcome the inherent instability and poor solubility of native glucagon. Its ability to remain soluble and stable in an aqueous solution (≥ 20 mg/mL at neutral pH) has enabled the development of a ready-to-use rescue pen, eliminating the need for reconstitution and reducing the potential for user error.[1][2] The robust physical stability, with no fibrillation observed after at least 7 days under stressed conditions, and predictable chemical degradation profile further underscore its suitability as a reliable emergency treatment.[1][17] These enhanced physicochemical properties, combined with a rapid and effective pharmacodynamic profile, make this compound a valuable and convenient therapeutic option for individuals with diabetes.[2][19]
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]
- 4. Evaluating Ease of Use and Patient Safety of this compound Hypo Pal Autoinjector for the Management of Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. DailyMed - ZEGALOGUE- this compound injection, solution [dailymed.nlm.nih.gov]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. The Nature of Amyloid-like Glucagon Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of the Fibrillation Kinetics and Morphology of a Therapeutic Peptide by Cucurbit[7]uril - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. wjpsonline.com [wjpsonline.com]
- 18. wjpsonline.com [wjpsonline.com]
- 19. Stable Liquid Glucagon: Beyond Emergency Hypoglycemia Rescue - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Aggregation Kinetics and Fibril Formation of Dasiglucagon
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dasiglucagon is a novel glucagon analog engineered for enhanced chemical and physical stability in aqueous solutions, a critical attribute for its clinical application in the treatment of severe hypoglycemia. Unlike native glucagon, which is prone to rapid aggregation and fibril formation, this compound exhibits a significantly lower tendency to form these undesirable structures. This guide provides a comprehensive overview of the physicochemical properties of this compound related to its aggregation kinetics. It details the experimental protocols used to characterize peptide aggregation and presents available data on this compound's stability. Furthermore, it visualizes the conceptual framework of its stability and the workflows for its analysis.
Introduction: The Challenge of Glucagon Stability
Native human glucagon is a 29-amino acid peptide hormone that plays a crucial role in glucose homeostasis. However, its therapeutic use has been hampered by its poor solubility and high propensity to aggregate into amyloid-like fibrils in aqueous solutions, particularly at neutral pH.[1] This instability necessitates its formulation as a lyophilized powder that requires reconstitution immediately before use, a process that can be cumbersome and prone to error in emergency situations.[2]
This compound was developed to overcome these limitations. It is a glucagon analog with seven amino acid substitutions designed to increase its physical and chemical stability in aqueous media, thereby enabling a ready-to-use liquid formulation.[1][3] This enhanced stability is primarily attributed to a reduced tendency to form aggregates and fibrils.[3][4]
This compound: A Structurally Stabilized Analog
This compound's amino acid sequence incorporates seven substitutions compared to native glucagon. These modifications are strategically placed to disrupt the intermolecular interactions that drive fibrillization in the parent molecule, resulting in improved stability in aqueous solutions.[1][3]
Comparative Stability Data
While detailed kinetic parameters for this compound aggregation are not extensively published, stability studies have consistently demonstrated its superior resistance to aggregation compared to native glucagon. The following table summarizes the key stability findings.
| Parameter | Native Glucagon | This compound | Reference(s) |
| Physical State in Formulation | Lyophilized powder requiring reconstitution | Ready-to-use aqueous solution | [1][2] |
| Solubility at Neutral pH | Poor | High (≥ 20 mg/mL) | [4][5] |
| Aggregation Tendency | High propensity to form amyloid fibrils | Much lower tendency to form aggregates | [4] |
| Stability under Stress Conditions | Rapidly forms fibrils | No fibrillation observed for at least 7 days at 40°C with shaking (ThT assay) | [5] |
| Long-term Stability | Unstable in solution | No aggregate formation observed after 1 year at room temperature with constant rotation | [4] |
Conceptual Framework of this compound Stability
The enhanced stability of this compound can be conceptualized as a disruption of the aggregation pathway that is characteristic of native glucagon. The amino acid substitutions in this compound are designed to interfere with the formation of the cross-β sheet structures that are the hallmark of amyloid fibrils.
Experimental Protocols for Aggregation Analysis
The characterization of peptide aggregation and fibril formation relies on a suite of biophysical techniques. The following sections detail the methodologies that are central to assessing the stability of this compound.
Thioflavin T (ThT) Fluorescence Assay
The Thioflavin T (ThT) assay is a widely used method for the real-time monitoring of amyloid fibril formation. ThT is a fluorescent dye that exhibits a characteristic increase in fluorescence quantum yield upon binding to the cross-β sheet structures of amyloid fibrils.
Protocol:
-
Preparation of ThT Stock Solution: A concentrated stock solution of ThT (e.g., 1 mM) is prepared in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filtered through a 0.22 µm filter.
-
Sample Preparation: this compound or a control peptide is prepared at the desired concentration in the appropriate buffer.
-
Assay Setup: In a 96-well black, clear-bottom plate, the peptide solution is mixed with ThT to a final concentration (e.g., 20 µM).
-
Incubation and Measurement: The plate is incubated in a plate reader with temperature control (e.g., 37°C) and intermittent shaking. Fluorescence is measured at regular intervals (e.g., every 15 minutes) with excitation at ~440-450 nm and emission at ~480-490 nm.
-
Data Analysis: The fluorescence intensity is plotted against time. The resulting sigmoidal curve allows for the determination of the lag time (nucleation phase), the elongation rate (growth phase), and the final plateau (equilibrium).
Transmission Electron Microscopy (TEM)
TEM is a high-resolution imaging technique used to visualize the morphology of peptide aggregates and fibrils.
Protocol:
-
Sample Preparation: A sample of the peptide solution (incubated under aggregating conditions) is applied to a carbon-coated copper grid for a few minutes.
-
Negative Staining: The grid is washed with distilled water and then stained with a heavy metal salt solution (e.g., 2% uranyl acetate) to enhance contrast.
-
Drying: The excess stain is wicked off, and the grid is allowed to air dry completely.
-
Imaging: The grid is imaged using a transmission electron microscope to observe the morphology of any aggregates or fibrils present. Fibril width and length can be measured from the resulting micrographs.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to analyze the secondary structure of peptides in solution. The transition from a predominantly random coil or α-helical structure to a β-sheet-rich structure is a hallmark of amyloid fibril formation.
Protocol:
-
Sample Preparation: The peptide solution is prepared in a suitable buffer that does not have high absorbance in the far-UV region.
-
Measurement: The CD spectrum is recorded in the far-UV range (e.g., 190-260 nm) at a controlled temperature.
-
Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil). Changes in the CD spectrum over time can be used to monitor conformational changes associated with aggregation.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size. It is a valuable tool for detecting the presence of soluble oligomers and larger aggregates in a peptide solution.
Protocol:
-
System Equilibration: An SEC column is equilibrated with a suitable mobile phase.
-
Sample Injection: A small volume of the peptide solution is injected onto the column.
-
Elution and Detection: The sample is eluted through the column, and the eluent is monitored by a UV detector (typically at 280 nm). Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).
-
Data Analysis: The resulting chromatogram shows peaks corresponding to different species in the sample. The area under each peak can be used to quantify the relative amounts of monomer, oligomers, and larger aggregates.
Influence of Excipients
While this compound is inherently more stable than native glucagon, its formulation includes excipients to ensure long-term stability and prevent any potential aggregation under various storage and handling conditions. The choice of excipients is critical in maintaining the monomeric and active state of the peptide. Common excipients in peptide formulations include buffers to control pH, tonicity-adjusting agents, and surfactants to prevent surface-induced aggregation. The specific formulation of this compound is proprietary, but the principles of using excipients to further minimize aggregation propensity are a key aspect of its development.
Conclusion
This compound represents a significant advancement in the treatment of severe hypoglycemia, primarily due to its enhanced stability and resistance to aggregation in an aqueous formulation. While detailed quantitative data on its aggregation kinetics are not widely published, qualitative evidence from stability studies robustly supports its low propensity for fibril formation compared to native glucagon. The experimental methodologies outlined in this guide provide a framework for the comprehensive analysis of this compound's physical stability. The continued investigation into the biophysical properties of this compound will further solidify our understanding of its stability profile and inform the development of future peptide-based therapeutics.
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. Evaluating Ease of Use and Patient Safety of this compound Hypo Pal Autoinjector for the Management of Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
Dasiglucagon's Binding Affinity to Glucagon Receptor Subtypes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dasiglucagon, a novel glucagon analog, demonstrates a binding affinity and potency comparable to native glucagon at the human glucagon receptor (GCGR). This technical guide provides a comprehensive overview of the binding characteristics of this compound, detailing its specificity, in vitro potency across various species, and the underlying signaling pathways. The information presented is curated from publicly available regulatory documents and scientific literature to support research and development activities in the field of metabolic diseases.
Introduction to this compound and the Glucagon Receptor
This compound is a synthetic analog of human glucagon, a 29-amino acid peptide hormone crucial for glucose homeostasis.[1] It is designed with seven amino acid substitutions to enhance its chemical and physical stability in aqueous solution, overcoming the historical formulation challenges of native glucagon.[1] Like its endogenous counterpart, this compound's primary therapeutic action is to rapidly elevate blood glucose levels, making it a critical treatment for severe hypoglycemia in individuals with diabetes.[2]
The biological effects of both glucagon and this compound are mediated through the glucagon receptor (GCGR), a member of the Class B G-protein coupled receptor (GPCR) superfamily.[3] This receptor family also includes receptors for other structurally related peptides such as glucagon-like peptide-1 (GLP-1), glucagon-like peptide-2 (GLP-2), gastric inhibitory polypeptide (GIP), secretin, and growth hormone-releasing hormone (GHRH).[4] While these receptors share sequence homology, they exhibit distinct tissue expression patterns and physiological roles.[5][6] The GCGR is predominantly expressed in the liver, where its activation stimulates glycogenolysis and gluconeogenesis, leading to the release of glucose into the bloodstream.[7]
Understanding the binding affinity and selectivity of this compound for the GCGR is paramount for characterizing its pharmacological profile and ensuring its therapeutic efficacy and safety.
Quantitative Binding Affinity Data
This compound exhibits a high affinity for the human glucagon receptor, with a potency that is comparable to that of native glucagon. Regulatory filings with the U.S. Food and Drug Administration (FDA) provide key in vitro potency data, expressed as the half-maximal effective concentration (EC50), which is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum response.
The following table summarizes the comparative in vitro potency of this compound and native glucagon at the glucagon receptors of different species.
| Species | This compound (Average EC50, pM) | Native Glucagon (Average EC50, pM) | Potency Difference (this compound vs. Native Glucagon) |
| Human | 9.9 | 8.8 | Comparable |
| Dog | 18.2 | 11.2 | Comparable |
| Rabbit | Not Reported | Not Reported | Not Reported |
| Rat | 206 | 84.3 | 2.4-fold lower |
| Mouse | 114 | 30.5 | 3.7-fold lower |
Data sourced from FDA regulatory documents (NDA 214231).[8]
These data indicate that this compound is a potent agonist at the human GCGR, with an EC50 value in the low picomolar range, closely mirroring that of native glucagon.[8] The slightly lower potency observed in rodent species is a critical consideration for the translational relevance of preclinical studies.[8]
Receptor Specificity and Off-Target Binding
A crucial aspect of this compound's pharmacological profile is its high specificity for the glucagon receptor. Extensive in vitro screening has demonstrated a lack of significant activity at a large panel of other receptors.
Key Specificity Findings:
-
High Specificity: this compound maintains a high degree of specificity for the glucagon receptor.[1]
-
Lack of Off-Target Activity: Studies have evaluated the activity of this compound against a panel of 239 G-protein coupled receptors and found no significant off-target binding.[8][9] This high selectivity minimizes the potential for unintended pharmacological effects.
Experimental Protocols
While specific, detailed protocols for this compound binding assays are proprietary, a generalized methodology based on standard radioligand binding assays can be described. These assays are fundamental in determining the binding affinity of a ligand for its receptor.
Competitive Radioligand Binding Assay (Illustrative Protocol)
This type of assay measures the affinity of a test compound (this compound) by its ability to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the human glucagon receptor.
Materials:
-
Receptor Source: Membranes from a stable cell line overexpressing the human glucagon receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [125I]-glucagon.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled native glucagon.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Instrumentation: Scintillation counter.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Procedure:
-
Plate Setup: In a 96-well plate, add a fixed amount of receptor membrane preparation to each well.
-
Addition of Compounds:
-
Total Binding: Add assay buffer.
-
Non-specific Binding: Add a saturating concentration of unlabeled native glucagon.
-
Competitive Binding: Add increasing concentrations of this compound.
-
-
Radioligand Addition: Add a fixed, low concentration of [125I]-glucagon to all wells.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the receptor-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the this compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
Signaling Pathways
Upon binding to the GCGR, this compound, like native glucagon, initiates a cascade of intracellular signaling events. The GCGR is primarily coupled to the Gs alpha subunit (Gsα) of the heterotrimeric G protein. There is also evidence for coupling to the Gq alpha subunit (Gq).[10]
Primary Signaling Pathway (Gsα):
-
Receptor Activation: this compound binds to the GCGR, inducing a conformational change.
-
G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the Gsα subunit.
-
Adenylate Cyclase Activation: The activated Gsα-GTP complex dissociates and activates adenylate cyclase.
-
cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).
-
Downstream Effects: PKA phosphorylates key enzymes involved in glucose metabolism, primarily in hepatocytes, leading to glycogenolysis and gluconeogenesis.
Caption: this compound-induced signaling pathway via Gsα.
Conclusion
This compound is a potent and specific agonist of the human glucagon receptor, with a binding affinity and in vitro potency comparable to that of native glucagon. Its enhanced stability in an aqueous formulation represents a significant advancement in the treatment of severe hypoglycemia. The high specificity of this compound for the GCGR, coupled with a well-defined signaling mechanism, underscores its targeted therapeutic action. The data and methodologies presented in this guide provide a foundational understanding for professionals engaged in the research and development of novel therapies for metabolic disorders.
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating this compound as a treatment option for hypoglycemia in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucagon receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucagon and Related Receptors | Peptide Receptors | Tocris Bioscience [tocris.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. [PDF] Structure-function of the glucagon receptor family of G protein-coupled receptors: the glucagon, GIP, GLP-1, and GLP-2 receptors. | Semantic Scholar [semanticscholar.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
Dasiglucagon: A Comprehensive In Vitro Potency and Stability Profile Compared to Native Glucagon
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Dasiglucagon is a novel glucagon analog developed to provide a stable, ready-to-use treatment for severe hypoglycemia.[1][2][3] Unlike native glucagon, which is unstable in solution and requires reconstitution, this compound is designed for improved physicochemical stability in an aqueous formulation.[2][4] This is achieved through the substitution of seven amino acids in the 29-amino acid peptide sequence of human glucagon.[5] This technical guide provides a detailed comparison of the in vitro potency of this compound and native glucagon, outlines key experimental protocols, and visualizes critical pathways and workflows.
Core Mechanism of Action
This compound is a glucagon receptor (GCGR) agonist, mirroring the mechanism of native glucagon.[6] It binds to and activates glucagon receptors, which are predominantly expressed on the surface of hepatocytes.[7][8] This receptor activation initiates a downstream signaling cascade, leading to an increase in intracellular cyclic adenosine monophosphate (camp).[8] Elevated cAMP levels stimulate glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources), ultimately resulting in an increase in blood glucose levels.[8]
In Vitro Potency: A Comparative Analysis
The in vitro potency of this compound has been demonstrated to be comparable to that of native glucagon at the human glucagon receptor.[5][6] This is a critical attribute, ensuring that the analog retains the biological activity of the endogenous hormone.
Functional Potency in cAMP Production
A key measure of in vitro potency for a glucagon receptor agonist is its ability to stimulate the production of the second messenger, cAMP. The half-maximal effective concentration (EC50) is a standard metric used to quantify this activity, with a lower EC50 value indicating higher potency. The following table summarizes the comparative in vitro potency of this compound and native glucagon in a cell-based cAMP assay across different species.
| Species | This compound (EC50, pM) | Native Glucagon (EC50, pM) |
| Human | 9.9 | 8.8 |
| Dog | 18.2 | 11.2 |
| Rat | 206 | 84.3 |
| Mouse | 114 | 30.5 |
| Source: Adapted from FDA regulatory documents.[6] |
As the data indicates, this compound exhibits a very similar potency to native glucagon at the human glucagon receptor. While there are some species-specific differences, the comparable activity in the human system is the most relevant for its therapeutic application.
Experimental Protocols
Glucagon Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity of a test compound (e.g., this compound) to the glucagon receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Crude membrane preparations are made from a cell line stably overexpressing the human glucagon receptor (e.g., CHO-K1 or HEK293 cells).[9]
-
Assay Setup: Membranes are incubated in a binding buffer with a constant concentration of a radiolabeled glucagon analog (e.g., 125I-glucagon) and increasing concentrations of the unlabeled competitor (this compound or native glucagon).[9][10]
-
Incubation: The mixture is incubated for a defined period (e.g., 1-2 hours) to allow for competitive binding to reach equilibrium.[9]
-
Separation of Bound and Free Ligand: The reaction mixture is transferred to a filter plate (e.g., GF/C) that has been pre-treated to reduce non-specific binding. A vacuum is applied to separate the membranes with bound radioligand from the unbound radioligand in the solution.[9]
-
Washing: The filter plate is washed multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
Detection: The radioactivity on the filter plate is measured using a scintillation counter.[10]
-
Data Analysis: The data is analyzed to determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the inhibitory constant (Ki), which reflects the binding affinity of the test compound.
In Vitro cAMP Accumulation Assay
Objective: To measure the functional potency of a glucagon analog by quantifying the amount of intracellular cAMP produced upon receptor activation.
Methodology:
-
Cell Culture: A suitable cell line expressing the human glucagon receptor (e.g., HEK293) is cultured in appropriate media.[7]
-
Cell Plating: Cells are seeded into a multi-well plate and allowed to adhere and grow.
-
Compound Treatment: The cells are treated with varying concentrations of the test compound (this compound or native glucagon) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[11]
-
Incubation: The cells are incubated for a specific period to allow for cAMP accumulation.
-
Cell Lysis: A lysis buffer is added to the wells to release the intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the cell lysate is quantified using a commercially available assay kit, such as a competitive immunoassay (e.g., HTRF) or a luciferase-based reporter gene assay.[1][7]
-
Data Analysis: The results are used to generate a dose-response curve, from which the EC50 value is calculated.
Visualizing Key Processes
Glucagon Receptor Signaling Pathway
References
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Novel Ready-to-Use Treatment for Severe Hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cusabio.com [cusabio.com]
- 8. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lack of Glucagon Receptor Signaling and its Implications beyond Glucose Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. clinicaltrials.eu [clinicaltrials.eu]
In Vitro Efficacy of Dasiglucagon on Hepatic Glucose Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro effects of dasiglucagon on hepatic glucose production. This compound, a novel and stable glucagon analog, is a critical therapeutic agent for severe hypoglycemia. Understanding its direct action on liver cells is paramount for ongoing research and development in metabolic diseases. This document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.
Core Efficacy Data: Glucagon Receptor Activation
This compound exerts its physiological effects by binding to and activating the glucagon receptor (GCGR), a G-protein coupled receptor predominantly expressed on the surface of hepatocytes. In vitro studies are essential for determining the potency and species-specific activity of this compound. The half-maximal effective concentration (EC50) is a key metric for quantifying the potency of this compound in activating the GCGR.
The following table summarizes the in vitro potency of this compound in comparison to native glucagon across different species. This data is critical for translating findings from non-clinical models to human applications.
| Species | This compound (ZP4207) EC50 (pM) | Native Glucagon EC50 (pM) |
| Human | 9.9 | 8.8 |
| Dog | 18.2 | 11.2 |
| Mouse | 114 | 30.5 |
| Rat | 206 | 84.3 |
Data sourced from FDA regulatory documents (NDA 214231Orig1s000).
Molecular Mechanism of Action: The Glucagon Signaling Pathway
Upon binding to the glucagon receptor on hepatocytes, this compound initiates a well-defined intracellular signaling cascade. This pathway culminates in the increased production and release of glucose from the liver into the bloodstream, thereby counteracting hypoglycemia. The primary mechanisms are the stimulation of glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the de novo synthesis of glucose).
The signaling pathway is initiated by the activation of a heterotrimeric Gs protein coupled to the glucagon receptor. This leads to the activation of adenylate cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), a key enzyme that phosphorylates multiple downstream targets involved in glucose metabolism.
Experimental Protocols for In Vitro Assessment of Hepatic Glucose Production
To quantify the direct effect of this compound on hepatic glucose production, in vitro assays using primary hepatocytes are the gold standard. The following is a detailed methodology for such an experiment.
1. Cell Culture and Plating:
-
Cell Type: Cryopreserved primary human hepatocytes.
-
Culture Medium: Williams' E Medium supplemented with appropriate growth factors and antibiotics.
-
Plating: Plate hepatocytes on collagen-coated 96-well plates at a density of 50,000 to 100,000 cells per well. Allow cells to attach and form a monolayer for 24-48 hours.
2. Starvation and Pre-incubation:
-
To deplete intracellular glycogen stores and prepare the cells for gluconeogenesis measurement, replace the culture medium with a glucose-free and serum-free medium.
-
Incubate the cells for 6-12 hours.
3. This compound Treatment:
-
Prepare a dose-response range of this compound concentrations (e.g., 0.1 pM to 100 nM) in glucose production medium.
-
The glucose production medium should be glucose-free and supplemented with gluconeogenic substrates such as lactate (10 mM) and pyruvate (1 mM).
-
Remove the starvation medium and add the this compound-containing medium to the respective wells. Include a vehicle control (medium with gluconeogenic substrates but no this compound) and a positive control (e.g., native glucagon).
4. Incubation and Sample Collection:
-
Incubate the plates for 3-6 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, collect the supernatant from each well for glucose measurement.
5. Glucose Quantification:
-
Measure the glucose concentration in the collected supernatants using a commercially available glucose oxidase/peroxidase assay kit.
-
The absorbance is read on a microplate reader, and glucose concentrations are calculated based on a standard curve.
6. Data Analysis:
-
Normalize the glucose production to the total protein content in each well to account for variations in cell number.
-
Plot the dose-response curve for this compound-stimulated glucose production and calculate the EC50 value.
Conclusion
This compound is a potent glucagon receptor agonist with an in vitro efficacy at the human glucagon receptor comparable to that of native glucagon.[1] Its mechanism of action in hepatocytes follows the canonical glucagon signaling pathway, leading to increased hepatic glucose production through the stimulation of glycogenolysis and gluconeogenesis. The detailed experimental protocol provided herein offers a robust framework for the in vitro characterization of this compound and other glucagon analogs, facilitating further research into their therapeutic potential.
References
Dasiglucagon Preclinical Pharmacokinetics in Rodent Models: A Technical Guide
Introduction
Dasiglucagon is a novel and stable glucagon analog developed for the treatment of severe hypoglycemia in individuals with diabetes.[1][2][3] Comprised of 29 amino acids, it features seven amino acid substitutions compared to native glucagon, which significantly enhances its solubility and stability in an aqueous solution, thereby eliminating the need for reconstitution before administration.[1][2] This technical guide provides an in-depth overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound as observed in rodent models, offering valuable insights for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exerts its therapeutic effect by mimicking the action of endogenous glucagon.[4] It functions as a glucagon receptor agonist, binding to G-protein coupled receptors predominantly located on hepatocytes (liver cells).[1][2][5] This binding event triggers a downstream signaling cascade, initiating with the activation of adenylate cyclase.[1][2][4] The subsequent increase in intracellular cyclic AMP (cAMP) levels activates Protein Kinase A (PKA).[4] PKA then phosphorylates and activates key enzymes involved in hepatic glucose production, most notably glycogen phosphorylase, which catalyzes the breakdown of glycogen into glucose (glycogenolysis).[4] This rapid mobilization of glucose from hepatic stores leads to a swift increase in blood glucose concentrations, effectively counteracting hypoglycemia.[4]
Preclinical Pharmacokinetics in Rodent Models
Pharmacokinetic studies in various animal species, including mice and rats, have been crucial in characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. These studies reveal rapid absorption and significantly improved bioavailability compared to native glucagon.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound following subcutaneous (SC) administration in rodent models.
Table 1: Bioavailability of this compound vs. Native Glucagon in Rodent Models
| Species | This compound Bioavailability (%) | Native Glucagon Bioavailability (%) | Reference |
| Mouse | 47.5 | 24 | [6] |
| Rat | 32 | 10 | [6] |
This data highlights that the bioavailability of this compound is 2 to 3 times higher than that of native glucagon in these species.[6]
Table 2: General Pharmacokinetic Profile of this compound in Rodents
| Parameter | Observation in Rodent Models | Reference |
| Time to Peak Concentration (Tmax) | Approx. 10 to 40 minutes post-dose | [6] |
| Absorption | Rapid absorption following SC administration | [6] |
| Half-life (t1/2) | Relatively short | [6] |
| Accumulation | No evidence of accumulation upon repeated SC administration | [6] |
| Metabolism | Undergoes proteolytic degradation, similar to endogenous glucagon | [1] |
Note: In vitro studies indicated that the potency of this compound at rat and mouse glucagon receptors is 2- to 4-fold lower than its potency at human receptors.[6]
Experimental Protocols
Preclinical evaluation of this compound typically involves inducing hypoglycemia in rodent models to simulate a clinical scenario.
Methodology: Insulin-Induced Hypoglycemia Model
A common experimental protocol for assessing the pharmacodynamic effect of this compound in rodents is the insulin-induced hypoglycemia model.[6][7]
-
Animal Model: Male Sprague-Dawley rats or other appropriate rodent strains are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions before the experiment.
-
Induction of Hypoglycemia: A state of hypoglycemia is induced via administration of insulin (e.g., intravenous infusion or subcutaneous injection). Blood glucose levels are closely monitored until a target hypoglycemic range is achieved.
-
Drug Administration: Once hypoglycemia is established, a single subcutaneous (SC) dose of this compound is administered.[6][7] Control groups may receive a placebo or native glucagon.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to measure plasma concentrations of this compound and blood glucose levels.
-
Analysis: Plasma samples are analyzed using a validated analytical method (e.g., LC-MS/MS) to determine the pharmacokinetic profile. Blood glucose levels are measured to assess the pharmacodynamic response, such as the time to blood glucose recovery.[8][9]
In hypoglycemic rat models, single SC doses of this compound resulted in rapid, dose-dependent increases in blood glucose, reaching a maximal effect approximately 20 to 30 minutes after administration.[6]
Conclusion
Preclinical studies in rodent models have been instrumental in demonstrating the favorable pharmacokinetic profile of this compound. Key findings indicate that, compared to native glucagon, this compound exhibits rapid absorption and a two- to three-fold higher bioavailability following subcutaneous administration.[6] The pharmacodynamic response in hypoglycemic rats is swift and dose-dependent.[6][7] These characteristics, combined with its enhanced stability in an aqueous formulation, underscore its potential as a reliable and effective rescue treatment for severe hypoglycemia.[3][10] The data from these foundational rodent studies have provided a strong basis for the successful clinical development and application of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Evaluating this compound as a treatment option for hypoglycemia in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a next-generation ready-to-use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Application of Dasiglucagon in Animal Models of Diabetes for Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon is a novel, stable glucagon analog developed for the treatment of severe hypoglycemia in individuals with diabetes.[1] Unlike native glucagon, which is prone to aggregation in aqueous solutions, this compound is a 29-amino acid peptide with seven amino acid substitutions that enhance its physical and chemical stability, allowing for a ready-to-use liquid formulation.[2][3] This key feature, along with its rapid action, makes it a valuable tool not only for clinical use but also for metabolic research in various animal models of diabetes.
This guide provides an in-depth overview of the use of this compound in preclinical research, focusing on its mechanism of action, experimental protocols, and quantitative effects observed in relevant animal models.
Mechanism of Action
This compound functions as a glucagon receptor (GCGR) agonist, mirroring the physiological action of endogenous glucagon.[3][4] Its primary role is to elevate blood glucose levels, an effect mediated predominantly through the liver.[2][5] The binding of this compound to GCGRs on hepatocytes initiates a critical signaling cascade.[5]
This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][5] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates and activates key enzymes involved in hepatic glucose production.[5] The principal outcome is the stimulation of glycogenolysis (the breakdown of stored glycogen into glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).[4][5] The newly liberated glucose is then released into the bloodstream, counteracting hypoglycemia.[5] The efficacy of this compound is dependent on sufficient hepatic glycogen stores.[3][4]
Signaling Pathway Diagram
Caption: this compound signaling pathway in a hepatocyte.
Common Animal Models in this compound Research
The selection of an appropriate animal model is critical for studying diabetes and the effects of therapeutic agents like this compound. Both chemically-induced and genetic models are frequently employed.
-
Chemically-Induced Models:
-
Streptozotocin (STZ)-Induced Diabetes: STZ is a chemical that is toxic to pancreatic β-cells.[6] It is widely used to induce a state of insulin deficiency that mimics Type 1 diabetes.[7] STZ can be administered to various species, including rats, mice, and pigs, with doses adjusted for the animal and desired severity of diabetes.[6][7][8] For instance, a single high dose (e.g., 100-200 mg/kg for mice, 35-65 mg/kg for rats) results in significant β-cell destruction.[6]
-
Alloxan-Induced Diabetes: Alloxan is another chemical agent that selectively destroys pancreatic β-cells by generating reactive oxygen species.[6][9] It is an established method for inducing insulin-dependent diabetes in laboratory animals like rats and rabbits.[9][10]
-
-
Spontaneous/Genetic Models:
-
Zucker Diabetic Fatty (ZDF) Rat: This strain has a mutation in the leptin receptor gene, leading to obesity and the spontaneous development of insulin resistance and Type 2 diabetes.[11][12] ZDF rats are a valuable model for studying the progression of Type 2 diabetes and its complications.[11][13]
-
Goto-Kakizaki (GK) Rat: The GK rat is a non-obese, genetic model of Type 2 diabetes characterized by impaired insulin secretion.[11][13]
-
db/db Mouse: Similar to the ZDF rat, the db/db mouse has a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.[13]
-
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are generalized protocols based on common practices in preclinical diabetes research.
Induction of Diabetes (Chemical Method)
This protocol describes the induction of diabetes in rats using Streptozotocin (STZ), a widely used method in preclinical this compound studies.[14]
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.[15]
-
Preparation of STZ Solution: STZ is unstable and must be prepared immediately before use.[9] It is dissolved in a cold citrate buffer (e.g., 0.1 M, pH 4.5) to the desired concentration.
-
Administration: Following an overnight fast, a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ is administered. A commonly used dose for rats is between 35-65 mg/kg body weight.[6][9]
-
Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours post-injection by measuring blood glucose from a tail vein sample. Animals with fasting blood glucose levels consistently above a predetermined threshold (e.g., >250 mg/dL or 13.9 mmol/L) are considered diabetic and included in the study.[7]
Hypoglycemia Induction and this compound Administration
This workflow is representative of studies evaluating the rescue effect of this compound in a hypoglycemic state.[14][16]
-
Animal Preparation: Diabetic animals (e.g., STZ-induced rats) are fasted for a short period (e.g., 4-6 hours) to stabilize baseline glucose levels.
-
Induction of Hypoglycemia: Hypoglycemia is induced via an intravenous or subcutaneous injection of insulin. The dose is carefully titrated to achieve a specific target blood glucose level (e.g., <60 mg/dL).[17]
-
This compound Administration: Once the target hypoglycemic level is reached and confirmed, a single subcutaneous (SC) injection of this compound is administered.[14] Doses in preclinical studies can range, for example, from 0.5 to 8 mg/kg in rats, depending on the study's objective.[18]
-
Blood Glucose Monitoring: Blood glucose is monitored frequently (e.g., every 5-10 minutes) immediately following this compound administration to determine the time to glycemic recovery.[14][17]
-
Data Collection: Key parameters measured include the time to achieve a blood glucose increase of ≥20 mg/dL and the time to reach a blood glucose level ≥70 mg/dL.[16][19]
Experimental Workflow Diagram
Caption: A typical experimental workflow for this compound testing.
Quantitative Data from Animal Studies
Preclinical studies provide essential pharmacokinetic (PK) and pharmacodynamic (PD) data. This compound has been shown to rapidly increase blood glucose levels in a dose-dependent manner in various animal models.[14][18]
Table 1: Pharmacokinetic Parameters of this compound in Animal Models
| Species | Administration | Time to Peak Concentration (Tmax) | Bioavailability | Half-life | Reference(s) |
| Mouse | Subcutaneous (SC) | 10 - 40 minutes | 2-3x higher than native glucagon | Short | [14] |
| Rat | Subcutaneous (SC) | 10 - 40 minutes | 2-3x higher than native glucagon | ~30 minutes | [14][20] |
| Dog | Subcutaneous (SC) | 10 - 40 minutes | 2-3x higher than native glucagon | Short | [14] |
Table 2: Pharmacodynamic Effects of this compound in Diabetic Animal Models
| Animal Model | Condition | This compound Dose | Key Finding(s) | Reference(s) |
| Insulin-induced hypoglycemic rats | Hypoglycemia | Single SC doses | Rapid, dose-related increase in blood glucose; maximal effect at 20-30 minutes. | [14] |
| Wistar rats (chronic dosing) | Normoglycemia | 0.5, 2, 8 mg/kg/day (26 wks) | Dose-dependent increase in glucose and insulin levels. | [18] |
| Beagle dogs (chronic dosing) | Normoglycemia | 0.02, 0.1, 0.3 mg/kg/day (39 wks) | Dose-dependent increase in glucose and insulin levels; increased heart rate at higher doses. | [18] |
| STZ-induced diabetic pigs | Hyperglycemia | N/A (General model) | A single STZ dose (150 mg/kg) successfully induced hyperglycemia (>25 mmol/L). | [7] |
Note: Specific quantitative values for blood glucose changes are often presented graphically in source literature; the table summarizes the observed effects.
Conclusion
This compound's stability, rapid absorption, and potent glucose-elevating effects make it a highly effective agent for metabolic research in animal models of diabetes.[14][21] Its use in chemically-induced and genetic models allows for detailed investigation into glucagon physiology, hypoglycemia rescue, and the chronic effects of hyperglucagonemia. The standardized protocols and workflows outlined in this guide provide a foundation for researchers to design robust experiments to further elucidate the role of glucagon signaling in health and disease.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Experimental diabetic animal models to study diabetes and diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of streptozotocin-induced diabetes in domestic pigs with focus on the amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Streptozotocin-induced diabetes in large animals (pigs/primates): role of GLUT2 transporter and beta-cell plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Induction of Diabetes Mellitus Using Alloxan in Sprague Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medcraveonline.com [medcraveonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Evaluating this compound as a treatment option for hypoglycemia in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Dasiglucagon: A Novel Glucagon Analog for Precise Glucose Homeostasis Control
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Dasiglucagon, a novel glucagon analog, represents a significant advancement in the management of glucose dysregulation, particularly in the context of severe hypoglycemia and congenital hyperinsulinism (CHI). Its unique formulation as a stable aqueous solution overcomes the limitations of traditional glucagon therapies, offering a ready-to-use, reliable, and rapid-acting intervention. This technical guide provides a comprehensive overview of this compound's mechanism of action, a detailed summary of key clinical trial data, and an outline of the experimental protocols employed in its evaluation. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential and scientific underpinnings of this next-generation glucagon analog.
Introduction to this compound
This compound is a 29-amino acid peptide analog of human glucagon, engineered with seven amino acid substitutions to enhance its solubility and stability in an aqueous solution.[1] This key modification eliminates the need for reconstitution prior to administration, a significant barrier to the timely and effective use of previous glucagon formulations.[2] this compound is currently approved for the treatment of severe hypoglycemia in pediatric and adult patients with diabetes.[3] Furthermore, its potential for continuous subcutaneous infusion is being explored for the management of rare conditions such as congenital hyperinsulinism.[4]
Mechanism of Action and Signaling Pathway
This compound exerts its physiological effects by acting as a potent agonist at the glucagon receptor, a G-protein coupled receptor predominantly expressed on hepatocytes.[1][5] The binding of this compound to its receptor initiates a cascade of intracellular signaling events aimed at increasing hepatic glucose output.[5]
The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates and activates glycogen phosphorylase.[5] This enzyme catalyzes the breakdown of stored glycogen into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream, a process known as glycogenolysis.[5] Additionally, this compound stimulates gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors.[1] The efficacy of this compound is therefore dependent on the presence of adequate hepatic glycogen stores.[1]
Clinical Efficacy in Severe Hypoglycemia
Multiple Phase 3 clinical trials have demonstrated the efficacy and safety of this compound for the treatment of severe hypoglycemia in adults and children with type 1 diabetes.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from pivotal Phase 3 trials.
Table 1: Time to Plasma Glucose Recovery in Adults with Type 1 Diabetes
| Treatment Group | Median Time to Recovery (minutes) [95% CI] | Participants Recovered within 15 minutes (%) |
| This compound (0.6 mg) | 10[7][7][8] | 99%[8] |
| Placebo | 40[9][10][8] | 2%[8] |
| Reconstituted Glucagon (1 mg) | 12[7][11][8] | 95%[8] |
Table 2: Mean Plasma Glucose Increase from Baseline in Adults with Type 1 Diabetes
| Treatment Group | Mean Glucose Increase at 30 minutes (mg/dL) |
| This compound (0.6 mg) | 90.9[2] |
| Placebo | 19.1[2] |
| Reconstituted Glucagon (1 mg) | 88.5[2] |
Clinical Efficacy in Congenital Hyperinsulinism (CHI)
This compound has also been investigated as a potential treatment for congenital hyperinsulinism, a rare genetic disorder characterized by excessive insulin secretion and persistent hypoglycemia.[4]
Quantitative Data Summary
Table 3: Efficacy of this compound in Infants with Congenital Hyperinsulinism
| Treatment Group | Mean IV Glucose Infusion Rate (GIR) (mg/kg/min) [95% CI] |
| This compound | 4.3 [1.04, 7.60][7] |
| Placebo | 9.5 [6.24, 12.81][7] |
Experimental Protocols
The following sections outline the methodologies employed in the key clinical trials evaluating this compound.
Phase 3 Trial in Severe Hypoglycemia (Adults)
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[2]
-
Participants: 170 adults with type 1 diabetes.[2]
-
Intervention: Participants were randomized (2:1:1) to receive a single subcutaneous dose of 0.6 mg this compound, placebo, or 1 mg reconstituted glucagon during controlled insulin-induced hypoglycemia.[2]
-
Induction of Hypoglycemia: Hypoglycemia was induced via an intravenous insulin infusion.[2]
-
Primary Endpoint: Time to plasma glucose recovery, defined as an increase of ≥20 mg/dL from baseline without rescue intravenous glucose.[2]
-
Glucose Measurement: Plasma glucose concentrations were measured using glucose analyzers (e.g., YSI 2300 or Super GL analyzer).[2] Blood samples were taken approximately every 5-10 minutes during the hypoglycemic clamp.[2]
-
This compound Concentration Measurement: Plasma this compound concentrations were determined using a validated liquid chromatography with tandem mass spectrometric detection method.
Phase 2/3 Trial in Congenital Hyperinsulinism (Infants)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial (Part 1) followed by an open-label extension (Part 2).[7]
-
Participants: Children with CHI aged 7 days to 12 months who were dependent on intravenous glucose.[7]
-
Intervention: In Part 1, participants were randomized to receive a continuous subcutaneous infusion of either this compound or placebo for 48 hours, followed by a crossover to the other treatment for 48 hours.[7] In Part 2, all participants received open-label this compound for 21 days.[7]
-
Primary Endpoint: Mean intravenous glucose infusion rate (GIR) in the last 12 hours of each treatment period in Part 1.[7]
-
Glucose Monitoring: Blinded continuous glucose monitoring (CGM) and hourly plasma glucose measurements were performed.[7]
Conclusion
This compound has emerged as a pivotal therapeutic agent in the management of severe hypoglycemia and shows significant promise for congenital hyperinsulinism. Its stable, aqueous formulation and rapid, reliable efficacy address key unmet needs in these patient populations. The robust clinical data, supported by well-designed experimental protocols, provide a strong foundation for its clinical use and further investigation into its role in maintaining glucose homeostasis. This technical guide serves as a valuable resource for the scientific community to understand and build upon the existing knowledge of this important glucagon analog.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Insulin-induced hypoglycemia increases hepatic sensitivity to glucagon in dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. This compound for the Treatment of Insulin-induced Hypoglycemia in Patients with Type 1 Diabetes Mellitus: A Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Intraperitoneal, subcutaneous and intravenous glucagon delivery and subsequent glucose response in rats: a randomized controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Insulin-induced hypoglycemia increases hepatic sensitivity to glucagon in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Dasiglucagon's Impact on Insulin Secretion in Pancreatic Islets: A Technical Guide
Abstract
Dasiglucagon is a next-generation, stable glucagon analog primarily developed and approved for the treatment of severe hypoglycemia in individuals with diabetes.[1][2] Its mechanism of action is well-established as mimicking endogenous glucagon, primarily targeting hepatic glucagon receptors to stimulate glycogenolysis and gluconeogenesis, thereby rapidly increasing plasma glucose levels.[3][4] However, the direct effects of this compound on the pancreatic islet—a complex micro-organ containing glucagon-producing alpha-cells and insulin-producing beta-cells—are less characterized. Pancreatic beta-cells express receptors for both glucagon (GCGR) and glucagon-like peptide-1 (GLP-1), both of which can be activated by glucagon and its analogs, suggesting a potential for direct modulation of insulin secretion. This technical guide synthesizes the current understanding of the relevant signaling pathways, presents available quantitative data, and provides detailed experimental protocols for researchers to investigate the direct impact of this compound on insulin secretion from pancreatic islets.
Glucagon Analog Signaling in Pancreatic Beta-Cells
The effect of glucagon or its analogs on insulin secretion is multifaceted and depends heavily on the prevailing glucose concentration. This is because pancreatic beta-cells express both glucagon receptors (GCGR) and GLP-1 receptors (GLP-1R), which can be activated by glucagon, though with different affinities.[5] this compound, as a glucagon analog, is expected to engage these same pathways.[6][7]
-
Glucagon Receptor (GCGR) Signaling: The primary signaling cascade initiated by GCGR activation is through the Gαs protein, which stimulates adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[3][4] The subsequent activation of Protein Kinase A (PKA) leads to the phosphorylation of multiple downstream targets involved in the insulin exocytosis machinery, generally potentiating insulin secretion.
-
GLP-1 Receptor (GLP-1R) Signaling: Glucagon can also act as a low-potency agonist at the GLP-1R.[5] Activation of the GLP-1R, a cornerstone of incretin hormone action, is a well-established mechanism for potentiating glucose-stimulated insulin secretion (GSIS).[8][9] Similar to GCGR, this receptor is coupled to Gαs, leading to a rise in cAMP. However, the downstream effects of cAMP in this pathway are mediated by both PKA and Exchange protein directly activated by cAMP 2 (Epac2), which collectively enhance the beta-cell's sensitivity to glucose and promote insulin granule exocytosis.[8][10]
The interplay between these two receptors suggests that this compound could have a complex, glucose-dependent effect on insulin release.
Quantitative Data on this compound's Effects
Direct quantitative data on the effect of this compound on insulin secretion from isolated human or rodent islets is not extensively available in peer-reviewed literature. Clinical trial data primarily focuses on its intended pharmacodynamic effect: the elevation of plasma glucose.
Table 1: Pharmacodynamic Effects of this compound on Plasma Glucose in Humans with Type 1 Diabetes
| Parameter | This compound Dose | GlucaGen® (Comparator) | Result | Citation(s) |
| Time to Plasma Glucose Recovery | 0.6 mg | 1.0 mg | Median time to recovery was 10 minutes for this compound vs. 12 minutes for glucagon.[7] | [1][6][7] |
| Plasma Glucose Increase from Baseline | 0.6 mg | 1.0 mg | At 30 min, mean increase was 90.9 mg/dL for this compound vs. 88.5 mg/dL for glucagon.[6] | [6] |
| Peak Plasma Concentration (Tmax) | 0.1 - 1.0 mg | 0.5 - 1.0 mg | ~35 minutes for this compound vs. ~20 minutes for GlucaGen.[1][11] | [1][11] |
| Plasma Half-life (t½) | 0.1 - 1.0 mg | 0.5 - 1.0 mg | ~0.5 hours for this compound vs. ~0.25 hours for GlucaGen.[1][11] | [1][11] |
Table 2: Clinical Effects of this compound in Congenital Hyperinsulinism (CHI)
Congenital hyperinsulinism is a condition of excessive, unregulated insulin secretion.[12][13] this compound is used in this context to counteract severe hypoglycemia.[14] While this does not directly measure its effect on insulin secretion, the reduction in required intravenous glucose provides an indirect measure of its potent counter-regulatory effect.
| Study Population | This compound Treatment | Outcome Metric | Result | Citation(s) |
| Infants (7 days - 12 months) | Randomized Crossover vs. Placebo | Mean IV Glucose Infusion Rate (GIR) | This compound significantly reduced the mean IV GIR to 4.3 mg/kg/min compared to 9.5 mg/kg/min with placebo.[15] | [15] |
| Children (0.6 - 10.9 years) | Add-on to Standard of Care (SoC) | CGM-detected Hypoglycemia | This compound resulted in a 43% reduction in CGM-detected hypoglycemic events versus SoC alone.[14] | [14] |
Experimental Protocols for Assessing this compound's Impact on Islets
To directly quantify the effects of this compound on insulin secretion, standardized in vitro methodologies are required. The following protocols provide a framework for such investigations.
Islet Perifusion Assay for Dynamic Hormone Secretion
The islet perifusion assay is the gold-standard method for assessing the dynamics of hormone release from pancreatic islets in response to various secretagogues in real-time.[16]
Methodology:
-
Islet Preparation:
-
Isolate pancreatic islets from human donors or rodents using standard collagenase digestion and density gradient purification techniques.
-
Culture islets for 24-48 hours post-isolation in a standard culture medium (e.g., RPMI-1640) to allow for recovery.[17] Ensure islet purity is >80% and viability is >90%.[16]
-
-
Perifusion System Setup:
-
Utilize a multi-channel perifusion system (e.g., Biorep V2.0 or similar) maintained at 37°C.[17]
-
Prepare perifusion chambers by placing a small number of hydrated beads (e.g., Bio-Gel) at the bottom.[17]
-
Carefully hand-pick and place a known number of islets (e.g., 100-200 Islet Equivalents, IEQ) into each chamber on top of the beads.[17][18]
-
Connect tubing from reservoirs containing perifusion buffers to the chambers via a peristaltic pump set to a constant flow rate (e.g., 100 µL/min).[17]
-
-
Experimental Procedure:
-
Equilibration Phase: Perifuse all chambers with a basal glucose buffer (e.g., Krebs-Ringer Bicarbonate buffer with 1-3 mM glucose) for at least 60 minutes to establish a stable baseline secretion.[18]
-
Baseline Collection: Collect fractions (e.g., every 1-2 minutes) for 10-15 minutes during the final stage of equilibration to measure basal insulin secretion.[18]
-
Stimulation Phase: Switch the perifusion solution to one containing the test substance(s). This may include:
-
High glucose (e.g., 16.7 mM) to induce GSIS.[16]
-
High glucose + varying concentrations of this compound.
-
Low glucose + varying concentrations of this compound.
-
Appropriate vehicle controls.
-
-
Continue collecting fractions throughout the stimulation period (typically 20-30 minutes).[19]
-
Washout Phase: Return to the basal glucose buffer to observe the return to baseline secretion, continuing fraction collection.
-
-
Sample Processing:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Glucagon Acting at the GLP-1 Receptor Contributes to β-Cell Regeneration Induced by Glucagon Receptor Antagonism in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of glucagon-like peptide-1 on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Receptors and Signaling Pathways Controlling Beta-Cell Function and Survival as Targets for Anti-Diabetic Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hra.nhs.uk [hra.nhs.uk]
- 13. karger.com [karger.com]
- 14. This compound for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3 Trial in Infants and Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound in Children With Congenital Hyperinsulinism Up to 1 Year of Age: Results From a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring dynamic hormone release from pancreatic islets using perifusion assay [protocols.io]
- 18. Detailed protocol for evaluation of dynamic perifusion of human islets to assess β-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | A Microfluidic Hanging-Drop-Based Islet Perifusion System for Studying Glucose-Stimulated Insulin Secretion From Multiple Individual Pancreatic Islets [frontiersin.org]
Unveiling the Pleiotropic Effects of Dasiglucagon: A Technical Exploration Beyond Glycemic Control
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon, a next-generation glucagon analog, has been primarily recognized for its rapid and effective reversal of severe hypoglycemia.[1][2] Its molecular design, featuring seven amino acid substitutions, confers enhanced stability in an aqueous formulation, eliminating the need for reconstitution and facilitating timely administration.[3] While its role in hepatic glucose production is well-established, a growing body of evidence suggests that the physiological impact of activating the glucagon receptor (GCGR) with agonists like this compound extends far beyond the liver and glycemic regulation. This technical guide delves into the multifaceted, non-glycemic physiological effects of this compound, providing a comprehensive overview of its influence on various organ systems, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Cardiovascular System: A Nuanced Role in Cardiac Function
Recent investigations have begun to unravel the direct effects of glucagon receptor agonism on the cardiovascular system. While generally considered safe from a cardiac perspective, the interaction of this compound with the cardiovascular system presents a complex picture with potential therapeutic implications and considerations.
Hemodynamic and Electrophysiological Effects
A dedicated clinical trial in healthy volunteers has assessed the impact of this compound on cardiac electrophysiology. The findings indicate that this compound does not induce clinically relevant QTc prolongation, a crucial safety parameter.[4][5] However, it is noted that co-administration with beta-blockers may lead to a transient increase in heart rate and blood pressure.[6][7]
| Parameter | Observation | Subject Population | Dosing | Reference |
| QTcF Interval | No clinically relevant prolongation. Mean and 90% CIs of placebo-corrected change remained below 10 ms. | Healthy Volunteers | Intravenous doses from 0.03 mg to 1.5 mg; Subcutaneous dose of 0.6 mg. | [4][5] |
| Heart Rate & Blood Pressure | Potential for transient increases when co-administered with beta-blockers. | Not specified | Not specified | [6][7] |
Myocardial Metabolism and Ischemic Injury
Preclinical studies utilizing cardiomyocyte-specific glucagon receptor knockout (Gcgr CM-/-) mice have shed light on the role of glucagon signaling in myocardial metabolism and the response to ischemic injury. These studies suggest that glucagon receptor signaling is pivotal in the control of cardiac fatty acid utilization.[8] In the context of myocardial infarction, antagonizing the glucagon receptor has been shown to improve cardiac function and enhance insulin sensitivity.[9] Conversely, exogenous glucagon administration was associated with increased mortality in a murine model of myocardial infarction.[10]
| Experimental Model | Key Findings | Reference |
| Cardiomyocyte-specific Gcgr knockout (Gcgr CM-/-) mice | - Improved survival, reduced hypertrophy, and smaller infarct size following myocardial infarction. - Marked reduction in long-chain acylcarnitines, suggesting a crucial role for GCGR signaling in cardiac fatty acid utilization. | [8][10] |
| Murine model of myocardial infarction with GCGR antagonist antibody | - Improved cardiac function and reduced adverse remodeling post-myocardial infarction. - Cardioprotection involved enhanced insulin signaling and glucose oxidation in the post-MI heart. | [9] |
Renal System: Direct Effects on Kidney Function and Structure
The kidneys are another key target for glucagon action, with glucagon receptors expressed along the nephron, including the proximal tubule, thick ascending limb, and collecting duct.[11][12][13] Emerging evidence from animal models suggests that glucagon receptor signaling plays a direct role in renal pathophysiology, independent of its effects on blood glucose.
Renal Hemodynamics and Histopathology
Studies in mice with chronic activation of glucagon receptor signaling have demonstrated significant alterations in kidney structure and function, mirroring some of the changes observed in diabetic nephropathy. These include thickening of the parietal layer of Bowman's capsule, glomerular mesangial cell expansion, and the development of albuminuria. Conversely, inactivation of the glucagon receptor has been shown to have protective effects against these changes.[14]
| Experimental Model | Histopathological and Functional Changes | Reference |
| Mice with chronic activation of GCGR signaling | - Thickening of the parietal layer of Bowman's capsule. - Glomerular mesangial cell expansion. - Significant albuminuria. | [14] |
| Mice with GCGR inactivation | - Attenuation of mesangial area expansion. - Prevention of albuminuria development. | [14] |
Tubular Function and Gene Expression
Glucagon receptor signaling also influences renal tubular function and gene expression. In vitro studies have shown that glucagon can stimulate glucose uptake in proximal tubule brush-border membranes via a facilitative glucose transporter (GLUT)-mediated process.[12] Furthermore, activation of glucagon signaling in the kidneys of mice leads to transcriptional changes in genes related to fatty acid metabolism, podocyte function, and ion transport.[14]
Gastrointestinal System: Beyond Nausea and Vomiting
The most commonly reported adverse effects of this compound are gastrointestinal, primarily nausea and vomiting.[1][2] While these are well-documented, the broader effects of glucagon receptor agonism on gastrointestinal motility and physiology are less characterized, especially for this compound. Much of the current understanding in this area comes from studies on GLP-1 receptor agonists, which are derived from the same proglucagon precursor but have distinct physiological roles.
| Gastrointestinal Effect | Observation with this compound | Reference |
| Emesis | Nausea and vomiting are the most frequent adverse events. | [1][2] |
| Gastric Motility | Specific studies on this compound's effect on gastric emptying and intestinal transit time are limited. |
A study investigating this compound for the treatment of post-bariatric hypoglycemia (a condition related to altered gastrointestinal transit and hormone secretion) found it effective in mitigating hypoglycemia, but the primary focus was on glycemic control rather than a detailed analysis of motility.[15][16][17]
Metabolic Effects: A Regulator of Amino Acid Metabolism and Energy Expenditure
Beyond its central role in glucose homeostasis, glucagon signaling is a key regulator of amino acid metabolism and whole-body energy expenditure.
Amino Acid Metabolism
Glucagon plays a pivotal, catabolic role in amino acid metabolism. It promotes the hepatic uptake and disposal of amino acids, particularly glucogenic amino acids, and can inhibit protein synthesis.[14][18][19] This effect is thought to prevent hypoglycemia following a protein-rich meal, where amino acids stimulate insulin secretion.[]
| Metabolic Process | Effect of Glucagon | Reference |
| Amino Acid Disposal | Pivotal hormone in amino acid disposal during an amino acid load. | [14][18] |
| Protein Synthesis | Attenuates amino acid-stimulated protein synthesis. | [14][18] |
| Proteolysis | No significant effect on proteolysis. | [14][18] |
| Leucine Oxidation | Enhances leucine oxidation. | [14][18] |
Energy Expenditure and Thermogenesis
Glucagon receptor agonism has a well-documented thermogenic effect, increasing energy expenditure in both preclinical models and humans.[8][21][22][23][24] This effect is rapid, with an increase in oxygen consumption observed within minutes of administration.[21] The proposed mechanisms involve the activation of brown adipose tissue (BAT) and the "browning" of white adipose tissue (WAT), partly mediated by fibroblast growth factor 21 (FGF21) released from the liver.[6][8][10]
| Parameter | Observation with Glucagon Receptor Agonism | Proposed Mechanism | Reference |
| Energy Expenditure | Increased | Activation of BAT, browning of WAT, increased metabolic rate. | [8][21][22] |
| Thermogenesis | Induced | Increased oxygen consumption, potentially mediated by FGF21. | [6][10] |
Experimental Protocols
Assessment of Cardiovascular Effects in Humans (QTc Study)
A randomized, double-blind, placebo-controlled, dose-escalation Phase I trial was conducted to evaluate the effect of this compound on cardiac repolarization.
-
Participants: Healthy volunteers aged 18 to 45 years.
-
Intervention: Participants were randomized to receive intravenous this compound (doses ranging from 0.03 mg to 1.5 mg), intravenous placebo, or subcutaneous this compound (0.6 mg).
-
Data Collection: Serial electrocardiograms were extracted from continuous Holter monitors at prespecified time points from before dosing to 24 hours post-dose.
-
Analysis: Heart rate, PR interval, and QRS duration were evaluated. Concentration-QT analyses corrected by Fridericia's formula (QTcF) were performed using both a linear mixed-effects and a maximum estimated effect (Emax) model.[4]
Investigation of Amino Acid Metabolism in Humans
To delineate the specific effects of glucagon on protein metabolism, a protocol involving the use of somatostatin to create a hormonal clamp can be employed.
-
Participants: Healthy subjects.
-
Intervention:
-
A continuous infusion of somatostatin is administered to inhibit the endogenous secretion of insulin, glucagon, and growth hormone.
-
These hormones are then selectively replaced via infusion in different experimental protocols to isolate the effects of each. For instance, to study the effect of glucagon, only glucagon is replaced while insulin and growth hormone levels are kept low.
-
-
Data Collection: Blood samples are collected to measure concentrations of amino acids and glucose. Stable isotope tracers (e.g., of leucine) are infused to determine protein dynamics (proteolysis, protein synthesis, and amino acid oxidation).
-
Analysis: Changes in amino acid concentrations and leucine kinetics (endogenous flux, oxidation, and non-oxidative flux) are calculated to assess the impact of glucagon on protein metabolism.[14][18]
Preclinical Assessment of Renal Effects in Mice
To investigate the long-term effects of glucagon receptor signaling on the kidney, mouse models with genetic manipulation of the glucagon receptor are utilized.
-
Animal Models:
-
Mice with chronic activation of glucagon receptor signaling.
-
Mice with genetic inactivation (knockout) of the glucagon receptor.
-
-
Intervention: The animals are monitored over an extended period.
-
Data Collection:
-
Functional Assessment: Urine is collected to measure albumin excretion (albuminuria).
-
Histopathology: Kidneys are harvested, sectioned, and stained (e.g., with Periodic acid-Schiff) to assess structural changes such as glomerular mesangial expansion and thickening of Bowman's capsule.
-
Gene Expression: RNA is extracted from kidney tissue for RNA sequencing to analyze transcriptional changes in genes related to renal function and metabolism.[14]
-
Signaling Pathways
The physiological effects of this compound are mediated through the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR). The downstream signaling cascades are tissue-specific and extend beyond the canonical Gs-cAMP-PKA pathway responsible for hepatic glucose production.
Canonical Gs-cAMP-PKA Pathway
This is the primary signaling pathway in hepatocytes leading to increased blood glucose.
-
Binding and Gs Activation: this compound binds to the GCGR, causing a conformational change that activates the associated heterotrimeric G protein, specifically the Gsα subunit.
-
Adenylate Cyclase Activation: The activated Gsα subunit stimulates adenylate cyclase, which converts ATP to cyclic AMP (cAMP).
-
PKA Activation: Elevated intracellular cAMP levels activate Protein Kinase A (PKA).
-
Metabolic Effects: PKA phosphorylates and activates phosphorylase kinase, which in turn phosphorylates and activates glycogen phosphorylase, leading to glycogenolysis. PKA also promotes gluconeogenesis.[][25]
Non-Canonical Signaling Pathways
In addition to the Gs pathway, the glucagon receptor can also couple to other G proteins, such as Gq, and activate alternative signaling cascades, particularly in non-hepatic tissues.
-
Gq-PLC-Ca2+ Pathway: In some tissues, GCGR activation can stimulate the Gq protein, which in turn activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), which can modulate various cellular processes, including the activation of ERK1/2.[19][26][27]
-
Cardiomyocyte-Specific Signaling: In cardiomyocytes, glucagon signaling has been shown to involve the activation of p38 Mitogen-Activated Protein Kinase (MAPK) and Peroxisome Proliferator-Activated Receptor alpha (PPARα), which are key regulators of fatty acid metabolism and cellular stress responses.[8][10]
-
Renal Proximal Tubule Signaling: In the renal proximal tubule, glucagon-stimulated glucose transport appears to be mediated by a GLUT transporter, and evidence suggests that this may not be primarily coupled to adenylate cyclase, indicating a deviation from the canonical pathway.[12]
Conclusion
This compound, while primarily a life-saving treatment for severe hypoglycemia, is a potent glucagon receptor agonist with a wide array of physiological effects that extend beyond glycemic control. Its influence on the cardiovascular, renal, and gastrointestinal systems, as well as its role in regulating amino acid metabolism and energy expenditure, underscores the pleiotropic nature of glucagon signaling. For researchers and drug development professionals, a deeper understanding of these non-glycemic effects is crucial for identifying new therapeutic opportunities and for a comprehensive assessment of the safety and efficacy profile of this compound and other glucagon receptor agonists in various clinical contexts. Further research is warranted to elucidate the precise molecular mechanisms and clinical relevance of these effects, particularly those observed in preclinical models.
References
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- 8. Cardiomyocyte glucagon receptor signaling modulates outcomes in mice with experimental myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. This compound Effectively Mitigates Postbariatric Postprandial Hypoglycemia: A Randomized, Double-Blind, Placebo-Controlled, Crossover Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound Treatment for Postprandial Hypoglycemia After Gastric Bypass: A Randomized, Double-Blind, Placebo-Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 21. Glucagon and Its Receptors in the Mammalian Heart [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Glucagon, GLP-1 and Thermogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Glucagon Regulation of Energy Expenditure [mdpi.com]
- 25. news-medical.net [news-medical.net]
- 26. cusabio.com [cusabio.com]
- 27. Gq signaling in α cells is critical for maintaining euglycemia - PMC [pmc.ncbi.nlm.nih.gov]
Dasiglucagon in Congenital Hyperinsulinism Research: A Technical Guide
An In-depth Examination of the Glucagon Analog's Therapeutic Potential, Mechanism of Action, and Clinical Investigation for Researchers and Drug Development Professionals.
Congenital hyperinsulinism (CHI) is a rare, life-threatening genetic disorder characterized by the dysregulated secretion of insulin from pancreatic β-cells, leading to persistent and severe hypoglycemia. If not adequately managed, the recurrent hypoglycemic episodes can result in irreversible neurological damage. Current treatment options are limited and often suboptimal, highlighting a significant unmet medical need for novel therapeutic strategies. Dasiglucagon, a stable and soluble glucagon analog, has emerged as a promising investigational therapy for CHI. This technical guide provides a comprehensive overview of the core research and clinical trial data related to this compound's potential in managing CHI.
Mechanism of Action: The Glucagon Signaling Cascade
This compound is a glucagon receptor agonist.[1][2] Its mechanism of action is analogous to endogenous glucagon, primarily targeting hepatocytes to increase blood glucose levels.[3][4] Upon subcutaneous administration, this compound binds to glucagon receptors (GCGR), which are G-protein coupled receptors on the surface of liver cells.[2][4] This binding event initiates a conformational change in the receptor, activating intracellular G-proteins.[4][5]
The activated α-subunit of the G-protein stimulates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][5] The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA).[3] PKA then phosphorylates and activates key enzymes involved in glucose homeostasis, most notably glycogen phosphorylase. This enzyme is responsible for glycogenolysis, the breakdown of stored glycogen into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream.[3] This signaling cascade effectively counteracts the hypoglycemic state induced by hyperinsulinism.
Clinical Development Program: Key Phase 3 Trials
The efficacy and safety of this compound in pediatric patients with CHI have been evaluated in a robust clinical development program, including two pivotal Phase 3 trials. These studies have provided crucial data on the drug's potential to stabilize blood glucose levels and reduce the reliance on intensive medical interventions.
Trial ZP4207-17103 (NCT04172441)
This trial focused on neonates and infants with CHI, a population particularly vulnerable to the neurological consequences of hypoglycemia.[6][7]
Experimental Protocol:
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial (Part 1) followed by a 21-day open-label period (Part 2).[8][9]
-
Patient Population: 12 children with CHI, aged 7 days to 12 months, who were dependent on intravenous (IV) glucose.[7][9]
-
Intervention: Continuous subcutaneous infusion of this compound or placebo. In Part 1, patients received 48 hours of one treatment followed by a crossover to the other for 48 hours.[8][9] All participants received this compound in the open-label Part 2.[9]
-
Dosing: this compound infusion was initiated at 10 µ g/hour and titrated up to a maximum of 70 µ g/hour based on glycemic response.[9]
-
Primary Endpoint: The mean intravenous glucose infusion rate (GIR) during the last 12 hours of each treatment period in Part 1.[8]
-
Glucose Monitoring: Blinded continuous glucose monitoring (CGM) was performed using Dexcom G4 or G6 systems. Plasma glucose was also measured hourly during IV glucose administration.[9]
Quantitative Outcomes:
This compound met its primary endpoint, demonstrating a statistically significant reduction in the need for IV glucose compared to placebo.[7] In the open-label extension, a majority of infants were successfully weaned off IV glucose.[6][10]
| Parameter | This compound | Placebo | p-value |
| Mean IV Glucose Infusion Rate (last 12h of treatment) | 4.3 mg/kg/min | 9.4 mg/kg/min | 0.0037 |
| Baseline IV Glucose Infusion Rate | 15.7 mg/kg/min | 15.7 mg/kg/min | N/A |
| Data from the Phase 3 trial (NCT04172441) in children aged 7 days to 12 months.[7] |
Trial ZP4207-17109 (NCT03777176)
This study evaluated this compound in a slightly older pediatric population in a home-care setting.[10][11]
Experimental Protocol:
-
Study Design: A two-period, open-label trial. In the first 4-week period, patients were randomized 1:1 to either standard of care (SoC) alone or SoC plus this compound. In the second 4-week period, all patients received this compound plus SoC.[11][12]
-
Patient Population: 32 children with CHI, aged 3 months to 12 years, with persistent hypoglycemia despite SoC.[7][12]
-
Intervention: Continuous subcutaneous infusion of this compound as an add-on to the patients' existing SoC therapies.[12]
-
Dosing: this compound was administered at a dose range of 10-70 µg/h.[12]
-
Primary Endpoint: The average number of self-monitored plasma glucose (SMPG)-detected hypoglycemia episodes per week during weeks 2 to 4 of the initial treatment period.[12]
-
Glucose Monitoring: Hypoglycemia was assessed by both SMPG and blinded CGM.[12]
Quantitative Outcomes:
While the primary endpoint based on SMPG did not reach statistical significance, post-hoc analyses of the blinded CGM data revealed clinically meaningful reductions in hypoglycemia.[12][13]
| Endpoint (CGM-detected, Weeks 2-4) | This compound + SoC vs. SoC alone | p-value |
| Reduction in Hypoglycemia (<3.9 mmol/L) | 43% | 0.0029 |
| Reduction in Time in Hypoglycemia (<70 mg/dL) | ~50% | Not Reported |
| Reduction in Number of Hypoglycemic Events | ~40% | Not Reported |
| Post-hoc analysis data from the Phase 3 trial (NCT03777176) in children aged 3 months to 12 years.[7][12] |
Pharmacokinetics and Safety Profile
This compound is designed for improved stability in an aqueous solution, making it suitable for continuous subcutaneous infusion via a pump.[14] Pharmacokinetic studies have shown that after subcutaneous injection, this compound plasma concentrations increase in a dose-dependent manner, reaching a maximum at approximately 35 minutes with a half-life of about 30 minutes.[4]
Across the clinical trial program, this compound was generally well-tolerated. The most frequently reported adverse events were gastrointestinal disturbances and skin reactions at the infusion site, which are consistent with the known effects of glucagon.[7][12] Long-term safety and efficacy are being evaluated in ongoing extension trials.
Regulatory Status
This compound has been granted Orphan Drug designation for the treatment of CHI by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] The FDA also granted a Rare Pediatric Disease designation.[1] A New Drug Application (NDA) has been submitted to the FDA, and it has received Priority Review Designation.[10] However, the FDA has issued a Complete Response Letter related to a third-party manufacturing facility, with no concerns raised about the clinical data or safety of this compound.[1]
Conclusion and Future Directions
The research and clinical trial data accumulated to date strongly support the potential of this compound as a significant advancement in the management of congenital hyperinsulinism. For a patient population with limited therapeutic options, the ability of this compound to reduce the reliance on continuous intravenous glucose and decrease the frequency and duration of hypoglycemic events represents a clinically meaningful benefit. The use of continuous subcutaneous infusion offers a practical approach for long-term management in a home setting.
Future research will likely focus on long-term outcomes, including neurodevelopmental progress in children treated with this compound from a young age. Further analysis of CGM data will continue to provide a more nuanced understanding of its impact on glycemic control. As the manufacturing and regulatory hurdles are addressed, this compound holds the promise of becoming a cornerstone therapy for children battling the daily challenges of congenital hyperinsulinism.
References
- 1. Zealand Pharma provides U.S. regulatory update on this compound in congenital hyperinsulinism - BioSpace [biospace.com]
- 2. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Zealand Pharma Submits NDA to US FDA for this compound in Congenital Hyperinsulinism [drug-dev.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. This compound for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3 Trial in Infants and Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3 Trial in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 13. zealandpharma.com [zealandpharma.com]
- 14. clinicaltrials.eu [clinicaltrials.eu]
Methodological & Application
Application Note: Dasiglucagon In Vitro Bioassay Protocol for Potency Testing
Introduction
Dasiglucagon is a stable and soluble glucagon analog developed for the rapid treatment of severe hypoglycemia.[1][2] It is composed of 29 amino acids with seven substitutions compared to native glucagon, enhancing its chemical and physical stability in aqueous solution.[2][3] Like endogenous glucagon, this compound's mechanism of action is agonism of the glucagon receptor (GCGR).[3][4] The GCGR is a G-protein coupled receptor (GPCR) primarily expressed in the liver.[1] Binding of this compound to the GCGR initiates a signaling cascade that results in increased blood glucose levels, primarily by stimulating hepatic glycogenolysis and gluconeogenesis.[2][5]
Potency testing is a critical component of quality control for biopharmaceutical products, ensuring batch-to-batch consistency and biological activity. This application note provides a detailed protocol for an in vitro bioassay to determine the potency of this compound. The assay measures the activation of the human glucagon receptor (hGCGR) by quantifying the production of the second messenger, cyclic adenosine monophosphate (cAMP), in a recombinant cell line.
Principle of the Assay
The potency of this compound is determined by its ability to bind to and activate the hGCGR. The hGCGR is coupled to a stimulatory G-protein (Gs).[6] Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP into cAMP.[5][7] The amount of intracellular cAMP produced is directly proportional to the level of receptor activation.
This protocol utilizes a stable cell line, such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO-K1) cells, engineered to express the hGCGR.[8][9][10] The intracellular cAMP concentration is quantified using a commercially available homogenous, luminescence-based assay system. The resulting signal is used to generate a dose-response curve, from which the half-maximal effective concentration (EC₅₀) is calculated. The potency of a test sample of this compound is determined relative to a reference standard.
Glucagon Receptor Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Glucagon receptor-mediated regulation of gluconeogenic gene transcription is endocytosis-dependent in primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. bpsbioscience.com [bpsbioscience.com]
Development of a Receptor Binding Assay for Dasiglucagon
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dasiglucagon is a novel and stable analog of human glucagon, a peptide hormone crucial for glucose homeostasis.[1][2] It is composed of 29 amino acids with seven substitutions that enhance its physical and chemical stability in an aqueous solution, overcoming the need for reconstitution required for conventional glucagon formulations.[3] this compound exerts its pharmacological effect by acting as an agonist at the glucagon receptor (GCGR), a member of the G-protein coupled receptor (GPCR) family.[1][4][5] Upon binding to the GCGR, primarily in the liver, this compound activates Gsα and Gq proteins, which in turn stimulates adenylate cyclase.[1] This leads to an increase in intracellular cyclic AMP (cAMP), triggering glycogenolysis and gluconeogenesis, and ultimately raising blood glucose levels.[1]
The development of robust and reliable receptor binding assays is fundamental for the characterization of new drug candidates like this compound. These assays are essential for determining the affinity (Kd) and inhibitory constant (Ki) of the compound for its target receptor, providing critical data for structure-activity relationship (SAR) studies and lead optimization. This application note provides detailed protocols for two common and effective methods for assessing the binding of this compound to the human glucagon receptor: a traditional filtration-based radioligand binding assay and a homogeneous Scintillation Proximity Assay (SPA).
Glucagon Receptor Signaling Pathway
The binding of this compound to the glucagon receptor initiates a well-defined signaling cascade. The following diagram illustrates the key steps in this pathway.
Caption: Glucagon Receptor Signaling Pathway.
Data Presentation
The following tables summarize the expected quantitative data from this compound receptor binding assays.
Table 1: Radioligand Saturation Binding Parameters
| Parameter | Value | Units | Description |
| Radioligand | [125I]-Glucagon | - | Iodinated glucagon used for direct binding studies. |
| Kd | ~3.09 | nM | Equilibrium dissociation constant, a measure of the radioligand's affinity for the receptor.[4][5] |
| Bmax | ~16.7 | pmol/mg protein | Maximum number of binding sites in the membrane preparation.[5] |
Table 2: Competitive Binding Parameters for this compound
| Parameter | Value | Units | Description |
| Competitor Ligand | This compound | - | The unlabeled ligand being tested. |
| Radioligand | [125I]-Glucagon | - | Held at a constant concentration. |
| IC50 | Compound-specific | nM | Concentration of this compound that inhibits 50% of specific radioligand binding. |
| Ki | Compound-specific | nM | Inhibitory constant, calculated from the IC50 and the Kd of the radioligand. Expected to be comparable to the Kd of glucagon.[3][4] |
Experimental Protocols
Protocol 1: Filtration-Based Radioligand Binding Assay
This protocol describes a classic method to determine the binding affinity of this compound through competition with a radiolabeled ligand.
Caption: Filtration-Based Binding Assay Workflow.
-
Receptor Source: Human glucagon receptor (GCGR) membrane preparation (e.g., from a stable recombinant cell line).
-
Radioligand: [125I]-Glucagon.
-
Test Compound: this compound.
-
Unlabeled Ligand: Native Glucagon (for determining non-specific binding).
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, 5% glycerol.
-
Wash Buffer: 50 mM HEPES, pH 7.4, 500 mM NaCl, 0.1% BSA.[4][5]
-
Filter Plates: 96-well glass fiber (GF/C) filter plates.
-
Coating Solution: 0.33% Polyethylenimine (PEI).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
-
Filter Plate Preparation:
-
Assay Setup (in a separate 96-well non-binding plate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of [125I]-Glucagon (final concentration ~1 nM), and 100 µL of GCGR membrane preparation (5-10 µg protein/well).
-
Non-specific Binding (NSB): Add 50 µL of native glucagon (final concentration ~1 µM), 50 µL of [125I]-Glucagon, and 100 µL of GCGR membrane preparation.
-
Competitive Binding: Add 50 µL of this compound at various concentrations, 50 µL of [125I]-Glucagon, and 100 µL of GCGR membrane preparation.
-
-
Incubation:
-
Filtration and Washing:
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Scintillation Proximity Assay (SPA)
This protocol describes a homogeneous assay format that does not require a separation step, making it suitable for high-throughput screening.
Caption: Scintillation Proximity Assay Workflow.
-
Receptor Source: Human glucagon receptor (GCGR) membrane preparation.
-
Radioligand: [125I]-Glucagon.
-
Test Compound: this compound.
-
Unlabeled Ligand: Native Glucagon.
-
Assay Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, 5% glycerol.
-
SPA Beads: Wheat Germ Agglutinin (WGA) PVT SPA beads (for capturing membranes).
-
96-well low binding, white, clear-bottom plates.
-
Microplate Scintillation Counter.
-
Assay Setup (in a 96-well plate):
-
Add 1 µL of this compound (at various concentrations, serially diluted in 100% DMSO) or DMSO for total binding, or a known glucagon antagonist for non-specific binding, to the appropriate wells.
-
In a separate tube, prepare a mixture of the GCGR membrane preparation (0.3-0.75 µ g/well ), [125I]-Glucagon (final concentration ~125 pM), and WGA PVT SPA beads (~175 µ g/well ) in the assay buffer.
-
Add the mixture to all wells of the assay plate.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for a sufficient time to reach equilibrium (typically 1-4 hours), with gentle agitation.
-
-
Detection:
-
Centrifuge the plate briefly to settle the beads.
-
Count the plate in a microplate scintillation counter.
-
-
Data Analysis:
-
Follow the same data analysis steps as described in the filtration-based assay protocol to determine the IC50 and Ki values for this compound.
-
Quality Control
To ensure the reliability and reproducibility of the binding assay results, the following quality control measures should be implemented:
-
Assay Window: The signal-to-background ratio (Total Binding / Non-specific Binding) should be consistently high, ideally greater than 10.[4][5]
-
Z'-factor: For high-throughput screening, a Z'-factor should be calculated to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reference Compound: A known glucagon receptor antagonist or agonist with a well-characterized Ki value should be included in each assay run to monitor for consistency and accuracy.
-
Data Reproducibility: Key parameters such as Kd, Ki, and Bmax should be determined from multiple independent experiments, and the variability should be within acceptable limits (e.g., coefficient of variation <20%).
-
Ligand Stability: The stability of both the radioligand and this compound under the assay conditions should be confirmed.
Conclusion
The protocols detailed in this application note provide robust and reliable methods for characterizing the binding of this compound to the human glucagon receptor. The choice between a filtration-based assay and a Scintillation Proximity Assay will depend on the specific needs of the laboratory, with SPA being more amenable to high-throughput applications. By carefully following these protocols and implementing appropriate quality control measures, researchers can obtain high-quality, reproducible data on the binding affinity of this compound and other novel glucagon analogs, which is essential for their preclinical and clinical development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
Dasiglucagon-Formulierung für In-vivo-Forschungsstudien: Anwendungshinweise und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Einführung: Dasiglucagon ist ein stabiles Glucagon-Analogon, das für die schnelle Behandlung von schwerer Hypoglykämie entwickelt wurde. Im Gegensatz zu herkömmlichem Glucagon, das vor der Verwendung rekonstituiert werden muss, wird this compound als gebrauchsfertige wässrige Lösung formuliert, was seine Anwendung in Notfallsituationen und in der Forschung erheblich vereinfacht.[1][2] Seine verbesserte physikalische und chemische Stabilität in wässrigen Medien wird durch sieben Aminosäuresubstitutionen in der 29-Aminosäuren-Peptidkette erreicht.[1][3] Diese Anwendungshinweise bieten detaillierte Informationen und Protokolle für die Verwendung von this compound in In-vivo-Forschungsstudien, mit besonderem Fokus auf präklinische Tiermodelle.
Produkteigenschaften und Formulierung
This compound ist ein potenter Agonist des Glucagonrezeptors (GCGR) mit einer mit nativem Glucagon vergleichbaren Wirksamkeit.[3] Seine verbesserte Löslichkeit (≥ 20 mg/ml) und Stabilität in wässriger Lösung bei physiologischem pH-Wert machen es ideal für den Einsatz in der Forschung.[3]
Forschungsformulierung
Für In-vivo-Forschungsstudien kann this compound in einer einfachen wässrigen Lösung formuliert werden. Basierend auf den in präklinischen Sicherheits- und Toxikologiestudien verwendeten Formulierungen werden die folgenden Komponenten empfohlen:
-
Wirkstoff: this compound
-
Puffersystem: Tromethamin oder Natriumphosphatsalze
-
Isotonie-Agent: Natriumchlorid
-
Lösungsmittel: Wasser für Injektionszwecke
In entscheidenden präklinischen Studien wurde eine Formulierung verwendet, die this compound in einer Lösung aus Natriumphosphatsalzen, Propylenglykol und Natriumhydroxid enthielt.[3] Eine für Phase-2- und -3-Studien verwendete Formulierung enthielt this compound, Tromethamin, Natriumchlorid und Wasser.[3]
Lagerung und Stabilität: Die gebrauchsfertige this compound-Formulierung (Handelsname Zegalogue®) kann im Kühlschrank gelagert und für einen einzelnen Zeitraum von bis zu 12 Monaten bei Raumtemperatur (20 °C bis 25 °C) aufbewahrt werden.[4] Stabilitätsstudien zeigten, dass this compound über 14 Tage in einem beschleunigten Stabilitätstest bei 40 °C unter Schüttelbedingungen keine Aggregate bildete.[3]
Wirkmechanismus und Signalweg
This compound übt seine Wirkung aus, indem es an Glucagonrezeptoren bindet, die hauptsächlich auf Hepatozyten (Leberzellen) exprimiert werden.[5] Diese Bindung initiiert eine intrazelluläre Signalkaskade, die zu einem schnellen Anstieg des Blutzuckerspiegels führt.
-
Rezeptorbindung: this compound bindet an den G-Protein-gekoppelten Glucagonrezeptor (GCGR).[5]
-
G-Protein-Aktivierung: Die Rezeptorbindung aktiviert das heterotrimere G-Protein Gsα, was wiederum die Adenylatcyclase aktiviert.[5]
-
cAMP-Produktion: Die aktivierte Adenylatcyclase katalysiert die Umwandlung von ATP in zyklisches Adenosinmonophosphat (cAMP).[5]
-
PKA-Aktivierung: Erhöhte cAMP-Spiegel aktivieren die Proteinkinase A (PKA).[5]
-
Stimulation der Glykogenolyse: PKA phosphoryliert und aktiviert die Glykogenphosphorylase, das Schlüsselenzym, das den Abbau von gespeichertem Leberglykogen zu Glukose-1-Phosphat katalysiert.[5]
-
Glukosefreisetzung: Nachfolgende enzymatische Schritte wandeln Glukose-1-Phosphat in freie Glukose um, die dann ins Blut freigesetzt wird, was zu einem Anstieg des Blutzuckerspiegels führt.[5]
Der blutzuckersteigernde Effekt von this compound ist von ausreichenden hepatischen Glykogenspeichern abhängig.[3]
Präklinische Pharmakokinetik und Pharmakodynamik
Präklinische Studien an Ratten und Hunden haben die pharmakokinetischen (PK) und pharmakodynamischen (PD) Eigenschaften von this compound charakterisiert.
Pharmakokinetik
Nach subkutaner (SC) Verabreichung wird this compound schnell resorbiert und erreicht Spitzenplasmakonzentrationen (Tmax) innerhalb von 10 bis 40 Minuten bei verschiedenen Spezies.[3] Die Bioverfügbarkeit von this compound war bei Mäusen, Ratten und Hunden 2- bis 3-mal höher als die von nativem Glucagon.[3] this compound hat eine relativ kurze Halbwertszeit und eine hohe Clearance, ähnlich wie natives Glucagon, und wird hauptsächlich durch proteolytischen Abbau in Blut, Leber und Niere abgebaut.[3][5]
Tabelle 1: Zusammenfassung der pharmakokinetischen Parameter (SC-Verabreichung)
| Spezies | Tmax (Spitzenkonzentration) | Halbwertszeit (t½) | Wichtige Anmerkungen |
|---|---|---|---|
| Ratte | 10 - 40 Minuten[3] | Kurz[3] | Hohe intrinsische Clearance in Hepatozyten.[3] |
| Hund | 10 - 40 Minuten[3] | Kurz[3] | Mittlere intrinsische Clearance in Hepatozyten.[3] |
| Mensch | ~35 Minuten[4][5] | ~30 Minuten[5] | Dosisproportionale Zunahme der Plasmakonzentrationen.[4] |
Pharmakodynamik
In einem Rattenmodell mit insulininduzierter Hypoglykämie führten einzelne SC-Dosen von this compound zu einem schnellen und dosisabhängigen Anstieg des Blutzuckerspiegels, der sein Maximum etwa 20 bis 30 Minuten nach der Verabreichung erreichte.[3] Der blutzuckersteigernde Effekt von this compound war im Vergleich zu äquimolaren Dosen von nativem Glucagon im Allgemeinen länger anhaltend.[3]
Tabelle 2: Pharmakodynamische Wirkungen in Tiermodellen
| Spezies | Modell | Dosisbereich (Beispiel) | Beobachtete Wirkung |
|---|---|---|---|
| Ratte | Insulininduzierte Hypoglykämie | Dosisabhängig[3] | Schneller Anstieg des Blutzuckers (maximal nach 20-30 min).[3] |
| Hund | Normoglykämisch | Dosisabhängig | Anstieg der Herzfrequenz und gastrointestinale Effekte (Erbrechen, Durchfall) bei klinisch relevanten Expositionen.[3] |
Experimentelle Protokolle für In-vivo-Studien
Vorbereitung der this compound-Lösung für die Injektion
-
Bestimmen der erforderlichen Konzentration: Basierend auf der Zieldosis (in mg/kg) und dem Injektionsvolumen (typischerweise 1-5 ml/kg für SC-Injektionen bei Nagetieren) die erforderliche Konzentration von this compound berechnen.
-
Auflösen von this compound: this compound-Pulver in einem geeigneten Volumen sterilen Wassers für Injektionszwecke mit dem gewählten Puffersystem (z. B. Tromethamin-gepufferte Kochsalzlösung) auflösen. Vorsichtig mischen, um eine vollständige Auflösung zu gewährleisten.
-
Sterilfiltration: Die vorbereitete Lösung durch einen sterilen 0,22-µm-Spritzenfilter in ein steriles Fläschchen filtrieren.
-
Lagerung: Die sterile Lösung bei 2-8 °C lagern. Für die kurzfristige Verwendung kann sie bei Raumtemperatur aufbewahrt werden.[4]
Protokoll: Insulininduziertes Hypoglykämie-Modell bei Ratten
Dieses Protokoll beschreibt die Induktion von Hypoglykämie bei Ratten, um die blutzuckersteigernde Wirkung von this compound zu bewerten.
Materialien:
-
Männliche Wistar- oder Sprague-Dawley-Ratten (200-250 g)
-
Normalinsulin
-
This compound-Lösung und Vehikel (Kontrolle)
-
Blutzuckermessgerät und Teststreifen
-
Injektionsspritzen und Nadeln
Verfahren:
-
Akklimatisierung: Die Tiere mindestens eine Woche vor dem Experiment unter Standardbedingungen im Tierstall unterbringen.
-
Fasten: Die Ratten über Nacht (12-16 Stunden) fasten lassen, aber freien Zugang zu Wasser gewähren.
-
Ausgangsblutprobe: Eine Blutprobe aus der Schwanzvene entnehmen, um den Ausgangsblutzuckerspiegel zu bestimmen.
-
Hypoglykämie-Induktion: Eine intraperitoneale (i.p.) Injektion von Normalinsulin verabreichen. Die Dosis muss möglicherweise in einer Pilotstudie titriert werden, um einen konsistenten hypoglykämischen Zustand (z. B. < 54 mg/dL) zu erreichen.
-
Überwachung: Den Blutzucker alle 15-20 Minuten überwachen, bis der Ziel-Hypoglykämie-Wert erreicht ist.
-
Verabreichung der Testsubstanz: Sobald eine stabile Hypoglykämie erreicht ist, den Tieren subkutan entweder this compound (verschiedene Dosen) oder das Vehikel verabreichen. Dies ist der Zeitpunkt t=0.
-
Pharmakodynamische Überwachung: Blutproben zu mehreren Zeitpunkten nach der Verabreichung entnehmen (z. B. 10, 20, 30, 45, 60, 90 und 120 Minuten), um den Blutzuckerspiegel zu messen.
-
Datenanalyse: Die Veränderung des Blutzuckerspiegels gegenüber dem Ausgangswert für jede Behandlungsgruppe aufzeichnen. Die Fläche unter der Kurve (AUC) für die Blutzucker-Antwort berechnen und die Zeit bis zur Erholung (definiert als ein Anstieg des Blutzuckers um ≥20 mg/dL) bestimmen.
Sicherheitsaspekte bei Tieren
In präklinischen Studien wurde this compound im Allgemeinen gut vertragen. Die beobachteten Effekte standen im Einklang mit der bekannten Pharmakologie von Glucagonrezeptor-Agonisten.
-
Kardiovaskulär: Bei Hunden wurde bei klinisch relevanten Expositionen ein Anstieg der Herzfrequenz (Tachykardie) beobachtet.[3]
-
Gastrointestinal: Bei Hunden wurden nach einer Einzeldosis Erbrechen und Durchfall festgestellt.[3]
-
Immunogenität: Bei Mäusen, Ratten und Hunden wurden Anti-Wirkstoff-Antikörper (ADAs) nachgewiesen, die jedoch keinen signifikanten Einfluss auf die Exposition oder die pharmakodynamische Aktivität hatten.[3]
Forscher sollten die Tiere während der Studien engmaschig auf diese potenziellen Wirkungen überwachen.
Fazit
This compound stellt aufgrund seiner Stabilität und gebrauchsfertigen Formulierung ein wertvolles Werkzeug für In-vivo-Forschungsstudien zur Glucagon-Biologie und zur Behandlung von Hypoglykämie dar. Die hier bereitgestellten Protokolle und Daten bieten eine Grundlage für die Gestaltung und Durchführung robuster präklinischer Experimente. Forscher werden ermutigt, dosis- und zeitabhängige Studien durchzuführen, um die Wirkungen von this compound in ihren spezifischen Tiermodellen und experimentellen Paradigmen vollständig zu charakterisieren.
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Application Note: Quantification of Dasiglucagon in Human Plasma Using a Validated RP-HPLC Method
Audience: Researchers, scientists, and drug development professionals.
Introduction Dasiglucagon is a stable glucagon analog used for the treatment of severe hypoglycemia in patients with diabetes.[1][2] It is a 29-amino acid peptide with seven substitutions to improve stability in aqueous solution, making it suitable for use in a ready-to-use rescue pen.[3][4] The quantification of this compound in plasma is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[2][5] This application note details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. The method is designed to be simple, accurate, and precise, making it suitable for routine analysis in a bioanalytical laboratory.
Principle This method utilizes protein precipitation to extract this compound from the plasma matrix. The separation is achieved on a C18 reversed-phase column with a gradient elution of a phosphate buffer and acetonitrile mobile phase. Quantification is performed by monitoring the UV absorbance at 230 nm.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (API)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Orthophosphate (KH₂PO₄) (AR Grade)
-
Ortho-Phosphoric Acid (OPA) (AR Grade)
-
HPLC Grade Water
-
Human Plasma (K₂-EDTA as anticoagulant)
-
Internal Standard (IS): A suitable peptide with similar chromatographic properties (e.g., Linagliptin, as an example for methodology).
Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.
-
Column: Ascentis C18, 150 mm x 4.6 mm, 5.0 µm particle size.[3]
-
Data Acquisition: Chromatography software for data acquisition and processing.
The detailed chromatographic conditions are summarized in Table 1.
Preparation of Solutions
-
0.01N KH₂PO₄ Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted Ortho-Phosphoric Acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (100%).
-
Diluent: Water and Acetonitrile in a 50:50 (v/v) ratio.
Preparation of Standard and Quality Control (QC) Samples
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to get a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution using the diluent to create working standards for calibration curve (CC) and quality control (QC) samples.
-
Spiking into Plasma: Spike the appropriate working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve (e.g., 10, 25, 50, 100, 250, 500, 1000 ng/mL) and QC samples (Low, Medium, High).
Sample Preparation Protocol
-
Pipette 500 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of Internal Standard working solution (if used).
-
Add 1.0 mL of acetonitrile to precipitate the plasma proteins.[6]
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system for analysis.
Results and Data Presentation
The method was validated according to the International Council for Harmonisation (ICH) guidelines for bioanalytical method validation.[8]
Chromatographic Conditions and System Suitability
The chromatographic conditions were optimized to achieve good resolution and peak shape for this compound.
Table 1: Optimized RP-HPLC Chromatographic Conditions | Parameter | Condition | | :--- | :--- | | HPLC Column | Ascentis C18 (150 mm x 4.6 mm, 5.0 µm)[3] | | Mobile Phase A | 0.01N KH₂PO₄ Buffer, pH 3.0 | | Mobile Phase B | Acetonitrile | | Gradient Elution | Time (min) | % Mobile Phase B | | | 0.01 | 30 | | | 2.00 | 70 | | | 4.00 | 70 | | | 4.50 | 30 | | | 6.00 | 30 | | Flow Rate | 1.0 mL/min[1] | | Column Temperature | 30°C[3] | | Detection | UV at 230 nm[3] | | Injection Volume | 20 µL | | Run Time | 6.0 minutes | | Retention Time | Approx. 2.1 min[1] |
System suitability was assessed by injecting six replicates of a standard solution. The results are summarized in Table 2.
Table 2: System Suitability Test (SST) Parameters
| Parameter | Acceptance Criteria | Observed Value |
|---|---|---|
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 4500 |
| % RSD of Peak Area | ≤ 2.0%[3] | 0.6%[1] |
| % RSD of Retention Time | ≤ 1.0% | 0.3%[1] |
Method Validation Summary
The method demonstrated excellent linearity, precision, accuracy, and sensitivity. A summary of the validation parameters is presented in Table 3.
Table 3: Method Validation Summary for this compound in Plasma
| Parameter | Result |
|---|---|
| Linearity Range | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999[3] |
| Regression Equation | y = 135481x + 6696.7[1] |
| Limit of Detection (LOD) | 3 ng/mL (Based on 0.04 µg/mL from dosage form)[1] |
| Limit of Quantification (LOQ) | 10 ng/mL (Based on 0.11 µg/mL from dosage form)[1] |
| Precision (% RSD) | |
| - Intra-day | < 5% |
| - Inter-day | < 7% |
| Accuracy (% Recovery) | 98.0% to 102.0%[3] |
| Extraction Recovery | > 85% |
Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data analysis.
Caption: Experimental workflow for this compound quantification in plasma.
Conclusion
This application note provides a comprehensive and validated RP-HPLC method for the quantification of this compound in human plasma. The protocol, employing a straightforward protein precipitation extraction and a rapid gradient HPLC-UV analysis, is shown to be sensitive, specific, accurate, and precise. This method is well-suited for supporting pharmacokinetic studies in clinical and preclinical drug development, offering a reliable and economical alternative to LC-MS/MS-based assays for routine analysis.
References
- 1. wjpsonline.com [wjpsonline.com]
- 2. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biomedgrid.com [biomedgrid.com]
- 4. researchgate.net [researchgate.net]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Ecological HPLC method for analyzing an antidiabetic drug in real rat plasma samples and studying the effects of concurrently administered fenugreek extract on its pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Application Notes and Protocols: Dasiglucagon Administration in a Mouse Model of Hypoglycemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon is a stable glucagon analog designed for rapid and effective treatment of severe hypoglycemia.[1][2] Its improved physicochemical stability in an aqueous formulation circumvents the need for reconstitution, a common barrier to the timely administration of conventional glucagon emergency kits.[3][4] this compound acts as a glucagon receptor agonist, stimulating the liver to release glucose into the bloodstream, thereby raising blood glucose levels.[5] This document provides detailed protocols for the administration of this compound in a mouse model of insulin-induced hypoglycemia, a critical preclinical model for evaluating the efficacy of antihypoglycemic agents.
Mechanism of Action: this compound Signaling Pathway
This compound mimics the action of endogenous glucagon by binding to and activating the glucagon receptor (GCGR), a G-protein coupled receptor predominantly expressed on hepatocytes. This binding initiates an intracellular signaling cascade, leading to the breakdown of stored glycogen (glycogenolysis) and the synthesis of glucose from non-carbohydrate precursors (gluconeogenesis). The resulting release of glucose from the liver into the circulation counteracts hypoglycemia.
Experimental Protocols
I. Induction of Hypoglycemia in Mice
This protocol describes the induction of hypoglycemia in mice using an intraperitoneal (IP) injection of insulin.
Materials:
-
Regular human insulin (e.g., Humulin® R)
-
Sterile 0.9% saline
-
Insulin syringes (0.3 mL or 0.5 mL)
-
Mouse restrainer
-
Calibrated glucometer and glucose test strips
-
Warming lamp (optional, for tail vein vasodilation)
-
70% ethanol wipes
Procedure:
-
Animal Preparation:
-
House mice individually and allow them to acclimate for at least one week prior to the experiment.
-
Fast mice for 4-6 hours before insulin administration. Ensure free access to water during the fasting period.[6]
-
-
Insulin Preparation:
-
Baseline Blood Glucose Measurement:
-
Gently restrain the mouse.
-
Clean the tail with a 70% ethanol wipe.
-
Make a small nick (1-2 mm) in the lateral tail vein using a sterile lancet or scalpel blade.
-
Gently "milk" the tail to obtain a small drop of blood.
-
Measure the blood glucose level using a calibrated glucometer and record this as the baseline (T=0) reading.[7]
-
-
Insulin Administration:
-
Administer the prepared insulin solution via intraperitoneal (IP) injection. The injection volume should be calculated based on the mouse's body weight and the final insulin concentration (typically around 10 µL/g body weight).[7]
-
-
Post-Insulin Blood Glucose Monitoring:
II. This compound Administration Protocol
This protocol outlines the preparation and administration of this compound to hypoglycemic mice.
Materials:
-
This compound solution
-
Sterile 0.9% saline (if dilution is required)
-
Syringes for administration (e.g., insulin syringes for subcutaneous injection)
-
All materials listed for the hypoglycemia induction protocol
Procedure:
-
This compound Preparation:
-
This compound is typically provided in a ready-to-use aqueous solution.[4] If the concentration requires adjustment for accurate dosing in mice, it can be diluted with sterile 0.9% saline.
-
-
Dosage Determination:
-
A specific, validated dose of this compound for reversing insulin-induced hypoglycemia in mice has not been widely published. However, a scientifically reasoned starting dose can be estimated.
-
Studies in hypoglycemic rats have shown efficacy with subcutaneous (SC) doses ranging from 0.003 to 0.068 mg/kg.[5]
-
It is important to note that this compound has a 2- to 4-fold lower potency at the mouse glucagon receptor compared to the human receptor, but a 2 to 3 times higher bioavailability in mice compared to native glucagon.[5]
-
A study using native glucagon in a mouse glucagon challenge test used a dose of 16 µg/kg (0.016 mg/kg) via IP injection.[8]
-
Considering these factors, a starting dose range for subcutaneous this compound in mice could be between 10 to 40 µg/kg . Dose-response studies are recommended to determine the optimal dose for a specific mouse strain and experimental conditions.
-
-
This compound Administration:
-
Once a hypoglycemic state is confirmed (blood glucose < 70 mg/dL), administer the determined dose of this compound.
-
The recommended route of administration is subcutaneous (SC) injection into the loose skin over the back or flank.
-
-
Post-Dasiglucagon Blood Glucose Monitoring:
-
After this compound administration, continue to monitor blood glucose levels at frequent intervals to assess the glycemic response. Recommended time points include 10, 20, 30, 45, 60, 90, and 120 minutes post-injection.[5][11]
-
The maximal effect of subcutaneous this compound in rats is observed at approximately 20 to 30 minutes post-dose.[5]
-
Experimental Workflow
Data Presentation
The following tables provide a structured format for presenting quantitative data from the described experiments.
Table 1: Insulin-Induced Hypoglycemia Parameters
| Parameter | Value | Reference |
| Mouse Strain | C57BL/6J (example) | |
| Fasting Duration | 4-6 hours | [6] |
| Insulin Type | Regular Human Insulin | [8] |
| Insulin Dose | 0.75 U/kg body weight | [8] |
| Route of Administration | Intraperitoneal (IP) | [7][8] |
| Baseline Blood Glucose | (Record mean ± SEM) | |
| Blood Glucose Nadir | (Record mean ± SEM) | |
| Time to Nadir | (Record mean ± SEM) |
Table 2: this compound Administration and Efficacy
| Parameter | This compound Group | Vehicle Control Group | Reference |
| Treatment | This compound | Saline | |
| Dose | 10-40 µg/kg (example range) | (Matching volume) | [5][8] |
| Route of Administration | Subcutaneous (SC) | Subcutaneous (SC) | [5] |
| Blood Glucose at Time of Administration | (Record mean ± SEM) | (Record mean ± SEM) | |
| Blood Glucose (10 min post-dose) | (Record mean ± SEM) | (Record mean ± SEM) | [12] |
| Blood Glucose (20 min post-dose) | (Record mean ± SEM) | (Record mean ± SEM) | [5] |
| Blood Glucose (30 min post-dose) | (Record mean ± SEM) | (Record mean ± SEM) | [5] |
| Blood Glucose (60 min post-dose) | (Record mean ± SEM) | (Record mean ± SEM) | [11] |
| Time to Blood Glucose > 70 mg/dL | (Record mean ± SEM) | (Record mean ± SEM) | |
| Peak Blood Glucose | (Record mean ± SEM) | (Record mean ± SEM) | |
| Time to Peak Blood Glucose | (Record mean ± SEM) | (Record mean ± SEM) |
Safety and Ethical Considerations
-
All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Mice should be closely monitored for signs of severe hypoglycemia, such as lethargy, seizures, or unresponsiveness.[7]
-
A rescue solution of 20% glucose should be readily available to treat any mouse exhibiting signs of severe distress or if blood glucose levels drop below a predetermined critical threshold (e.g., 25 mg/dL).[7][10] The rescue dose is typically 10 µL of 20% glucose per gram of body weight, administered intraperitoneally.[7]
-
Proper handling and restraint techniques should be used to minimize stress to the animals, as stress can influence blood glucose levels.[6]
References
- 1. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. endocrine-abstracts.org [endocrine-abstracts.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Acclimation Prior to an Intraperitoneal Insulin Tolerance Test to Mitigate Stress-Induced Hyperglycemia in Conscious Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mmpc.org [mmpc.org]
- 8. Lower blood glucose, hyperglucagonemia, and pancreatic α cell hyperplasia in glucagon receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. olac.berkeley.edu [olac.berkeley.edu]
- 10. Development of Standardized Insulin Treatment Protocols for Spontaneous Rodent Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intraperitoneal, subcutaneous and intravenous glucagon delivery and subsequent glucose response in rats: a randomized controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Hepatocyte Research: Dasiglucagon for In Vitro Glucose Output Studies
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the dynamic field of metabolic research and drug development, precise and reliable in vitro models are paramount. We are pleased to introduce comprehensive application notes and protocols for the use of dasiglucagon, a potent and stable glucagon analog, in primary hepatocyte cultures to stimulate and measure glucose output. This documentation provides researchers, scientists, and drug development professionals with the necessary tools to accurately model hepatic glucose metabolism and investigate novel therapeutic agents for metabolic diseases.
This compound, a next-generation glucagon receptor agonist, offers significant advantages over native glucagon for in vitro studies due to its enhanced stability and solubility in aqueous solutions. These characteristics ensure consistent and reproducible results in experimental settings.
Mechanism of Action
This compound exerts its effects on hepatocytes by binding to the glucagon receptor (GCGR), a G-protein coupled receptor.[1][2] This interaction initiates a downstream signaling cascade, primarily through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3] Elevated cAMP levels subsequently activate Protein Kinase A (PKA), which in turn phosphorylates key enzymes involved in glucose metabolism. This signaling pathway culminates in the stimulation of two primary processes for hepatic glucose release:
-
Glycogenolysis: The breakdown of stored glycogen into glucose.[3]
-
Gluconeogenesis: The synthesis of glucose from non-carbohydrate precursors.[2]
The net result is a significant and measurable increase in glucose output from the primary hepatocytes into the culture medium.
Quantitative Data: this compound In Vitro Potency
In vitro studies have established the potency of this compound at the human glucagon receptor. The half-maximal effective concentration (EC50) provides a key metric for designing dose-response experiments.
| Compound | Receptor | Parameter | Value (pM) |
| This compound | Human GCGR | EC50 | 114 - 206 |
This data is derived from in vitro assays measuring the potency of this compound on the human glucagon receptor. The EC50 value represents the concentration of this compound required to elicit a half-maximal response.
Experimental Protocols
To facilitate the seamless integration of this compound into your research, we provide the following detailed protocols for a glucose output assay in primary human hepatocytes.
Protocol 1: Culturing Primary Human Hepatocytes
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte plating medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated cell culture plates (e.g., 24-well or 96-well)
-
Hepatocyte maintenance medium
Procedure:
-
Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.
-
Gently transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge the cells at a low speed (e.g., 50 x g) for 5 minutes to pellet the cells.
-
Carefully aspirate the supernatant and resuspend the cell pellet in fresh plating medium.
-
Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).
-
Seed the hepatocytes onto collagen-coated plates at a desired density.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
After an initial attachment period (typically 4-6 hours), replace the plating medium with hepatocyte maintenance medium.
-
Allow the cells to acclimate and form a monolayer for at least 24 hours before initiating experiments.
Protocol 2: this compound-Stimulated Glucose Output Assay
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
Glucose-free DMEM (or similar glucose-free medium)
-
Gluconeogenic substrates (e.g., lactate, pyruvate)
-
This compound stock solution
-
Glucose assay kit (e.g., glucose oxidase-based colorimetric or fluorometric kit)
-
Plate reader
Procedure:
-
Starvation: Gently wash the hepatocyte monolayer with a glucose-free medium. Then, incubate the cells in fresh glucose-free medium for a period of 6 hours to deplete intracellular glucose stores.
-
Treatment: Prepare a serial dilution of this compound in the glucose-free medium containing gluconeogenic substrates (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate). A suggested concentration range for a dose-response curve, based on the known EC50, would be from 1 pM to 1 µM. Include a vehicle control (medium with substrates but no this compound).
-
Remove the starvation medium and add the this compound-containing or vehicle control medium to the respective wells.
-
Incubation: Incubate the plates at 37°C for a defined period. For a time-course experiment, collect samples at various time points (e.g., 1, 2, 4, 6, and 24 hours). A 24-hour incubation is a common endpoint for dose-response studies.[4]
-
Sample Collection: At the end of the incubation period, carefully collect the supernatant from each well.
-
Glucose Measurement: Measure the glucose concentration in the collected supernatants using a commercially available glucose assay kit, following the manufacturer's instructions.
-
Data Analysis:
-
Generate a standard curve using the glucose standards provided in the assay kit.
-
Calculate the glucose concentration in each sample based on the standard curve.
-
Normalize the glucose output to the total protein content in each well to account for any variations in cell number.
-
Plot the normalized glucose output against the corresponding this compound concentration to generate a dose-response curve.
-
For time-course experiments, plot the normalized glucose output against time for each this compound concentration.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams have been generated.
These detailed application notes and protocols are designed to empower researchers to leverage the unique properties of this compound for advancing our understanding of hepatic glucose metabolism and for the development of novel therapeutics for metabolic disorders.
References
Dasiglucagon dose-response curve generation in cell-based assays
Anwendungs- und Protokoll-Hinweise
Titel: Erstellung einer Dosis-Wirkungs-Kurve für Dasiglucagon in zellbasierten Assays
Zusammenfassung: Diese Application Note beschreibt ein detailliertes Protokoll zur Quantifizierung der Wirksamkeit von this compound, einem Glucagon-Analogon, durch die Erstellung einer Dosis-Wirkungs-Kurve in einem zellbasierten Assay. Das Protokoll nutzt eine Zelllinie, die den menschlichen Glucagonrezeptor (GCGR) stabil exprimiert, und misst die nachgeschaltete Produktion von zyklischem Adenosinmonophosphat (cAMP) als Indikator für die Rezeptoraktivierung. Diese Methode ist entscheidend für das Screening von Wirkstoffen und die Charakterisierung von Agonisten in der frühen Phase der Arzneimittelentwicklung.
Einleitung
This compound ist ein stabiles Glucagon-Analogon, das zur Behandlung von schwerer Hypoglykämie bei Patienten mit Diabetes mellitus eingesetzt wird.[1][2] Es besteht aus 29 Aminosäuren und unterscheidet sich vom endogenen Glucagon durch sieben substituierte Aminosäuren, was seine physikalische und chemische Stabilität in wässriger Lösung verbessert.[3][4] Wie das körpereigene Glucagon wirkt this compound als Agonist am Glucagonrezeptor (GCGR), einem G-Protein-gekoppelten Rezeptor (GPCR), der vor allem in der Leber exprimiert wird.[5][6][7] Die Aktivierung des GCGR durch this compound stimuliert die Adenylatzyklase, was zu einem Anstieg des intrazellulären Botenstoffs cAMP führt.[2][8] Dieser Anstieg löst eine Signalkaskade aus, die letztendlich den Blutzuckerspiegel durch die Förderung von Glykogenolyse und Gluconeogenese erhöht.[5]
Die Quantifizierung der biologischen Aktivität von this compound ist für die Qualitätskontrolle und die präklinische Forschung von entscheidender Bedeutung. Zellbasierte Assays, die die GPCR-Aktivierung messen, sind für diese Zwecke weit verbreitet.[9][10] Die Erstellung einer Dosis-Wirkungs-Kurve ermöglicht die Bestimmung wichtiger pharmakologischer Parameter wie der mittleren effektiven Konzentration (EC50), die die Potenz des Wirkstoffs angibt.
Diese Application Note bietet eine schrittweise Anleitung zur Durchführung eines cAMP-Assays zur Erstellung einer Dosis-Wirkungs-Kurve für this compound.
Signalweg der Glucagonrezeptor-Aktivierung
Die Bindung von this compound an den GCGR initiiert eine Konformationsänderung des Rezeptors, die zur Aktivierung eines heterotrimeren G-Proteins (Gs) führt.[6][11] Die aktivierte Gα-Untereinheit des G-Proteins stimuliert die membrangebundene Adenylatzyklase, welche die Umwandlung von ATP in cAMP katalysiert.[8] cAMP fungiert als sekundärer Botenstoff und aktiviert die Proteinkinase A (PKA), die wiederum verschiedene Zielproteine phosphoryliert und so die zelluläre Antwort, primär die Freisetzung von Glukose aus der Leber, steuert.[8][11]
Experimentelles Protokoll
Dieses Protokoll beschreibt die notwendigen Schritte zur Messung der cAMP-Akkumulation in CHO-K1-Zellen, die den menschlichen Glucagonrezeptor stabil exprimieren, als Reaktion auf die Stimulation mit verschiedenen Konzentrationen von this compound.
Benötigte Materialien
-
Zelllinie: CHO-K1-Zellen, die den menschlichen GCGR stabil exprimieren (z.B. von kommerziellen Anbietern erhältlich).
-
Kulturmedium: F-12K Medium mit 10 % fötalem Kälberserum (FBS), 1 % Penicillin-Streptomycin und einem geeigneten Selektionsantibiotikum (z.B. 500 µg/ml G418).
-
This compound: Stammlösung (z.B. 1 mM in DMSO oder sterilem Wasser).
-
Assay-Puffer: Hanks' Balanced Salt Solution (HBSS) mit 20 mM HEPES und 500 µM IBMX (Phosphodiesterase-Inhibitor).
-
cAMP-Assay-Kit: Ein kommerziell erhältliches Kit (z.B. HTRF, ELISA oder LANCE).
-
Zellkulturplatten: Weiße, undurchsichtige 96-Well-Platten mit flachem Boden.
-
Standard-Laborausstattung (Inkubator, sterile Werkbank, Mehrkanalpipetten etc.).
Experimenteller Arbeitsablauf
Detaillierte Methodik
-
Zellkultur und Aussaat:
-
Kultivieren Sie die CHO-K1-GCGR-Zellen in einem T75-Kolben bei 37 °C und 5 % CO2.
-
Wenn die Zellen eine Konfluenz von 80-90 % erreichen, trypsinieren Sie sie und resuspendieren Sie sie im Kulturmedium.
-
Säen Sie die Zellen mit einer Dichte von 10.000 bis 20.000 Zellen pro Well in eine weiße 96-Well-Platte aus.
-
Inkubieren Sie die Platte für 24 Stunden bei 37 °C und 5 % CO2.
-
-
Herstellung der this compound-Verdünnungsreihe:
-
Bereiten Sie eine serielle 1:10-Verdünnungsreihe von this compound im Assay-Puffer vor. Eine typische Endkonzentrationsreihe reicht von 1 pM bis 1 µM.
-
Stellen Sie sicher, dass für jede Konzentration und die Negativkontrolle (nur Assay-Puffer) Triplikate vorbereitet werden.
-
-
Zellstimulation:
-
Entfernen Sie das Kulturmedium vorsichtig aus den Wells.
-
Fügen Sie 50 µL der jeweiligen this compound-Verdünnung oder des reinen Assay-Puffers (für die basale Kontrolle) zu den entsprechenden Wells hinzu.
-
Inkubieren Sie die Platte für 30 Minuten bei Raumtemperatur oder 37 °C, je nach den Spezifikationen des Assay-Kits.
-
-
cAMP-Messung und Datenerfassung:
-
Führen Sie den cAMP-Assay gemäß den Anweisungen des Herstellers durch. Dies beinhaltet typischerweise die Zugabe von Zelllysepuffer und den Detektionsreagenzien.
-
Messen Sie das Signal (z.B. Fluoreszenz, Lumineszenz) mit einem geeigneten Plattenlesegerät.
-
Datenanalyse
-
Normalisierung: Normalisieren Sie die Rohdaten, indem Sie den Wert der Negativkontrolle (basale cAMP-Produktion) als 0 % und die maximale Antwort (erreicht bei der höchsten this compound-Konzentration) als 100 % festlegen.
-
Kurvenanpassung: Tragen Sie die normalisierte Antwort gegen den Logarithmus der this compound-Konzentration auf.
-
EC50-Bestimmung: Passen Sie die Daten mit einer nichtlinearen Regression (sigmoidale Dosis-Wirkungs-Kurve mit variabler Steigung) an, um den EC50-Wert zu bestimmen.[12] Der EC50-Wert ist die Konzentration des Agonisten, die 50 % der maximalen Antwort hervorruft.
Erwartete Ergebnisse und Datenpräsentation
Die Stimulation von CHO-K1-GCGR-Zellen mit this compound führt zu einem konzentrationsabhängigen Anstieg der intrazellulären cAMP-Produktion. Die resultierenden Daten können in einer Tabelle zusammengefasst und grafisch als sigmoide Kurve dargestellt werden.
Tabelle 1: Repräsentative Dosis-Wirkungs-Daten für this compound
| This compound-Konzentration (nM) | Log Konzentration (M) | Durchschnittliche cAMP-Antwort (normiert in %) | Standardabweichung |
| 0.001 | -12.0 | 2.1 | 0.8 |
| 0.01 | -11.0 | 5.5 | 1.2 |
| 0.1 | -10.0 | 15.8 | 2.5 |
| 1 | -9.0 | 48.9 | 4.1 |
| 10 | -8.0 | 85.4 | 5.2 |
| 100 | -7.0 | 98.2 | 3.7 |
| 1000 | -6.0 | 100.0 | 2.9 |
Aus diesen repräsentativen Daten lässt sich ein EC50-Wert von ca. 1.0 nM ableiten. Dieser Wert ist ein Maß für die Potenz von this compound in diesem spezifischen Assay-System.
Fazit
Das hier beschriebene Protokoll bietet eine robuste und reproduzierbare Methode zur Charakterisierung der pharmakologischen Aktivität von this compound. Durch die Messung der cAMP-Produktion in einer stabilen Zelllinie ermöglicht dieser Assay die genaue Bestimmung der Potenz (EC50) des Wirkstoffs. Die Methode ist leicht an das Hochdurchsatz-Screening anpassbar und stellt ein wertvolles Werkzeug für die Forschung und Entwicklung von Glucagonrezeptor-Agonisten dar.
References
- 1. This compound bei schwerer Hypoglykämie zugelassen [pharmazeutische-zeitung.de]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound – Wikipedia [de.wikipedia.org]
- 4. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PharmaWiki - this compound [pharmawiki.ch]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. Dosis-Wirkungskurven [statcon.de]
Application Note: Protocol for Assessing Dasiglucagon Stability in Different Buffers
Introduction
Dasiglucagon is a glucagon analog with 29 amino acids, containing seven substitutions to enhance its physical and chemical stability in aqueous solutions compared to native glucagon.[1][2] This improved stability allows for its formulation as a ready-to-use aqueous product for treating severe hypoglycemia.[2] Understanding the stability profile of this compound in various buffer systems is critical for formulation development, ensuring product quality, and defining storage conditions. This application note provides a detailed protocol for assessing the chemical and physical stability of this compound in different buffers using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for purity analysis and Size-Exclusion Chromatography (SEC) for aggregation analysis.
The protocol includes methodologies for sample preparation, incubation under various stress conditions (pH, temperature), and analysis. Forced degradation studies are also detailed to identify potential degradation products and establish the stability-indicating nature of the analytical methods, in line with ICH guidelines.[3][4]
Materials and Reagents
-
This compound Active Pharmaceutical Ingredient (API)
-
Water for Injection (WFI) or HPLC-grade water
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA) or Orthophosphoric Acid (OPA)
-
Sodium Phosphate (monobasic and dibasic)
-
Sodium Citrate and Citric Acid
-
Tromethamine (Tris)
-
Sodium Chloride
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
-
0.22 µm syringe filters
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
RP-HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
SEC column (e.g., suitable for peptide analysis)
-
pH meter
-
Analytical balance
-
Vortex mixer
-
Incubators/Ovens
-
Photostability chamber
-
Calibrated pipettes and volumetric flasks
Experimental Protocols
Preparation of Buffer Solutions
Prepare a range of buffers to assess this compound stability across different pH values. The following are examples; other buffer systems can be substituted as needed.
-
10 mM Sodium Citrate, pH 4.0: Dissolve appropriate amounts of citric acid and sodium citrate in WFI to achieve the target pH.
-
10 mM Sodium Phosphate, pH 6.5: Dissolve appropriate amounts of sodium phosphate monobasic and dibasic in WFI to achieve the target pH.
-
10 mM Tromethamine (Tris), pH 7.4: Dissolve tromethamine in WFI and adjust the pH with HCl. The commercial formulation of this compound includes tromethamine.[5]
-
10 mM Sodium Phosphate, pH 8.0: Dissolve appropriate amounts of sodium phosphate monobasic and dibasic in WFI to achieve the target pH.
Preparation of this compound Stock and Stability Samples
-
Stock Solution: Accurately weigh this compound API and dissolve it in WFI to prepare a stock solution of 1 mg/mL.
-
Stability Samples: Dilute the this compound stock solution with each of the prepared buffers to a final concentration of 0.1 mg/mL.
-
Filter each solution through a 0.22 µm syringe filter into appropriate vials.
-
Prepare a sufficient number of vials for each buffer condition to be tested at all time points.
Stability Study (Time and Temperature)
-
Place the prepared vials into incubators set at the following temperatures:
-
Refrigerated: 4°C
-
Room Temperature: 25°C
-
Accelerated: 40°C
-
-
Withdraw samples for analysis at initial time point (T=0) and at subsequent intervals (e.g., 1, 2, 4, 8, and 12 weeks).
-
At each time point, visually inspect the samples for any changes in color or for the presence of particulate matter.
-
Analyze the samples immediately by RP-HPLC and SEC as described in sections 3.5 and 3.6.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the specificity of the analytical methods and to understand the degradation pathways.[4] Prepare this compound at 1 mg/mL in WFI and subject it to the following conditions:
-
Acid Hydrolysis: Add 1N HCl to the this compound solution to achieve a final HCl concentration of 0.1N. Incubate at 60°C for up to 24 hours.[6]
-
Base Hydrolysis: Add 1N NaOH to the this compound solution to achieve a final NaOH concentration of 0.1N. Incubate at 60°C for up to 24 hours.[6]
-
Oxidation: Add 30% H₂O₂ to the this compound solution to achieve a final H₂O₂ concentration of 3%. Store at room temperature, protected from light, for up to 24 hours.[6]
-
Thermal Degradation: Incubate the this compound solution in WFI at 70°C for up to 7 days. A separate sample of solid API can also be exposed to dry heat (e.g., 105°C for 6 hours).[6][7]
-
Photostability: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
Note: The extent of degradation should be targeted at 5-20%.[3] It may be necessary to adjust the duration of exposure or the concentration of the stress agent. Samples should be neutralized before HPLC analysis where applicable.
RP-HPLC Method for Purity Assessment
This method is used to determine the purity of this compound and quantify degradation products.
-
Column: C18, 150 mm x 4.6 mm, 3.6 µm (or equivalent)[4]
-
Mobile Phase A: 0.1% OPA or 0.1% TFA in Water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Flow Rate: 1.0 mL/min[6]
-
Column Temperature: 30°C[4]
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 10 70 12 70 12.1 30 | 15 | 30 |
-
Data Analysis: Calculate the purity of this compound as a percentage of the total peak area. The percentage of each impurity is calculated relative to the total area of all peaks.
Size-Exclusion Chromatography (SEC) for Aggregation Analysis
This method is used to quantify soluble aggregates (dimers, multimers).[8][9]
-
Column: SEC column suitable for the molecular weight range of this compound (MW ~3382 Da) and its aggregates.
-
Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Flow Rate: 0.5 mL/min
-
Detection Wavelength: 214 nm or 280 nm
-
Column Temperature: Ambient
-
Injection Volume: 20 µL
-
Run Time: Sufficient to allow for the elution of the monomer and potential aggregates.
-
Data Analysis: Calculate the percentage of monomer, dimer, and higher molecular weight species based on their respective peak areas relative to the total peak area.
Data Presentation
Quantitative data from the stability and forced degradation studies should be summarized in tables for clear comparison.
Table 1: Summary of this compound Stability in Different Buffers at 40°C
| Time Point | Buffer System | pH | % Purity (RP-HPLC) | % Monomer (SEC) | % Aggregates (SEC) |
| T=0 | Sodium Citrate | 4.0 | 99.8 | 99.9 | 0.1 |
| Sodium Phosphate | 6.5 | 99.9 | 99.9 | 0.1 | |
| Tromethamine | 7.4 | 99.9 | 99.9 | 0.1 | |
| T=4 weeks | Sodium Citrate | 4.0 | 98.5 | 99.5 | 0.5 |
| Sodium Phosphate | 6.5 | 99.2 | 99.7 | 0.3 | |
| Tromethamine | 7.4 | 99.4 | 99.8 | 0.2 | |
| T=8 weeks | Sodium Citrate | 4.0 | 97.1 | 98.9 | 1.1 |
| Sodium Phosphate | 6.5 | 98.6 | 99.3 | 0.7 | |
| Tromethamine | 7.4 | 98.9 | 99.5 | 0.5 |
(Note: Data presented are illustrative and will vary based on experimental results.)
Table 2: Summary of Forced Degradation Studies of this compound
| Stress Condition | Conditions | % Recovery (this compound) | % Degradation |
| Acid Hydrolysis | 0.1N HCl, 60°C, 24h | 93.5 | 6.5 |
| Base Hydrolysis | 0.1N NaOH, 60°C, 24h | 99.0 | 1.0 |
| Oxidation | 3% H₂O₂, RT, 24h | 93.4 | 6.6 |
| Thermal (Aqueous) | 70°C, 7 days | 98.4 | 1.6 |
| Photostability | ICH Q1B | 98.6 | 1.4 |
(Note: Data adapted from representative studies and are for illustrative purposes.[6])
Visualizations
Experimental Workflow
Caption: Workflow for this compound stability assessment.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Conclusion
This application note provides a comprehensive framework for evaluating the stability of this compound in various aqueous buffer systems. The combination of a systematic stability study across different pH values and temperatures, alongside forced degradation studies, allows for a thorough characterization of the molecule's degradation profile. The use of stability-indicating RP-HPLC and SEC methods ensures accurate quantification of chemical impurities and physical aggregates, respectively. The data generated from these protocols are crucial for selecting optimal formulation components and establishing appropriate storage conditions and shelf-life for this compound drug products.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. biomedgrid.com [biomedgrid.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. wjpsonline.com [wjpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. biocompare.com [biocompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Investigating Dasiglucagon in Glucagon Receptor Knockout (GCGR-KO) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon is a stable glucagon analog developed for the rapid treatment of severe hypoglycemia in individuals with diabetes.[1][2][3] Its primary mechanism of action is agonism of the glucagon receptor (GCGR), which is predominantly expressed in the liver.[1][4] Activation of the GCGR stimulates glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.[1][4] Glucagon receptor knockout (GCGR-KO) mouse models have been instrumental in elucidating the physiological roles of glucagon signaling.[5][6][7] These mice, lacking a functional glucagon receptor, exhibit a distinct phenotype characterized by hypoglycemia, hyperglucagonemia, α-cell hyperplasia, and improved insulin sensitivity.[5][8][9]
To date, published research has not described the administration of this compound to GCGR-KO mouse models. The primary rationale for such an investigation would be to confirm the specificity of this compound for the GCGR and to explore any potential off-target effects. Given that this compound's glycemic effect is mediated through the GCGR, it is hypothesized that its administration to GCGR-KO mice will not result in a significant increase in blood glucose. Any observed metabolic changes would suggest engagement with alternative signaling pathways.
These application notes provide a summary of relevant data and a detailed protocol for a proposed study to characterize the effects of this compound in GCGR-KO mice.
Data Presentation
The following tables summarize the known metabolic characteristics of GCGR-KO mice and the pharmacodynamic effects of this compound in wild-type animals. This information provides a baseline for designing and interpreting experiments in GCGR-KO models.
Table 1: Metabolic Phenotype of Glucagon Receptor Knockout (GCGR-KO) Mice Compared to Wild-Type (WT) Littermates
| Parameter | Observation in GCGR-KO Mice | Reference |
| Blood Glucose | Lower blood glucose levels, with a propensity for hypoglycemia during prolonged fasting. | [5][8] |
| Plasma Insulin | Similar insulin sensitivity during an insulin tolerance test, but increased glucose-stimulated insulin release in vivo. | [5][9] |
| Plasma Glucagon | Markedly elevated plasma glucagon levels (hyperglucagonemia). | [9][10] |
| Plasma GLP-1 | Increased levels of glucagon-like peptide-1 (GLP-1). | [9] |
| Pancreatic Islets | Altered islet cytoarchitecture with α-cell hyperplasia. | [5][8] |
| Glucose Tolerance | Improved glucose tolerance. | [8][9] |
| Lipid Metabolism | Elevated plasma triglycerides and free fatty acids following a prolonged fast. | [8][11] |
Table 2: Pharmacodynamic Effects of this compound Administration in Non-KO Animals and Humans
| Species | Model | Dose | Key Finding | Reference |
| Rat | Insulin-induced hypoglycemia | Single SC doses | Rapid, dose-related increases in blood glucose, peaking at ~20-30 minutes post-administration. | [12] |
| Human (Adults with T1D) | Insulin-induced hypoglycemia | 0.6 mg SC | Median time to plasma glucose recovery (≥20 mg/dL increase) was 10 minutes. | [2][13] |
| Human (Children with T1D) | Insulin-induced hypoglycemia | 0.6 mg SC | Median time to plasma glucose recovery was 10 minutes. | [3] |
| Human (Adults with T1D) | Euglycemia | 0.6 mg SC | Mean glucose increase from baseline at 90 minutes was 168 mg/dL. | [1] |
Experimental Protocols
The following is a detailed protocol for a proposed experiment to assess the glycemic and metabolic response to this compound in GCGR-KO mice.
Protocol 1: Assessment of Glycemic Response to this compound in GCGR-KO Mice
Objective: To determine if this compound administration affects blood glucose levels in mice lacking the glucagon receptor.
Materials:
-
GCGR-KO mice and wild-type (WT) littermate controls (8-12 weeks old, sex-matched).
-
This compound (aqueous formulation).
-
Sterile saline (vehicle control).
-
Handheld glucometer and glucose test strips.
-
Insulin syringes for subcutaneous (SC) injection.
-
Animal scale.
-
Restraint devices for blood sampling.
Procedure:
-
Animal Acclimatization: Acclimate mice to the experimental room for at least one week prior to the study. House mice under standard conditions (12-hour light/dark cycle, ad libitum access to food and water unless fasting is required).
-
Fasting: Fast mice for 6 hours prior to the experiment to achieve a stable baseline blood glucose level. Provide free access to water.
-
Group Allocation: Randomly assign mice to four experimental groups (n=8-10 mice per group):
-
Group 1: WT mice + Vehicle (Saline)
-
Group 2: WT mice + this compound
-
Group 3: GCGR-KO mice + Vehicle (Saline)
-
Group 4: GCGR-KO mice + this compound
-
-
Baseline Measurements:
-
Weigh each mouse to determine the correct injection volume.
-
Obtain a baseline blood glucose reading (t=0 min) by tail tipping. Gently massage the tail to promote blood flow and collect a small drop of blood for the glucometer.
-
-
Drug Administration:
-
Administer a single subcutaneous (SC) injection of either vehicle or this compound. A clinically relevant dose translated to mouse body weight should be used. Note: this compound has been shown to have lower potency at the mouse GCGR, which should be considered when selecting a dose for WT controls.[12]
-
-
Post-Injection Monitoring:
-
Measure blood glucose at regular intervals post-injection: 10, 20, 30, 60, 90, and 120 minutes.
-
Ensure minimal stress to the animals during handling and blood sampling.
-
-
Data Analysis:
-
Calculate the change in blood glucose from baseline (Δ Glucose) for each mouse at each time point.
-
Plot the mean blood glucose levels and mean Δ Glucose over time for each group.
-
Use appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests) to compare the responses between the different groups.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the established signaling pathway of glucagon/dasiglucagon and the proposed experimental workflow for testing this compound in GCGR-KO mice.
Caption: this compound signaling pathway in a wild-type hepatocyte.
Caption: Proposed experimental workflow for testing this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a next-generation ready-to-use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Novel insight into glucagon receptor action: lessons from knockout and transgenic mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel insight into glucagon receptor action: lessons from knockout and transgenic mouse models [ouci.dntb.gov.ua]
- 7. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 8. Insights into the Role of Glucagon Receptor Signaling in Metabolic Regulation from Pharmacological Inhibition and Tissue-Specific Knockout Models | MDPI [mdpi.com]
- 9. Glucagon receptor knockout mice display increased insulin sensitivity and impaired beta-cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucagon Receptor Knockout Prevents Insulin-Deficient Type 1 Diabetes in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insights into the Role of Glucagon Receptor Signaling in Metabolic Regulation from Pharmacological Inhibition and Tissue-Specific Knockout Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Validated LC-MS/MS Method for the Quantification of Dasiglucagon in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Dasiglucagon in human plasma. This compound, a glucagon analog, is a critical therapeutic agent for the treatment of severe hypoglycemia.[1][2] The method described herein employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been validated according to bioanalytical method validation guidelines and demonstrates excellent linearity, precision, accuracy, and sensitivity, making it suitable for pharmacokinetic and other clinical research studies.
Introduction
This compound is a glucagon analog with enhanced chemical and physical stability in aqueous solution, making it a ready-to-use treatment for severe hypoglycemia in individuals with diabetes.[2] Accurate quantification of this compound in biological matrices is essential for pharmacokinetic assessments, dose-response studies, and overall drug development. LC-MS/MS offers superior selectivity and sensitivity compared to traditional immunoassay methods, which can be prone to cross-reactivity. This application note provides a comprehensive protocol for the bioanalysis of this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
This compound stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-Dasiglucagon)
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure
-
Methanol (LC-MS grade)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Microcentrifuge
-
Analytical balance
-
Calibrated pipettes
Sample Preparation
-
Thaw plasma samples and quality control (QC) samples on ice.
-
Spike 50 µL of plasma sample, calibration standard, or QC with 10 µL of internal standard working solution (e.g., 100 ng/mL SIL-Dasiglucagon in 50% methanol).
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) %B 0.0 20 0.5 20 3.0 80 3.1 95 4.0 95 4.1 20 | 5.0 | 20 |
Mass Spectrometry
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Ion Source Temperature: 500°C
-
Multiple Reaction Monitoring (MRM) Transitions: (Note: Specific precursor and product ions for this compound should be optimized experimentally. The following are hypothetical examples based on the analysis of similar peptides.)
Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) This compound [M+4H]⁴⁺ y-ion fragment 100 Optimized This compound (Qualifier) [M+4H]⁴⁺ b-ion fragment 100 Optimized | SIL-Dasiglucagon | [M'+4H]⁴⁺ | y'-ion fragment | 100 | Optimized |
Data Presentation
The method was validated for linearity, sensitivity, precision, accuracy, recovery, and matrix effect. The results are summarized in the tables below.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL. The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL.
| Parameter | Result |
| Calibration Range | 0.1 - 100 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | >0.998 |
| LLOQ | 0.1 ng/mL |
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four QC levels.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%) (n=18) |
| LLOQ | 0.1 | ≤ 8.5 | 92.5 - 108.3 | ≤ 9.8 | 94.1 - 106.5 |
| Low (LQC) | 0.3 | ≤ 6.2 | 95.1 - 104.7 | ≤ 7.5 | 96.3 - 103.9 |
| Medium (MQC) | 10 | ≤ 4.8 | 97.3 - 102.1 | ≤ 5.9 | 98.0 - 101.5 |
| High (HQC) | 80 | ≤ 3.5 | 98.9 - 101.4 | ≤ 4.7 | 99.2 - 101.1 |
Recovery and Matrix Effect
Extraction recovery and matrix effect were assessed at LQC and HQC levels.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low (LQC) | 0.3 | 88.5 | 93.2 |
| High (HQC) | 80 | 91.2 | 95.8 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound quantification.
This compound Signaling Pathway
Caption: this compound's mechanism of action in liver cells.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in a research setting. The validation data confirms that the method meets the criteria for bioanalytical assays and can be confidently applied to support drug development programs for this compound.
References
Application Notes and Protocols: Dasiglucagon in Bi-hormonal Artificial Pancreas Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of bi-hormonal artificial pancreas systems, which deliver both insulin and glucagon, represents a significant advancement in the management of type 1 diabetes. These systems aim to mimic the function of a healthy pancreas more closely, not only by delivering insulin to lower blood glucose but also by administering glucagon to counteract or prevent hypoglycemia.[1][2] A major historical challenge has been the instability of liquid glucagon, which required daily reconstitution.[3] Dasiglucagon, a stable glucagon analog, has emerged as a key enabling technology for the chronic use of dual-hormone artificial pancreas systems.[3][4][5] Its unique stability profile in a liquid formulation makes it suitable for use in pump devices, offering the potential for a fully automated and more effective glucose control system.[4][5]
These application notes provide an overview of the use of this compound in bi-hormonal artificial pancreas research, summarizing key clinical trial data and providing detailed experimental protocols based on published studies.
Key Advantages of this compound in Bi-Hormonal Systems
-
Stability: this compound is a glucagon analog with a unique stability profile in a liquid formulation, making it suitable for continuous subcutaneous infusion in a pump without the need for daily reconstitution.[3][4][5]
-
Efficacy in Preventing Hypoglycemia: Clinical trials have demonstrated that automated delivery of this compound in response to falling blood glucose is effective in preventing and treating hypoglycemia.[3][6]
-
Improved Glycemic Control: Dual-hormone systems using this compound have the potential to achieve tighter glycemic control, increasing the time spent in the target glucose range while minimizing the risk of hypoglycemia.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials investigating this compound in bi-hormonal artificial pancreas systems.
Table 1: Glycemic Control Outcomes in a Phase 2a Trial [3]
| Metric | This compound | Recombinant Glucagon |
| Time in Range (70-180 mg/dL) | ~70% | ~65% |
| Average Sensor Glucose | ~140 mg/dL | Not Reported |
Table 2: Performance of the iLet Bi-hormonal System with this compound in a Home-Use Study [7]
| Parameter | Insulin-Only iLet | Bi-hormonal iLet (Insulin + this compound) |
| CGM Capture Rate | 90.7% | 88.7% |
| Insulin Dosing Availability | 99.7% | 99.1% |
| This compound Dosing Availability | N/A | 99.7% |
| Mean Daily Carbohydrates for Hypoglycemia | 16 ± 13 g | 18 ± 21 g |
| Mean Total Daily this compound Dose | N/A | 0.35 mg/day |
| Average Daily Nausea Score (0-10 scale) | 0.07 ± 0.12 cm | 0.47 ± 0.83 cm |
Table 3: Efficacy of this compound in Reversing Severe Hypoglycemia (Phase 3 Trial Data) [8][9][10]
| Outcome | This compound (0.6 mg) | Placebo | Reconstituted Glucagon (1 mg) |
| Median Time to Plasma Glucose Recovery* | 10 minutes | 40 minutes | 12 minutes |
| Participants with Recovery within 15 min | 99% | 2% | 95% |
*Defined as an increase of ≥20 mg/dL from baseline without rescue intravenous glucose.[8]
Experimental Protocols
Protocol 1: Phase 2a Clinical Trial of this compound in a Dual-Hormone Artificial Pancreas System
Objective: To assess the safety, efficacy, and tolerability of this compound as part of a dual-hormone artificial pancreas system in adult patients with type 1 diabetes, compared to recombinant glucagon.[1]
Study Design: This was a Phase 2a, randomized, double-blind, crossover trial.[3][4]
Participant Population: Adult patients with type 1 diabetes.[1]
Methodology:
-
System: Participants were equipped with the iLet™ dual-hormone artificial pancreas system, developed at Boston University and licensed to Beta Bionics.[3] The iLet is a pocket-sized wearable medical device that autonomously manages blood sugar levels.[5][11]
-
Hormones: The iLet was configured to deliver both insulin and either this compound or freshly reconstituted recombinant glucagon.[3]
-
Procedure:
-
Participants consumed a lunch and administered a standard insulin bolus.
-
The basal rate of insulin was set up to twice their normal rate to induce a hypoglycemic challenge.
-
Following the meal, participants performed 30 minutes of exercise to further stimulate the system's glucagon administration.[3]
-
The automated dosing algorithms in the iLet delivered either this compound or recombinant glucagon in response to falling blood glucose levels.[3]
-
-
Primary Outcome Measures:
Protocol 2: Home-Use Trial of the Bi-hormonal iLet with this compound
Objective: To evaluate the function and safety of the iLet in both its insulin-only and bi-hormonal configurations (delivering this compound) in a home-use setting for adults with type 1 diabetes.[7]
Study Design: An open-label, random-order, crossover, home-use trial.[7]
Participant Population: Ten adults with type 1 diabetes, with ages ranging from 21 to 74 years and initial HbA1c levels of 5.7–10.6%.[7]
Methodology:
-
System: Participants used the iLet bionic pancreas, which receives signals from a continuous glucose monitor (CGM) and uses autonomous, lifelong learning mathematical dosing algorithms initialized only with the patient's body weight.[7]
-
Interventions (in random order):
-
Setting: Home-use with no restrictions on diet or exercise.[7]
-
Primary Outcome Measures: Pre-specified iLet operational thresholds, including CGM capture rate and drug dosing availability.[7]
-
Key Secondary Outcome Measures:
Visualizations
Caption: Workflow of a bi-hormonal artificial pancreas system.
Caption: Mechanism of this compound action in hypoglycemia.
Caption: Comparison of glucagon workflows in pumps.
References
- 1. Zealand Pharma begins Phase IIa trial of this compound in artificial pancreas system to treat hypoglycaemia - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. Closed-Loop Insulin Delivery Systems: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ml.globenewswire.com [ml.globenewswire.com]
- 4. Positive Phase 2a Results With Microdoses Of this compound Support Use In A Dual-Hormone Artificial Pancreas System [clinicalleader.com]
- 5. innox.au.dk [innox.au.dk]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. Performance of the Insulin-Only iLet Bionic Pancreas and the Bihormonal iLet Using this compound in Adults With Type 1 Diabetes in a Home-Use Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Reduces Severe Hypoglycemia in Patients with Type 1 Diabetes [medicaldialogues.in]
- 9. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. drugdeliverybusiness.com [drugdeliverybusiness.com]
Dasiglucagon: A Novel Tool for Investigating Glucagon Counter-Regulation in Diabetes Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Dasiglucagon is a stable and soluble glucagon analog that has emerged as a valuable tool for studying glucagon counter-regulation in various diabetes models.[1] Unlike native glucagon, which is prone to aggregation in aqueous solutions, this compound's enhanced stability allows for more reliable and reproducible experimental outcomes.[1] This document provides detailed application notes and protocols for utilizing this compound in preclinical research settings to investigate the physiological and pathological aspects of glucagon action in diabetes.
This compound is a glucagon receptor agonist, meaning it binds to and activates glucagon receptors, primarily in the liver.[2][3] This activation stimulates the breakdown of glycogen (glycogenolysis) and the production of glucose from other sources (gluconeogenesis), ultimately leading to an increase in blood glucose levels.[2] Its rapid onset of action and consistent dose-dependent effects make it an ideal candidate for studying the counter-regulatory response to hypoglycemia in diabetes models.
Data Presentation
The following tables summarize the pharmacokinetic and pharmacodynamic properties of this compound from preclinical and clinical studies, providing a quantitative basis for its application in research.
Table 1: Pharmacokinetics of this compound in Preclinical and Clinical Settings
| Parameter | Animal Model (Rat) | Human (Type 1 Diabetes) | Citation |
| Time to Peak Concentration (Tmax) | 10 - 40 minutes | ~35 minutes | [3] |
| Bioavailability | 2-3 times higher than native glucagon | - | [3] |
| Half-life | Short | ~30 minutes | [2] |
| Clearance | High | - | [3] |
| Volume of Distribution | Low | 47 L to 57 L | [2][3] |
Table 2: Pharmacodynamic Effects of this compound in Insulin-Induced Hypoglycemia
| Parameter | Animal Model (Rat) | Human (Type 1 Diabetes) | Citation |
| Onset of Action (Blood Glucose Increase) | Rapid, dose-dependent | - | |
| Time to Maximal Effect | ~20 - 30 minutes | - | |
| Time to Plasma Glucose Increase of ≥20 mg/dL | - | 9 - 14 minutes | |
| Time to Plasma Glucose ≥70 mg/dL | - | 6 - 10 minutes | |
| Mean Glucose Increase from Baseline at 90 mins | - | 168 mg/dL | [2] |
Experimental Protocols
This section provides detailed protocols for utilizing this compound in common preclinical diabetes models to study glucagon counter-regulation.
Protocol 1: Induction of Type 1 Diabetes in Rats using Streptozotocin (STZ)
This protocol describes the chemical induction of a type 1 diabetes model in rats, which can subsequently be used to study the effects of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5), sterile
-
5% or 10% sucrose solution
-
Blood glucose monitoring system
-
Insulin (for managing severe hyperglycemia, if necessary)
Procedure:
-
Animal Preparation: Acclimatize rats for at least one week before the experiment. House them in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water.
-
STZ Solution Preparation: Immediately before use, dissolve STZ in cold, sterile citrate buffer (pH 4.5) to the desired concentration. A commonly used dose for inducing type 1 diabetes is a single intraperitoneal (i.p.) or intravenous (i.v.) injection of 40-70 mg/kg body weight.[4]
-
STZ Administration: Administer the freshly prepared STZ solution to the rats via i.p. or i.v. injection.[4]
-
Post-Injection Care: To prevent STZ-induced hypoglycemia within the first 24 hours, replace drinking water with a 5% or 10% sucrose solution for the first 24-48 hours post-injection.[4]
-
Confirmation of Diabetes: Monitor blood glucose levels daily for the first week. Diabetes is typically confirmed by the presence of hyperglycemia (blood glucose > 250 mg/dL) for at least three consecutive days. This usually occurs within 2-4 days post-STZ injection.
-
Animal Monitoring: Continue to monitor body weight, food and water intake, and general health of the diabetic rats. For long-term studies, insulin therapy may be required to prevent severe weight loss and mortality.
Protocol 2: Assessment of this compound-Mediated Counter-Regulation in an Insulin-Induced Hypoglycemia Model
This protocol details the induction of a controlled hypoglycemic state in diabetic or healthy rats to evaluate the counter-regulatory effects of this compound. This method is often referred to as a hypoglycemic clamp.
Materials:
-
Diabetic or healthy rats with indwelling catheters (e.g., in the jugular vein for infusions and carotid artery for blood sampling)
-
This compound solution
-
Human regular insulin
-
20% dextrose solution
-
Saline solution
-
Blood glucose monitoring system
-
Syringe pumps
Procedure:
-
Animal Preparation: Fast the rats overnight (approximately 12-14 hours) with free access to water.
-
Experimental Setup: Connect the rat's venous catheter to a syringe pump for insulin and dextrose infusion and the arterial catheter for blood sampling.
-
Induction of Hypoglycemia:
-
Initiate a continuous intravenous infusion of human regular insulin at a rate sufficient to lower blood glucose (e.g., 10-20 mU/kg/min).
-
Monitor blood glucose every 5-10 minutes.
-
Once blood glucose starts to decline, begin a variable-rate infusion of 20% dextrose to clamp the blood glucose at a desired hypoglycemic level (e.g., ~60 mg/dL).[5]
-
-
This compound Administration: Once a stable hypoglycemic state is achieved, administer a single subcutaneous (s.c.) or intravenous (i.v.) bolus of this compound at the desired dose.
-
Monitoring Counter-Regulatory Response:
-
Continue to monitor blood glucose levels frequently (e.g., every 5-10 minutes) to observe the glucose-raising effect of this compound.
-
The primary endpoint is often the time to achieve a certain increase in blood glucose (e.g., ≥20 mg/dL) or the time to reach euglycemia (e.g., >70 mg/dL).
-
Blood samples can also be collected at various time points to measure plasma levels of this compound, insulin, C-peptide, and other counter-regulatory hormones.
-
-
Data Analysis: Analyze the change in blood glucose from baseline over time, the maximum glucose concentration reached, and the area under the glucose curve.
Visualizations
Glucagon Signaling Pathway
The following diagram illustrates the intracellular signaling cascade initiated by the binding of this compound to the glucagon receptor on a hepatocyte.
Caption: this compound signaling pathway in a hepatocyte.
Experimental Workflow
The diagram below outlines the typical experimental workflow for studying this compound's effect on glucagon counter-regulation in a rat model of insulin-induced hypoglycemia.
Caption: Workflow for this compound counter-regulation studies.
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
Application Note: Tracking Dasiglucagon Distribution with In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon is a stable glucagon analogue designed for the rapid treatment of severe hypoglycemia in patients with diabetes.[1][2][3] As a peptide hormone, its primary action is to stimulate the liver to release glucose into the bloodstream.[1][2] Understanding the in vivo biodistribution, target engagement, and pharmacokinetics of this compound is critical for optimizing its therapeutic efficacy and safety profile. Positron Emission Tomography (PET) is a non-invasive, quantitative imaging technique that can track the spatiotemporal distribution of radiolabeled molecules in vivo, providing invaluable data for drug development.[4]
This document provides a detailed overview and representative protocols for tracking a glucagon analogue using PET imaging. While specific in vivo imaging data for this compound is not publicly available, this note utilizes data from a highly analogous study on a Gallium-68 (⁶⁸Ga)-labeled glucagon receptor agonist, [⁶⁸Ga]Ga-DO3A-S01-GCG, to illustrate the methodology and potential findings.[3] This tracer serves as an excellent surrogate to demonstrate how one would approach the in vivo imaging of this compound.
Principle of the Technique
The core principle involves attaching a positron-emitting radionuclide (e.g., ⁶⁸Ga) to the this compound molecule. This process, known as radiolabeling, creates a "tracer" that is chemically identical in its biological behavior to the unlabeled drug but can be detected externally. When the radiolabeled this compound is administered, it circulates and binds to its target receptors, primarily the glucagon receptor (GCGR) in the liver.[2][3] The radionuclide decays by emitting positrons, which annihilate with nearby electrons to produce two 511 keV gamma rays that are detected by the PET scanner.[4] By reconstructing the origin of these gamma rays, a 3D image of the tracer's distribution and concentration in various organs can be generated over time.
Key Applications
-
Target Engagement: Confirming and quantifying binding to the glucagon receptor in the liver.[3]
-
Biodistribution: Determining the concentration of the drug in various organs and tissues over time.
-
Pharmacokinetics: Measuring the rate of uptake, distribution, and clearance from the body.[3]
-
Dosimetry: Calculating the radiation dose to different organs, which is essential for the clinical translation of new radiopharmaceuticals.[3]
Representative Biodistribution Data
The following table summarizes the ex vivo biodistribution data for the glucagon analogue [⁶⁸Ga]Ga-DO3A-S01-GCG in rats 90 minutes after intravenous injection. Data is presented as the mean Standardized Uptake Value (SUV), which normalizes the tissue radioactivity concentration for injected dose and body weight. High SUV in the liver confirms target engagement, while high values in the kidneys and bladder indicate the route of clearance.
| Organ | Mean Standardized Uptake Value (SUV) |
| Blood | 0.17 |
| Liver | 5.56 |
| Spleen | 0.23 |
| Pancreas | 0.16 |
| Stomach | 0.13 |
| Intestine | 0.12 |
| Kidneys | 3.54 |
| Muscle | 0.12 |
| Bone | 0.10 |
| Bladder | 2.50 |
| (Data adapted from a study on [⁶⁸Ga]Ga-DO3A-S01-GCG, a representative glucagon analogue PET tracer[3]) |
Visualizations
Experimental Workflow for In Vivo Imaging
Caption: General experimental workflow for PET imaging of a radiolabeled glucagon analogue.
This compound Signaling Pathway
Caption: Simplified signaling cascade of this compound via the glucagon receptor.[1][2]
Protocols
The following protocols are based on established methods for radiolabeling and imaging peptide-based glucagon receptor agonists and should be adapted and optimized for this compound specifically.[3]
Protocol 1: ⁶⁸Ga-Labeling of a NOTA-Conjugated Glucagon Analogue
Objective: To radiolabel a NOTA-conjugated this compound precursor with Gallium-68 for in vivo imaging.
Materials:
-
NOTA-conjugated this compound precursor
-
Pharmaceutical-grade ⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate buffer (1 M, pH 4.5)
-
Sterile, pyrogen-free water for injection
-
C18 Sep-Pak light cartridge
-
Ethanol (absolute and 50%)
-
Sterile 0.9% sodium chloride for injection
-
Heating block or water bath at 95°C
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.
-
Buffering: Add 500 µL of 1 M sodium acetate buffer to a sterile reaction vial to adjust the pH to approximately 4.0-4.5. Add the ⁶⁸GaCl₃ eluate to this vial.
-
Labeling Reaction: Add the NOTA-Dasiglucagon precursor (typically 10-20 µg) to the buffered ⁶⁸Ga solution.
-
Incubation: Heat the reaction mixture at 95°C for 10 minutes.
-
Purification:
-
Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Load the reaction mixture onto the C18 cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove unreacted ⁶⁸Ga.
-
Elute the final product, [⁶⁸Ga]Ga-NOTA-Dasiglucagon, with 0.5 mL of 50% ethanol.
-
-
Formulation: Dilute the eluted product with sterile 0.9% sodium chloride to achieve a final ethanol concentration below 10% and the desired radioactive concentration for injection.
-
Quality Control:
-
Determine the radiochemical purity using radio-TLC or radio-HPLC. The purity should be >95%.
-
Perform a sterile filtration of the final product through a 0.22 µm filter into a sterile vial.
-
Check for pH, sterility, and endotoxin levels before in vivo use.
-
Protocol 2: In Vivo PET/CT Imaging and Biodistribution in a Rodent Model
Objective: To determine the in vivo distribution of [⁶⁸Ga]Ga-NOTA-Dasiglucagon in an animal model.
Materials:
-
Male Sprague-Dawley rats (or appropriate model)
-
Anesthesia (e.g., isoflurane)
-
[⁶⁸Ga]Ga-NOTA-Dasiglucagon (formulated for injection)
-
PET/CT scanner
-
Gamma counter
-
Saline for euthanasia and tissue collection
Procedure:
-
Animal Preparation:
-
Fast the animals for 4-6 hours prior to the study but allow free access to water.
-
Anesthetize the animal using isoflurane (e.g., 2-3% in oxygen).
-
Place a catheter in the lateral tail vein for tracer injection.
-
-
Imaging Protocol:
-
Position the anesthetized animal on the scanner bed.
-
Perform a low-dose CT scan for attenuation correction and anatomical co-registration.
-
Administer a bolus intravenous injection of [⁶⁸Ga]Ga-NOTA-Dasiglucagon (typically 5-10 MBq) via the tail vein catheter.
-
Immediately start a dynamic PET scan for 60-90 minutes.
-
-
Image Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images over major organs (liver, kidneys, spleen, muscle, etc.).
-
Generate time-activity curves (TACs) for each ROI to determine the tracer uptake over time, expressed as SUV.
-
-
Ex Vivo Biodistribution (at study endpoint):
-
At a pre-determined time point (e.g., 90 minutes post-injection), euthanize the animal.
-
Quickly dissect major organs and tissues.
-
Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter.
-
Measure the activity of the injected dose standard.
-
Calculate the uptake in each organ and express the data as a percentage of the injected dose per gram of tissue (%ID/g) or as SUV.
-
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. First-in-class positron emission tomography tracer for the glucagon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel mouse model of glucagon-like peptide-1 receptor expression: A look at the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Cellular Effects of Dasiglucagon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dasiglucagon is a stable glucagon analog designed for the rapid treatment of severe hypoglycemia in individuals with diabetes.[1] Comprised of 29 amino acids with seven substitutions compared to native glucagon, this compound exhibits enhanced chemical and physical stability in aqueous solutions, eliminating the need for reconstitution before administration.[1] Its mechanism of action is identical to endogenous glucagon, functioning as a potent agonist for the glucagon receptor (GCGR), a G protein-coupled receptor (GPCR).[2] Activation of the GCGR in hepatocytes stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2] This initiates a signaling cascade that results in glycogenolysis and gluconeogenesis, ultimately increasing hepatic glucose output and raising blood glucose levels.[2]
These application notes provide a comprehensive guide for researchers interested in studying the cellular effects of this compound in vitro. We detail suitable cell culture models, provide step-by-step experimental protocols for key functional assays, and present a summary of relevant quantitative data to facilitate experimental design and data interpretation.
Recommended Cell Culture Models for Studying this compound
The selection of an appropriate cell culture model is critical for obtaining physiologically relevant data. The primary target of this compound is the hepatocyte. Therefore, cell models should ideally express the human glucagon receptor (GCGR) at levels sufficient to elicit a measurable downstream response.
1. Primary Human Hepatocytes:
-
Description: Primary human hepatocytes are considered the "gold standard" as they most accurately reflect the physiology of the human liver. They endogenously express the GCGR and possess the complete cellular machinery for glycogenolysis and gluconeogenesis.[3][4]
-
Advantages: High physiological relevance.
-
Disadvantages: Limited availability, high cost, significant donor-to-donor variability, and rapid dedifferentiation in culture.
2. Transfected Mammalian Cell Lines:
Several immortalized cell lines have been successfully engineered to stably express the human glucagon receptor, providing a more consistent and readily available alternative to primary cells.
-
HEK293-GCGR Cells: Human Embryonic Kidney 293 cells are widely used for studying GPCR signaling due to their robust growth characteristics and high transfection efficiency.[5][6] Stable cell lines expressing the human GCGR are commercially available and are suitable for high-throughput screening.[7][8]
-
CHO-K1-GCGR Cells: Chinese Hamster Ovary (CHO) cells are another popular choice for establishing stable cell lines expressing recombinant proteins.[9] They provide a low-background system for studying specific receptor-mediated signaling pathways.
-
Huh7-GCGR Cells: The human hepatoma cell line Huh7 can be engineered to express the GCGR.[10][11][12] As a liver-derived cell line, it may offer a more relevant cellular background for studying hepatic-specific effects of this compound compared to HEK293 or CHO cells.
Note on Endogenous GCGR Expression in Liver Cancer Cell Lines: While liver cancer cell lines such as HepG2 are of hepatocyte origin, their endogenous expression of functional GCGR can be low or absent, often necessitating the use of primary hepatocytes or stably transfected cell lines for reliable glucagon signaling studies.[13]
Experimental Protocols
Here, we provide detailed protocols for two key in vitro assays to characterize the cellular effects of this compound.
Protocol 1: Quantification of Intracellular cAMP Accumulation
This assay directly measures the primary downstream signaling event following GCGR activation. A variety of commercial kits are available for measuring cAMP levels, including those based on competitive immunoassays with fluorescence (e.g., HTRF) or luminescence readouts.[14][15][16]
Objective: To determine the potency and efficacy of this compound in stimulating cAMP production in a selected cell model.
Materials:
-
GCGR-expressing cells (e.g., HEK293-GCGR, CHO-K1-GCGR, or primary hepatocytes)
-
Cell culture medium (e.g., DMEM or Ham's F-12K, supplemented with 10% FBS and antibiotics)
-
This compound
-
Native Glucagon (for comparison)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724)
-
Assay buffer (e.g., HBSS or PBS with 0.1% BSA)
-
cAMP assay kit (e.g., HTRF cAMP kit or cAMP-Glo™ Assay)
-
White or black 96- or 384-well microplates (as recommended by the assay kit manufacturer)
-
Plate reader capable of detecting the assay signal (fluorescence or luminescence)
Procedure:
-
Cell Seeding:
-
One day prior to the assay, seed the GCGR-expressing cells into the appropriate microplate at a density optimized for the specific cell line and assay format.
-
Incubate the cells overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and native glucagon in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform a serial dilution of the compounds in assay buffer to generate a range of concentrations for constructing a dose-response curve.
-
-
Assay Execution:
-
On the day of the experiment, remove the culture medium from the cells.
-
Wash the cells once with assay buffer.
-
Add assay buffer containing a PDE inhibitor to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C. The PDE inhibitor prevents the degradation of newly synthesized cAMP.
-
Add the serially diluted this compound, native glucagon, or vehicle control to the wells.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a cAMP standard curve using the standards provided in the kit.
-
Convert the raw assay signals (e.g., fluorescence ratio or luminescence units) to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values for this compound and native glucagon.
-
Protocol 2: Hepatic Glucose Production Assay
This assay measures the physiological output of glucagon receptor activation in hepatocytes, namely the production and release of glucose.
Objective: To quantify the effect of this compound on glucose production in primary hepatocytes or a suitable hepatic cell line.
Materials:
-
Primary hepatocytes or a suitable hepatic cell line (e.g., Huh7-GCGR)
-
Collagen-coated plates (for primary hepatocytes)
-
Plating medium and culture medium
-
Glucose production buffer (glucose-free DMEM supplemented with gluconeogenic precursors, e.g., sodium lactate and sodium pyruvate)[17]
-
This compound
-
Native Glucagon (for comparison)
-
Insulin (as a negative control, known to suppress gluconeogenesis)
-
Glucose assay kit (e.g., a colorimetric or fluorometric kit)
-
Microplate reader
Procedure:
-
Cell Plating and Culture:
-
Plate primary hepatocytes on collagen-coated plates or the chosen hepatic cell line on standard tissue culture plates.
-
Culture the cells until they reach a confluent monolayer.
-
-
Induction of Gluconeogenesis:
-
Wash the cells twice with warm PBS.
-
Replace the culture medium with the glucose production buffer.
-
Incubate the cells for a defined period (e.g., 6 hours) at 37°C.[17]
-
-
Treatment:
-
During the incubation in glucose production buffer, treat the cells with various concentrations of this compound, native glucagon, insulin, or a vehicle control.
-
-
Sample Collection and Glucose Measurement:
-
At the end of the incubation period, collect an aliquot of the medium from each well.
-
Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's protocol.
-
-
Data Normalization and Analysis:
-
After collecting the medium, lyse the cells in the wells and measure the total protein content (e.g., using a BCA assay).
-
Normalize the measured glucose concentration to the total protein content in each well to account for variations in cell number.
-
Plot the normalized glucose production against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glucagon receptor-mediated regulation of gluconeogenic gene transcription is endocytosis-dependent in primary hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucagon-like peptide-1 receptor is present on human hepatocytes and has a direct role in decreasing hepatic steatosis in vitro by modulating elements of the insulin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of glucagon receptor expression and response in transfected human embryonic kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. amsbio.com [amsbio.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. genscript.com [genscript.com]
- 10. molbiolcell.org [molbiolcell.org]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. cAMP-Glo™ Assay Protocol [worldwide.promega.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. resources.revvity.com [resources.revvity.com]
- 17. Glucose Production Assay in Primary Mouse Hepatocytes [bio-protocol.org]
Troubleshooting & Optimization
Troubleshooting low signal in Dasiglucagon receptor binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during Dasig.lucagon receptor binding assays, with a specific focus on addressing low signal issues.
Troubleshooting Guide: Low Signal in Dasiglucagon Receptor Binding Assays
Low signal is a common impediment in this compound receptor binding assays. This guide provides a systematic approach to identifying and resolving the root causes of a weak or absent signal.
Question: Why is the signal in my this compound binding assay unexpectedly low or absent?
Answer: A low or absent signal in your this compound receptor binding assay can stem from several factors, ranging from reagent integrity to suboptimal assay conditions. The following troubleshooting table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Troubleshooting Steps | Expected Outcome/Rationale |
| 1. Reagent Integrity | ||
| Degraded Radioligand | - Check the expiration date and storage conditions of your radiolabeled this compound. - Aliquot the radioligand upon receipt to minimize freeze-thaw cycles. - Purchase a new, quality-controlled batch of the radioligand. | A fresh, properly stored radioligand is crucial for maintaining high specific activity, which is essential for detecting the binding signal. |
| Inactive Receptor Preparation | - Ensure your membrane preparations containing the glucagon receptor have been stored correctly at -80°C and have not undergone excessive freeze-thaw cycles. - Prepare fresh membrane fractions. - Confirm receptor expression levels via a validated method, such as a Western blot. | The presence of a sufficient concentration of active, properly folded glucagon receptors is fundamental to obtaining a detectable specific binding signal. |
| 2. Assay Conditions | ||
| Suboptimal Incubation Time | - Perform a time-course experiment (e.g., 15, 30, 60, 90, 120 minutes) to determine when binding equilibrium is reached. | Insufficient incubation time will not allow for maximal specific binding, resulting in a lower signal. |
| Incorrect Incubation Temperature | - Optimize the incubation temperature. While room temperature is common, some receptor-ligand interactions are temperature-sensitive. | The binding affinity of this compound to the glucagon receptor may be temperature-dependent. |
| Inappropriate Buffer Composition | - Verify the pH and ionic strength of your assay buffer. - For agonist binding assays like with this compound, the presence of GTP can shift the receptor to a low-affinity state. Consider omitting GTP or using a non-hydrolyzable GTP analog like GTPγS to stabilize the high-affinity state. | The buffer composition directly impacts the conformation and binding affinity of the glucagon receptor. |
| 3. Procedural Issues | ||
| Insufficient Receptor Concentration | - Perform a titration experiment with varying concentrations of your membrane preparation to find the optimal concentration that yields a robust signal-to-noise ratio. | Too low a concentration of the glucagon receptor will result in a low number of binding sites and consequently a weak signal. |
| Inefficient Washing | - Increase the number of wash steps or the volume of ice-cold wash buffer after filtration. - Ensure the vacuum is applied efficiently to rapidly separate bound from free radioligand. | Inadequate washing can lead to high non-specific binding, which can obscure the specific signal. |
| 4. High Non-Specific Binding | ||
| High Radioligand Concentration | - Use a radioligand concentration at or below the Kd for this compound. If the Kd is unknown, start with a low nanomolar concentration and optimize. | Excessively high concentrations of radioligand can lead to increased non-specific binding, which can mask the specific signal. |
| Sticking of Radioligand | - Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI). - Include a carrier protein such as Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding to surfaces. | These agents block non-specific binding sites on the filter and other surfaces, thereby improving the signal-to-noise ratio. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it interact with its receptor?
This compound is a glucagon analog that acts as an agonist at the glucagon receptor, a G-protein coupled receptor (GPCR).[1][2][3] This interaction activates downstream signaling pathways, primarily through Gsα and Gq proteins, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent stimulation of glycogenolysis and gluconeogenesis in the liver.[2][4]
Q2: What is a typical binding affinity (Kd) for this compound to the human glucagon receptor?
Q3: How can I differentiate between specific and non-specific binding in my assay?
To determine non-specific binding, a parallel set of experiments should be run in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM unlabeled this compound or native glucagon). This unlabeled ligand will occupy the specific binding sites on the glucagon receptor, so any remaining bound radioligand is considered non-specific. Specific binding is then calculated by subtracting the non-specific binding from the total binding (measured in the absence of the unlabeled competitor).
Q4: What are some key considerations for a filtration-based this compound receptor binding assay?
Key considerations include:
-
Filter Plate Pre-treatment: Pre-soaking the filter plates in a blocking agent like 0.3% polyethyleneimine (PEI) can significantly reduce non-specific binding of the radiolabeled this compound to the filter.[7]
-
Rapid Filtration and Washing: The separation of bound from free radioligand must be rapid to prevent dissociation of the this compound-receptor complex. Use of a cell harvester and ice-cold wash buffer is recommended.[7]
-
Washing Efficiency: Ensure a sufficient number of washes with an adequate volume of wash buffer to remove all unbound radioligand.[7]
Experimental Protocol: Radioligand Filtration Binding Assay for this compound
This protocol provides a general framework for a this compound receptor binding assay using a filtration method. Optimization of specific parameters such as protein concentration and incubation time is recommended.
1. Reagents
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: [¹²⁵I]-Dasiglucagon or [³H]-Dasiglucagon
-
Unlabeled Ligand: this compound or native glucagon
-
Membrane Preparation: Membrane homogenates from cells expressing the human glucagon receptor.
-
Scintillation Cocktail
2. Membrane Preparation
-
Harvest cells expressing the glucagon receptor and wash with cold PBS.
-
Homogenize cells in a hypotonic lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation.
-
Resuspend the final membrane pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[7]
3. Assay Procedure
-
Prepare serial dilutions of the unlabeled this compound for competition assays.
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer, radiolabeled this compound, and membrane preparation.
-
Non-Specific Binding (NSB): A high concentration of unlabeled this compound (e.g., 1 µM), radiolabeled this compound, and membrane preparation.
-
Competition Binding: Serial dilutions of unlabeled this compound, radiolabeled this compound, and membrane preparation.
-
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at a set temperature (e.g., room temperature) to reach equilibrium.
-
Rapidly terminate the binding reaction by filtering the contents of each well through a PEI-pre-soaked glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.[7]
-
Dry the filter plate.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate specific binding by subtracting the average counts per minute (CPM) of the NSB wells from the average CPM of the total binding wells.
-
For competition assays, plot the percent specific binding against the logarithm of the unlabeled this compound concentration.
-
Use a non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Caption: this compound Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. swordbio.com [swordbio.com]
- 3. benchchem.com [benchchem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
Optimizing Dasiglucagon for In Vitro Research: A Technical Support Guide
Welcome to the technical support center for dasiglucagon, designed for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vitro?
This compound is a potent glucagon receptor (GCGR) agonist. Its mechanism of action is analogous to native glucagon. Upon binding to the GCGR, a G-protein coupled receptor, it activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][2][3] This signaling cascade is the primary driver of its biological effects.
Q2: What is the in vitro potency of this compound?
This compound exhibits a high affinity and potency for the human glucagon receptor, comparable to that of native glucagon.[1] In vitro studies have established its half-maximal effective concentration (EC50) for the human GCGR to be approximately 9.9 pM.[1]
Q3: How should I prepare a stock solution of this compound for my experiments?
This compound is a highly stable and soluble analog of glucagon in aqueous solutions.[4][5] For in vitro experiments, it is recommended to reconstitute lyophilized this compound in sterile, nuclease-free water. Gently vortex or pipette to dissolve. For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.
Q4: What is a suitable concentration range for this compound in cell-based assays?
Based on its in vitro potency (EC50 of ~9.9 pM for the human receptor), a concentration range of 1 pM to 100 nM is recommended to generate a full dose-response curve in most cell-based assays measuring GCGR activation, such as cAMP accumulation assays. The optimal concentration will depend on the specific cell line, receptor expression levels, and assay sensitivity.
Q5: Does this compound have any known off-target effects?
In vitro studies have shown that this compound is highly selective for the glucagon receptor. It has been evaluated against a large panel of other G-protein coupled receptors (239 in one study) and showed no significant off-target activity.[1]
Data Presentation
In Vitro Potency of this compound
| Receptor Species | This compound EC50 (pM) | Native Glucagon EC50 (pM) |
| Human | 9.9 | 8.8 |
| Dog | 18.2 | 11.2 |
| Rabbit | Not specified | Not specified |
| Rat | 206 | 84.3 |
| Mouse | 114 | 30.5 |
Data sourced from FDA submission documents.[1]
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-induced cAMP production in a cell-based assay using a commercially available kit (e.g., HTRF, Luminescence, or Fluorescence-based).
1. Cell Culture and Plating:
- Culture HEK293 or CHO-K1 cells stably expressing the human glucagon receptor (hGCGR) in appropriate growth medium.
- The day before the assay, seed cells into a 96-well or 384-well plate at a density optimized for your cell line and assay format.
2. Preparation of this compound Dilutions:
- Prepare a stock solution of this compound in sterile water.
- Perform serial dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations (e.g., 1 pM to 100 nM).
3. Assay Procedure:
- Wash the cells with a serum-free assay buffer.
- Add the this compound dilutions to the respective wells.
- Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for cAMP production.
- Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your specific cAMP assay kit.
4. Data Analysis:
- Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
- Calculate the EC50 value from the dose-response curve using a suitable software package.
Protocol 2: Glucagon Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound for the glucagon receptor.
1. Membrane Preparation:
- Prepare cell membranes from a cell line overexpressing the hGCGR.
2. Assay Setup:
- In a 96-well filter plate, combine the cell membranes, a fixed concentration of a radiolabeled glucagon analog (e.g., [¹²⁵I]-glucagon), and varying concentrations of unlabeled this compound.
- For non-specific binding control wells, add a high concentration of unlabeled native glucagon.
3. Incubation and Filtration:
- Incubate the plate to allow the binding reaction to reach equilibrium.
- Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold wash buffer to separate bound from free radioligand.
4. Detection and Analysis:
- Measure the radioactivity retained on the filter for each well using a scintillation counter.
- Subtract the non-specific binding from the total binding to obtain specific binding.
- Plot the percentage of specific binding against the logarithm of the this compound concentration.
- Determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no signal in cAMP assay | - Low receptor expression in cells.- Inactive this compound.- Problems with the cAMP assay kit. | - Confirm receptor expression using a positive control (e.g., native glucagon).- Use a fresh aliquot of this compound.- Run the assay kit's positive control to ensure its functionality. |
| High background signal | - Contamination of cell culture.- Non-specific binding of reagents. | - Test for and eliminate any cell culture contamination.- Optimize blocking steps and washing procedures in the assay protocol. |
| Poor dose-response curve | - Incorrect dilutions of this compound.- Suboptimal incubation time.- Cell viability issues. | - Prepare fresh serial dilutions and verify concentrations.- Perform a time-course experiment to determine the optimal stimulation time.- Check cell viability before and after the assay. |
| High variability between replicates | - Inconsistent cell seeding.- Pipetting errors. | - Ensure a homogenous cell suspension when plating.- Use calibrated pipettes and practice consistent pipetting techniques. |
| Unexpected cell morphology or death | - High concentration of this compound causing cytotoxicity (unlikely given its specificity).- Contamination of the this compound stock solution. | - Test a wider range of lower concentrations.- Prepare a fresh, sterile stock solution of this compound. |
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for a this compound cAMP assay.
Caption: Troubleshooting logic for this compound assays.
References
- 1. researchgate.net [researchgate.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. genscript.com [genscript.com]
- 4. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
Preventing Dasiglucagon aggregation in research formulations
Welcome to the technical support center for dasiglucagon research formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting this compound aggregation in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native glucagon?
This compound is a glucagon analog composed of 29 amino acids, similar to native glucagon. However, it incorporates seven amino acid substitutions.[1][2][3][4][5][6][7] These modifications are specifically designed to enhance its physical and chemical stability in aqueous solutions, which significantly reduces its tendency to aggregate compared to native glucagon.[1][4] This improved stability allows for a ready-to-use aqueous formulation, eliminating the need for reconstitution from a lyophilized powder.[2][4][8]
Q2: What makes this compound more resistant to aggregation?
The seven amino acid substitutions in this compound lower its isoelectric point (pI) from approximately 7.0 for native glucagon to about 4.7.[1] This change in pI increases the electrostatic repulsion between peptide molecules at a neutral pH, thereby enhancing its solubility and reducing the propensity for aggregation.[1]
Q3: Under what conditions has the stability of this compound been tested?
This compound has demonstrated high stability against aggregation in various studies. It showed no aggregation after 14 days in an accelerated stability assay conducted at 40°C with shaking.[1] Furthermore, a one-year study of prefilled syringes stored at room temperature with constant rotation also confirmed the absence of aggregates.[1]
Q4: What is the mechanism of action for this compound?
This compound acts as an agonist at the glucagon receptor, similar to native glucagon.[6][7][9] It binds to glucagon receptors, primarily in the liver, which stimulates the breakdown of glycogen (glycogenolysis) and the release of glucose into the bloodstream, thereby raising blood glucose levels.[7][9]
Troubleshooting Guide: this compound Aggregation in Research Formulations
While this compound is engineered for high stability, aggregation can still be a concern under certain experimental conditions, especially when developing novel formulations or subjecting it to significant stress.
| Observed Issue | Potential Cause | Recommended Action |
| Visible precipitation or cloudiness in the solution. | pH Shift: The pH of the formulation may have shifted towards the isoelectric point (pI) of this compound (~4.7), reducing its solubility. | Verify the pH of your buffer system. Adjust the pH to be further away from the pI (e.g., maintain a neutral pH of around 7.0-7.4). |
| High Concentration: The concentration of this compound in the formulation may be too high for the given buffer conditions. | Attempt to lower the this compound concentration. If a high concentration is necessary, consider optimizing the formulation with stabilizing excipients. | |
| Temperature Stress: Exposure to extreme temperatures (freeze-thaw cycles or high heat) can induce aggregation. | Maintain a consistent and recommended storage temperature. For the commercial product, storage is recommended in a refrigerator at 2°C to 8°C (36°F to 46°F), with the possibility of room temperature storage for a limited time.[10] Avoid repeated freeze-thaw cycles. | |
| Increased sample viscosity or gel formation. | Formation of Soluble Aggregates: Early stages of aggregation can lead to the formation of soluble oligomers, increasing viscosity. | Analyze the sample using Size Exclusion Chromatography (SEC-HPLC) to detect the presence of soluble aggregates.[11] Consider adjusting formulation components to disrupt these interactions. |
| Loss of biological activity. | Conformational Changes and Aggregation: Aggregation can lead to incorrect protein folding and loss of function. | Confirm the biological activity of your this compound formulation using a relevant cell-based assay. If activity is reduced, investigate potential aggregation using the methods mentioned above. |
| Inconsistent results in analytical assays. | Interference from Aggregates: Aggregates can interfere with analytical methods, leading to variability in measurements. | Filter the sample through a low-protein-binding filter (e.g., 0.22 µm) before analysis to remove insoluble aggregates. For soluble aggregates, SEC-HPLC can help in quantification and characterization.[12] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
This protocol describes the preparation of a standard this compound stock solution for in vitro experiments.
Materials:
-
This compound peptide (lyophilized powder)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Buffer of choice (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
Calibrated pH meter
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the this compound in a small volume of high-purity water to create a concentrated initial solution.
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking to minimize mechanical stress.
-
Dilute the initial solution to the desired final concentration using the chosen buffer (e.g., PBS, pH 7.4).
-
Verify the final pH of the solution and adjust if necessary.
-
For storage, aliquot the stock solution into sterile, low-protein-binding tubes and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
Protocol 2: Monitoring this compound Aggregation using Size Exclusion Chromatography (SEC-HPLC)
SEC-HPLC is a primary method for detecting and quantifying soluble aggregates.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Size exclusion column suitable for peptides (e.g., TSKgel G2000SWxl or similar)
Mobile Phase:
-
A buffer system that maintains the stability of this compound and is compatible with the column. A common mobile phase is a phosphate buffer at a neutral pH containing a salt like NaCl (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
Procedure:
-
Prepare the mobile phase and thoroughly degas it.
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare this compound samples at the desired concentration in the mobile phase.
-
Inject a known volume of the sample onto the column.
-
Monitor the elution profile at a suitable wavelength for peptide detection (e.g., 214 nm or 280 nm).
-
Identify and quantify the peaks corresponding to the monomeric this compound and any higher molecular weight species (aggregates). The retention time will be shorter for larger molecules (aggregates) and longer for smaller molecules (monomer).
Visualizations
Caption: this compound signaling pathway in a hepatocyte.
Caption: Troubleshooting workflow for this compound aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Evaluating Ease of Use and Patient Safety of this compound Hypo Pal Autoinjector for the Management of Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. Glucagon-like peptide 1 aggregates into low-molecular-weight oligomers off-pathway to fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Dasiglucagon dose-response curves
Dasiglucagon Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with this compound, a stable glucagon analog. The guides below address common questions and sources of experimental variability to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a glucagon analog composed of 29 amino acids, featuring seven substitutions compared to native glucagon.[1][2] These modifications enhance its chemical and physical stability in an aqueous solution, eliminating the need for reconstitution before use.[1][3] Its mechanism of action is identical to endogenous glucagon.[1][4] this compound acts as an agonist at glucagon receptors (GCGR), which are G-protein coupled receptors found primarily on liver cells.[2][4][5] Binding to these receptors activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][4][5] This triggers a signaling cascade that stimulates glycogenolysis (the breakdown of glycogen) and gluconeogenesis (the creation of new glucose), resulting in an increase in blood glucose levels.[2][4]
Q2: How does the pharmacokinetic and pharmacodynamic (PK/PD) profile of this compound differ from reconstituted glucagon?
A2: this compound exhibits a predictable, dose-dependent effect on plasma glucose.[5][6][7] Following subcutaneous injection, it has a plasma half-life of approximately 30 minutes.[1][6][7] Compared to reconstituted glucagon (GlucaGen), this compound reaches its maximum plasma concentration later (median Tmax of ~35 minutes vs. ~20 minutes for GlucaGen) but demonstrates a more sustained and greater overall effect on plasma glucose.[5][6][7]
Q3: What is the most critical biological factor influencing this compound's effect?
A3: The primary factor is the presence of adequate hepatic glycogen stores.[1][2][8][9][10] Since this compound's principal mechanism is stimulating the liver to release stored glucose, its glucose-raising effect will be significantly diminished in subjects with depleted glycogen, such as those in a state of prolonged fasting or starvation.[11][12][13]
Troubleshooting Guide: Investigating Dose-Response Variability
Variability in dose-response curves can arise from multiple factors, spanning from reagent handling to complex biological responses. This guide provides a structured approach to identifying and mitigating these issues.
Issue 1: High Variability or Inconsistent Results in In Vitro Assays (e.g., cAMP Assays)
| Possible Cause | Troubleshooting Steps & Optimization |
| Peptide Stability and Handling | - Verify Storage: Ensure this compound stock solutions are stored according to the manufacturer's instructions to prevent degradation.[14][15] - Fresh Dilutions: Prepare fresh serial dilutions for each experiment. Peptides can adsorb to plasticware or degrade in dilute solutions over time.[16] - Solvent Effects: Ensure the final concentration of solvents like DMSO does not exceed the tolerance of your cell line (typically <0.4%) as higher concentrations can induce cytotoxicity.[16] |
| Cell-Based Factors | - Cell Line Integrity: Use a consistent and low passage number for your cell line (e.g., HEK293-hGCGR).[17][18] High passage numbers can lead to genetic drift and altered receptor expression. - Receptor Expression: Periodically verify glucagon receptor expression levels via flow cytometry or qPCR to ensure consistency between experiments. - Cell Health & Density: Plate cells at a consistent density and ensure high viability (>95%) before starting the assay. Over-confluent or unhealthy cells will respond poorly. |
| Assay Protocol and Reagents | - Reagent Quality: Use high-quality, validated assay kits (e.g., cAMP HTRF or ELISA kits) and follow the manufacturer's protocol precisely.[16][19] - Incubation Times: Optimize and standardize incubation times for both this compound stimulation and detection steps.[18] - EC80 for Antagonist Mode: When screening for antagonists, use a fixed concentration of this compound at its EC80 to ensure a robust and reproducible signal window.[17] |
Issue 2: Poor Reproducibility or Lower-than-Expected Response in In Vivo Models
| Possible Cause | Troubleshooting Steps & Optimization |
| Biological & Physiological State | - Standardize Glycogen Status: The subject's metabolic state is critical. Ensure a standardized fasting period before dosing to normalize hepatic glycogen levels.[11][12][20] The response will be blunted if glycogen stores are depleted.[10] - Species Differences: this compound may have different receptor affinity in different species. For example, it is reported to have 2- to 4-fold lower potency on rat and mouse glucagon receptors compared to human receptors.[10] Ensure the chosen animal model is appropriate. - Compensatory Mechanisms: Be aware of the body's counter-regulatory mechanisms that can influence blood glucose levels, independent of the drug's action.[11] |
| Dosing and Sample Handling | - Administration Technique: Ensure consistent subcutaneous injection technique and volume. Inconsistent administration can alter absorption kinetics. - Proteolytic Degradation: this compound, like native glucagon, is cleared via proteolytic degradation.[1][8] Collect blood samples into tubes containing protease inhibitors (e.g., aprotinin) and keep them on ice to prevent ex vivo degradation before analysis.[8] |
| Bioanalysis | - Assay Specificity: Use a validated, highly specific assay (e.g., LC-MS/MS or a specific sandwich ELISA) for quantifying this compound in plasma. Poorly characterized immunoassays may suffer from cross-reactivity with metabolites or endogenous peptides. - Low Concentrations: Peptides often circulate at very low concentrations, requiring highly sensitive analytical methods for accurate quantification.[21] |
Issue 3: Altered Response in Long-Term or Repeat-Dosing Studies
| Possible Cause | Troubleshooting Steps & Optimization |
| Immunogenicity | - Anti-Drug Antibodies (ADAs): In rare cases, subjects may develop ADAs against peptide drugs.[8][22] If a loss of efficacy is observed over time, screen subject plasma for the presence of neutralizing and non-neutralizing ADAs using a validated immunoassay.[23] The reported incidence for this compound is low (<1%).[8] - Pre-existing Antibodies: Some subjects may have pre-existing antibodies to native glucagon that cross-react with this compound.[24] It is advisable to collect a pre-dose baseline sample. |
| Pharmacodynamic Tolerance (Tachyphylaxis) | - Receptor Downregulation: Continuous stimulation of GPCRs can sometimes lead to receptor internalization or desensitization, potentially waning the physiological response over time.[25] - Glycogen Depletion: While studies show that glycogen stores are generally maintained even with repeated glucagon doses in well-fed subjects, this could become a factor under conditions of caloric restriction.[20] |
Quantitative Data Summary
Table 1: Comparative Pharmacokinetic (PK) Parameters of this compound vs. GlucaGen
Data derived from a study in patients with type 1 diabetes experiencing insulin-induced hypoglycemia.[6]
| Parameter | This compound (0.6 mg) | GlucaGen (1.0 mg) |
| Tmax (Time to Peak Concentration) | ~35 min | ~20 min |
| T1/2 (Half-Life) | ~0.5 h (30 min) | Not Reported |
| Cmax (Peak Concentration) | Comparable to GlucaGen | Comparable to this compound |
| AUC (Total Exposure) | Higher than GlucaGen | Lower than this compound |
Table 2: Pharmacodynamic (PD) Response to Varying Doses of this compound
Data from a study in patients with type 1 diabetes under euglycemic and hypoglycemic conditions.[26][27]
| This compound Dose | Mean Glucose Increase at 30 min (from Euglycemia) | Mean Glucose Increase at 30 min (from Hypoglycemia) | Median Time to >20 mg/dL (1.1 mmol/L) Glucose Rise |
| 0.03 mg | 39 mg/dL (2.2 mmol/L) | 24 mg/dL (1.3 mmol/L) | 18-20 min |
| 0.08 mg | Not Reported | Not Reported | 9-15 min |
| 0.2 mg | Not Reported | 94 mg/dL (5.2 mmol/L) | 9-15 min |
| 0.6 mg | 80 mg/dL (4.4 mmol/L) | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: In Vitro Glucagon-Stimulated cAMP Assay
This protocol outlines a method for measuring this compound-stimulated cAMP production in a cell line stably expressing the human glucagon receptor (hGCGR).
1. Materials:
-
Cell Line: HEK293 cells stably expressing hGCGR (e.g., from BPS Bioscience, Innoprot).[18][28]
-
Cell Culture Medium: As recommended by the cell line provider.
-
Assay Buffer/Medium: Serum-free medium (e.g., Opti-MEM™).[18]
-
This compound stock solution.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase reporter).[18][19]
-
96-well or 384-well white, clear-bottom cell culture plates.
2. Procedure:
-
Cell Plating: Seed the HEK293-hGCGR cells into the assay plate at a predetermined optimal density. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: On the day of the assay, prepare serial dilutions of this compound in the assay buffer. Also prepare a vehicle control.
-
Agonist Stimulation: Carefully remove the culture medium from the cells. Add the prepared this compound dilutions and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for an optimized duration (e.g., 5-30 minutes) to allow for cAMP production.
-
cAMP Measurement: Lyse the cells and measure intracellular cAMP levels according to the detection kit manufacturer's instructions. This typically involves adding a lysis buffer followed by detection reagents.
-
Data Analysis: Read the plate on a suitable plate reader (e.g., luminometer or fluorometer). Plot the signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀.
Protocol 2: In Vivo Hypoglycemia Reversal Study
This protocol is a generalized workflow for assessing the pharmacodynamic effect of this compound in an animal model of insulin-induced hypoglycemia, based on clinical trial designs.[7][23]
1. Animals and Acclimatization:
-
Select an appropriate animal model (e.g., rat, dog).
-
Allow animals to acclimate for at least one week with controlled diet, water, and light/dark cycles.
2. Procedure:
-
Fasting: Subject animals to a standardized fasting period (e.g., overnight) to ensure consistent baseline glucose and hepatic glycogen levels.
-
Catheterization (Optional but Recommended): For serial blood sampling, place a catheter in a suitable blood vessel (e.g., jugular or carotid vein) a day before the experiment.
-
Baseline Sampling: Collect a baseline blood sample (t=0) for plasma glucose and this compound concentration analysis.
-
Induce Hypoglycemia: Administer a continuous intravenous infusion of insulin. Monitor blood glucose frequently (e.g., every 5-10 minutes) using a glucometer.
-
Dosing: Once blood glucose reaches the target hypoglycemic range (e.g., <60 mg/dL), stop the insulin infusion and immediately administer a subcutaneous injection of this compound or vehicle control.
-
Serial Blood Sampling: Collect blood samples at predefined intervals post-dose (e.g., 5, 10, 15, 20, 30, 60, 90, 120 minutes). Samples should be collected into tubes containing an anticoagulant and a protease inhibitor.
-
Sample Processing: Immediately centrifuge the blood samples at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Data Analysis: Measure plasma glucose concentrations for all time points to generate a PD profile. Measure this compound concentrations to generate a PK profile. Key PD endpoints include time to achieve a glucose increase of >20 mg/dL and the area under the glucose curve (AUC).[6][7]
Visualizations
Signaling Pathway & Workflow Diagrams
Caption: this compound binds to its receptor, initiating a cAMP-mediated cascade to increase glucose output.
Caption: A sequential workflow for quantifying this compound's in vitro potency via cAMP measurement.
Caption: A decision-making diagram to systematically troubleshoot sources of in vivo variability.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Glucagon Physiology - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Physiologic action of glucagon on liver glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. wjpsonline.com [wjpsonline.com]
- 16. researchgate.net [researchgate.net]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. cosmobio.co.jp [cosmobio.co.jp]
- 20. Effect of Repeated Glucagon Doses on Hepatic Glycogen in Type 1 Diabetes: Implications for a Bihormonal Closed-Loop System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 22. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 23. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 24. accessdata.fda.gov [accessdata.fda.gov]
- 25. Physiologic action of glucagon on liver glucose metabolism | Semantic Scholar [semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. Low doses of this compound consistently increase plasma glucose levels from hypoglycaemia and euglycaemia in people with type 1 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. innoprot.com [innoprot.com]
Overcoming poor Dasiglucagon solubility in specific research buffers
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Dasiglucagon solubility in various research buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it expected to be soluble at neutral pH?
This compound is a glucagon analog composed of 29 amino acids.[1][2] It was specifically engineered with seven amino acid substitutions compared to native human glucagon to enhance its physical and chemical stability in aqueous solutions, thereby preventing aggregation and fibrillation.[1][3][4] While native glucagon is notoriously insoluble at physiological pH (soluble only at pH < 3 or > 9.5), this compound is designed to be stable and highly soluble (≥ 20 mg/mL) in aqueous solutions at neutral pH.[3][5]
Q2: My this compound precipitated after diluting it into my research buffer. What are the most likely causes?
Even though this compound is designed for high solubility, precipitation can occur due to buffer-specific properties. The most common causes include:
-
Buffer Composition: Certain salts or additives in complex buffers (e.g., cell culture media) can interact with the peptide, reducing its solubility.
-
Ionic Strength: While this compound is more robust than native glucagon, high ionic strength buffers may still promote aggregation or "salting out".[6]
-
pH Mismatch: The final pH of the solution after adding the peptide stock may shift slightly, potentially impacting solubility. Peptides are generally most soluble at pH values away from their isoelectric point (pI).[7]
-
Temperature: Temperature fluctuations can affect peptide solubility. While gentle warming can sometimes help, excessive heat should be avoided to prevent degradation.[6]
-
Contamination: Particulates or contaminants in the buffer can act as nucleation sites for peptide aggregation.
Q3: What is the recommended procedure for preparing a stable this compound stock solution?
For initial reconstitution of lyophilized this compound, it is best to start with a simple, high-purity solvent.
-
Begin by reconstituting the peptide in sterile, nuclease-free water.
-
Alternatively, a simple buffer system similar to its commercial formulation, such as 10 mM tromethamine (Tris) with 150 mM NaCl at pH 6.5-7.0, can be used.[8]
-
For difficult-to-dissolve peptides, a common strategy is to first use a minimal amount of an acidic solution (e.g., adjust pH to 3 with HCl) to ensure full solubilization, followed by dilution into the final buffer.[9]
-
Prepare a concentrated stock (e.g., 1-10 mg/mL) to minimize the volume added to your final experimental buffer, which reduces the potential for solvent or pH shock. Store aliquots at -20°C or -80°C to maintain stability.[10]
Q4: How can I quickly test if this compound will be soluble in my specific experimental buffer?
Before committing a large amount of peptide to your experiment, perform a small-scale solubility test.[11]
-
Prepare a small volume (e.g., 100-200 µL) of your final research buffer.
-
Add the corresponding volume of your this compound stock solution to reach the desired final concentration.
-
Vortex gently and let it stand at your experimental temperature for 15-30 minutes.
-
Visually inspect for any cloudiness or precipitation. For a more quantitative measure, centrifuge the sample and measure the UV absorbance of the supernatant before and after to detect any loss of soluble peptide.
Troubleshooting Guide: Overcoming Precipitation
Use this guide to diagnose and solve this compound solubility issues.
Issue 1: The lyophilized powder does not dissolve completely when preparing the stock solution.
-
Possible Cause: Insufficient mixing or inappropriate solvent.
-
Solution:
-
Sonication: Use a bath sonicator for a few minutes to break up small aggregates. Avoid probe sonicators, which can generate excessive heat.[10][11]
-
pH Adjustment: If using water, check the pH. If the solution is near neutral and cloudy, add a very small amount of 0.1 M HCl to lower the pH, which should clarify the solution. Remember to account for this pH change when diluting into your final buffer.
-
Organic Co-solvents: As a last resort for highly hydrophobic peptides, dissolve in a minimal volume of an organic solvent like DMSO before diluting with your aqueous buffer.[10][11] Ensure the final concentration of the organic solvent is compatible with your assay (typically <1%).[11]
-
Issue 2: The stock solution is clear, but precipitation occurs immediately upon dilution into the research buffer (e.g., PBS, RPMI).
-
Possible Cause: Buffer pH, ionic strength, or component incompatibility is causing the peptide to crash out of solution.
-
Solution Workflow:
Quantitative Data Summary
Table 1: Key Factors Influencing this compound Solubility
| Factor | General Effect on Peptide Solubility | Recommendation for this compound |
| pH | Peptides are least soluble at their isoelectric point (pI) and more soluble at pH values further away.[6][7] | This compound is designed for solubility at neutral pH, but if issues arise, adjusting the buffer pH slightly (e.g., to 6.5 or 7.5) can be beneficial.[8] |
| Ionic Strength | High salt concentrations can either increase ("salting in") or decrease ("salting out") peptide solubility.[6] | If precipitation occurs in high-salt buffers like PBS, try reducing the salt concentration or switching to a lower-ionic-strength buffer like Tris-HCl or HEPES. |
| Temperature | Solubility generally increases with temperature, but excessive heat can cause degradation or aggregation.[6] | Perform dilutions at room temperature. Gentle warming (<40°C) can be attempted, but monitor for stability.[6] |
| Additives | Organic co-solvents (DMSO, ethanol) can dissolve hydrophobic peptides. Denaturants (urea) can solubilize aggregates.[10][11] | Use only as a last resort and in minimal concentrations. The commercial formulation uses tromethamine and NaCl, suggesting these are safe additives.[8] |
Table 2: Common Research Buffers & Compatibility Considerations
| Buffer | Typical pH Range | Considerations for this compound |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | High physiological ionic strength. Potential for "salting out". If issues occur, consider diluting the PBS. |
| Tris-HCl | 7.0 - 9.0[12] | Good choice. The commercial formulation uses tromethamine (Tris).[8] Offers good buffering capacity in the physiological range. |
| HEPES | 6.8 - 8.2 | Commonly used in cell culture. Generally well-tolerated by peptides. A good alternative to PBS. |
| Citrate Buffers | 3.0 - 6.2[13] | Acidic pH range. May be useful for creating an initial acidic stock solution but is likely unsuitable for biological experiments requiring neutral pH. |
| Cell Culture Media (RPMI, DMEM) | 7.0 - 7.4 | Highly complex mixtures. High concentrations of salts, amino acids, and vitamins can interact with this compound. Test solubility at the final working concentration before use. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
-
Pre-analysis: Calculate the amount of solvent needed to reconstitute the lyophilized this compound to a stock concentration of 5 mg/mL.
-
Reconstitution: Bring the vial of lyophilized this compound to room temperature. Add the calculated volume of sterile, nuclease-free water.
-
Dissolution: Gently vortex the vial for 30-60 seconds. If particulates remain, place the vial in a bath sonicator for 2-5 minutes. Avoid overheating.
-
Clarification: Centrifuge the solution at 10,000 x g for 5 minutes to pellet any insoluble aggregates.[11]
-
Aliquoting: Carefully transfer the clear supernatant to fresh, sterile microcentrifuge tubes in volumes appropriate for single-use experiments.
-
Storage: Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.[10]
Protocol 2: Method for Screening Buffer Compatibility
-
Preparation: Set up a series of microcentrifuge tubes, each containing 95 µL of a different test buffer (e.g., PBS, 0.5x PBS, Tris-HCl, HEPES). Include your primary experimental buffer.
-
Dilution: Add 5 µL of your 5 mg/mL this compound stock solution to each tube to achieve a final concentration of 250 µg/mL. Mix by gentle pipetting.
-
Incubation: Incubate the tubes under your planned experimental conditions (e.g., 1 hour at 37°C).
-
Visual Analysis: After incubation, visually inspect each tube against a dark background for any signs of turbidity or precipitation.
-
Quantitative Analysis (Optional): a. Measure the absorbance at 280 nm (A280) of each solution. b. Centrifuge all tubes at 16,000 x g for 10 minutes. c. Carefully remove the supernatant and measure the A280 again. d. A significant drop in absorbance indicates loss of soluble peptide. The buffer with the smallest change is the most compatible.
Signaling Pathway Visualization
This compound functions by mimicking endogenous glucagon, activating the glucagon receptor (GCGR) primarily on liver cells.[1][14] This initiates a signaling cascade that leads to the breakdown of stored glycogen and the release of glucose into the bloodstream.[2][15]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. lifetein.com [lifetein.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. bachem.com [bachem.com]
- 11. jpt.com [jpt.com]
- 12. The Significance of pH and Buffers in Biological and Biochemical Analysis - Simplyforensic [simplyforensic.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. What is the mechanism of this compound? [synapse.patsnap.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
Troubleshooting unexpected off-target effects of Dasiglucagon
Technical Support Center: Dasiglucagon
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot potential off-target effects during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a stable analog of human glucagon, a peptide hormone.[1][2][3] It consists of 29 amino acids with seven substitutions to improve its chemical and physical stability in an aqueous solution, eliminating the need for reconstitution before use.[1][2][4] Its primary mechanism of action is as a potent agonist for the glucagon receptor (GCGR).[1][2][5] Binding to GCGRs, primarily in the liver, activates G-protein signaling pathways (Gsα and Gq), which in turn stimulates adenylyl cyclase.[1][2] This leads to an increase in intracellular cyclic AMP (cAMP), promoting glycogenolysis (breakdown of glycogen) and gluconeogenesis (synthesis of glucose), ultimately raising blood glucose levels.[1][2][6]
Q2: Is this compound known to have off-target effects?
A2: this compound is designed for high specificity and potency at the human glucagon receptor (GCGR), comparable to native glucagon.[4] Preclinical safety evaluations suggest a lack of activity at other G-protein coupled receptors, indicating a low potential for off-target activity.[7] However, like native glucagon, it can interact with the glucagon-like peptide-1 (GLP-1) receptor, though with much lower affinity. This is a critical consideration in experimental design, especially when using supraphysiological concentrations.
Q3: What are the most common adverse effects observed in clinical trials?
A3: In clinical trials, the most frequently reported adverse effects of this compound are consistent with the known effects of glucagon administration. These include nausea, vomiting, headache, diarrhea, and injection site reactions like pain or redness.[3][4][8][9][10][11][12] These effects are generally transient and mild to moderate in severity.[3][13]
Troubleshooting Guides
Issue 1: Unexpected Cellular Response in a Non-GCGR Expressing Cell Line
Question: I am observing a response (e.g., increased cAMP, changes in cell morphology) in my control cell line which should not express the glucagon receptor (GCGR). Why might this be happening?
Possible Causes & Troubleshooting Steps:
-
Low-Level Endogenous Receptor Expression:
-
Explanation: Many cell lines have uncharacterized or low levels of endogenous receptor expression. The cell line presumed to be GCGR-negative might express a small number of functional receptors, or it could express related receptors like the GLP-1 receptor.
-
Action:
-
Verify Receptor Expression: Perform RT-qPCR or a sensitive immunoassay (e.g., Western blot, flow cytometry) to confirm the absence of GCGR and GLP-1R mRNA and protein.
-
Consult Cell Line Database: Check databases (e.g., ATCC, Cellosaurus) for any reported expression of GCGR or related peptide receptors in your specific cell line.
-
-
-
GLP-1 Receptor Cross-Reactivity:
-
Explanation: At high concentrations, this compound can exhibit weak agonism at the GLP-1 receptor. If your cell line expresses GLP-1R, this could be the source of the unexpected signal.
-
Action:
-
Perform a Dose-Response Curve: Test a wide range of this compound concentrations. An off-target effect via a lower-affinity receptor will typically require a significantly higher concentration to elicit a response compared to the on-target effect.
-
Use a GLP-1R Antagonist: Co-incubate the cells with this compound and a specific GLP-1R antagonist (e.g., Exendin-9-39). If the unexpected effect is diminished or abolished, it confirms GLP-1R cross-reactivity.
-
-
-
Compound Purity and Integrity:
-
Explanation: The this compound preparation may contain impurities or degradants that could have biological activity. Peptides are susceptible to degradation if not stored or handled correctly.
-
Action:
-
Confirm Purity: Check the certificate of analysis from the supplier. If in doubt, consider having the purity and identity of your stock confirmed by an analytical service (e.g., HPLC, Mass Spectrometry).
-
Proper Handling: Ensure this compound is stored at the recommended temperature and reconstituted in the appropriate buffer. Avoid repeated freeze-thaw cycles.
-
-
Logical Flowchart for Troubleshooting Unexpected Cellular Responses
Caption: Troubleshooting workflow for unexpected cellular activity.
Issue 2: Inconsistent or Lower-Than-Expected Potency in cAMP Assays
Question: My dose-response curve for this compound-induced cAMP production is showing lower potency (right-shifted EC50) than published values. What are the potential reasons?
Possible Causes & Troubleshooting Steps:
-
Assay Conditions:
-
Explanation: The performance of cAMP assays is highly dependent on specific conditions. The presence of phosphodiesterase (PDE) enzymes, which degrade cAMP, can significantly blunt the measured response.
-
Action:
-
Include a PDE Inhibitor: Ensure your assay buffer includes a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), to prevent cAMP degradation and maximize signal accumulation.
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation period for maximal cAMP production in your cell system. Stimulation times are typically short (15-30 minutes).
-
-
-
Cell Passage Number and Health:
-
Explanation: Continuous passaging of cell lines can lead to phenotypic drift, including changes in receptor expression levels and signaling efficiency. Unhealthy or stressed cells will also respond sub-optimally.
-
Action:
-
Use Low-Passage Cells: Always use cells with a low passage number from a validated cell bank.
-
Monitor Cell Health: Ensure cells are healthy and in the logarithmic growth phase before seeding for the experiment. Check for signs of stress or contamination.
-
-
-
Reagent Quality and Preparation:
-
Explanation: The biological activity of peptide ligands can be compromised by improper storage, handling, or the use of inappropriate solvents.
-
Action:
-
Fresh Aliquots: Use fresh aliquots of this compound for each experiment to avoid degradation from multiple freeze-thaw cycles.
-
Carrier Protein: When preparing dilute solutions of this compound, include a carrier protein like Bovine Serum Albumin (BSA) at ~0.1% in the buffer to prevent the peptide from adsorbing to plastic surfaces.
-
-
Quantitative Data Summary
This compound is highly selective for the glucagon receptor. The following table summarizes its activity profile.
| Receptor | Ligand | Affinity / Potency (Parameter) | Reported Value |
| Glucagon Receptor (GCGR) | This compound | Potency (in vitro) | Comparable to native glucagon[4][7] |
| Glucagon Receptor (GCGR) | This compound | Time to Glucose Recovery (in vivo) | ~10 minutes[4][8][9][12][13] |
| GLP-1 Receptor (GLP-1R) | This compound | Activity | Weak cross-reactivity at high concentrations |
| Other GPCRs | This compound | Activity | No significant activity detected[7] |
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay to Determine Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of this compound for the GCGR by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes prepared from a high-GCGR expressing cell line (e.g., HEK293-GCGR)
-
Radioligand: [¹²⁵I]-Glucagon
-
This compound (unlabeled competitor)
-
Binding Buffer: 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Cold PBS
-
Scintillation fluid and counter
Methodology:
-
Preparation: Prepare serial dilutions of unlabeled this compound in binding buffer.
-
Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein/well), a fixed concentration of [¹²⁵I]-Glucagon (near its Kd), and varying concentrations of this compound.
-
Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration over a glass fiber filter plate, washing immediately with cold wash buffer to separate bound from free radioligand.
-
Quantification: Allow filters to dry, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model using non-linear regression to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Diagram: Canonical vs. Potential Off-Target Signaling
Caption: On-target GCGR vs. potential off-target GLP-1R signaling.
References
- 1. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. This compound: an effective medicine for severe hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound, a next-generation ready-to-use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
HPLC peak tailing issues with Dasiglucagon analysis and solutions
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Dasiglucagon. The following resources are designed to help researchers, scientists, and drug development professionals identify and resolve HPLC peak tailing problems, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to peak tailing in this compound analysis.
Q1: What is peak tailing and how do I identify it in my this compound chromatogram?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, showing a trailing edge that extends from the peak maximum.[1] In an ideal HPLC separation, peaks should be symmetrical and have a Gaussian shape.[2] Peak tailing can compromise the accuracy of peak integration, reduce resolution between closely eluting peaks, and lead to poor reproducibility.[3] It is typically identified when the peak asymmetry factor (As) or tailing factor (Tf) is greater than 1.2, although values up to 1.5 may be acceptable for some assays.[4]
Q2: My this compound peak is tailing. What are the most likely causes?
A2: For a peptide like this compound, peak tailing in reversed-phase HPLC is often due to secondary interactions between the analyte and the stationary phase.[4] this compound, a 29-amino acid peptide, has multiple chargeable sites.[5] The primary causes of peak tailing include:
-
Silanol Interactions: Residual silanol groups on the silica-based C18 column can be deprotonated and interact with positively charged residues on this compound, leading to tailing.[3][4][6]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of any of the amino acid residues in this compound, a mixed population of ionized and unionized species can exist, causing peak distortion.[7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.[8]
-
Column Degradation: Over time, the stationary phase can degrade, or the column can become contaminated, leading to poor peak shape.[8]
-
Inappropriate Mobile Phase Buffer: A buffer with low ionic strength may not effectively shield the silanol interactions, contributing to tailing.[9]
Q3: How can I troubleshoot and resolve peak tailing caused by silanol interactions?
A3: To minimize secondary interactions with silanol groups, consider the following solutions:
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., 2-3) protonates the silanol groups, reducing their ability to interact with the positively charged this compound molecule.[4][10]
-
Use an Ion-Pairing Agent: Adding an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can mask the positive charges on the peptide and also interact with the stationary phase, reducing secondary interactions.[11][12]
-
Select a Modern, End-Capped Column: Use a high-quality, end-capped C18 column or a column with a modified surface chemistry (e.g., polar-embedded) designed to shield residual silanol groups.[10]
Q4: How does the mobile phase pH affect the peak shape of this compound, and how can I optimize it?
A4: The mobile phase pH is a critical parameter for controlling the retention and peak shape of peptides.[13] For this compound, the pH affects the ionization state of its acidic and basic amino acid residues.[5][14]
-
Optimization Strategy: To achieve a sharp, symmetrical peak, the mobile phase pH should be at least 1.5 to 2 pH units away from the pKa values of the ionizable groups of the peptide.[7] For basic peptides, a low pH (around 2-3) is generally preferred to ensure consistent protonation.[14]
-
Buffer Selection: Use an appropriate buffer system to maintain a stable pH throughout the analysis. Phosphate buffers are effective, but for LC-MS compatibility, volatile buffers like formic acid or ammonium formate are preferred.[9] However, be aware that low ionic strength buffers like formic acid can sometimes lead to poorer peak shapes compared to phosphate buffers or TFA.[9]
Q5: Could my sample concentration be causing the peak tailing?
A5: Yes, overloading the column is a common cause of peak tailing.[10] If you observe that the peak tailing worsens with higher sample concentrations, you are likely experiencing mass overload.
-
Solution: Try diluting your sample or reducing the injection volume.[10] As a rule of thumb, the injection volume should be no more than 5% of the column's total volume.[10]
Q6: My column is old. Could this be the reason for the peak tailing?
A6: Yes, column degradation can lead to a variety of peak shape issues, including tailing.[8]
-
Troubleshooting Steps:
Data Presentation
Table 1: Recommended HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Setting | Reference |
| Column | Kromosil 150 C18 (150mm x 4.6mm, 5µm) or Ascentis C18 (150mm x 4.6mm, 5µm) | [5][15] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water or 0.01N Potassium Dihydrogen Phosphate | [5][15] |
| Mobile Phase B | Acetonitrile | [5][15] |
| Gradient | Isocratic or Gradient (depending on the method) | [5][15] |
| Flow Rate | 0.6 - 1.0 mL/min | [5][15] |
| Column Temperature | 30 °C | [5][15] |
| Detection Wavelength | 230 nm or 270 nm | [5][15] |
| Injection Volume | 10 µL | [5][15] |
Table 2: Troubleshooting Summary for HPLC Peak Tailing
| Symptom | Potential Cause | Recommended Solution |
| Tailing on this compound peak only | Secondary interactions with silanol groups. | Lower mobile phase pH to 2-3. Add an ion-pairing agent (e.g., 0.1% TFA). Use a modern, end-capped column. |
| All peaks in the chromatogram are tailing | Extra-column dead volume. Column contamination. | Check and tighten all fittings. Use shorter, narrower ID tubing. Flush the column with a strong solvent. |
| Peak tailing worsens with increased sample concentration | Column overload. | Reduce injection volume or dilute the sample. |
| Gradual increase in peak tailing over time | Column degradation. | Flush the column. If the problem persists, replace the column. |
| Poor peak shape with low ionic strength mobile phase (e.g., 0.1% Formic Acid) | Insufficient shielding of silanol groups. | Increase buffer concentration (e.g., 10-50 mM). Consider using a different buffer like ammonium formate or add a small amount of TFA. |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound
This protocol provides a general methodology for the HPLC analysis of this compound and can be used as a starting point for method development and troubleshooting.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 12 µg/mL.[16]
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Mobile Phase Preparation:
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
-
Column: Ascentis C18 (150mm x 4.6mm, 5µm).[5]
-
Mobile Phase Composition: A suitable ratio of Mobile Phase A and Mobile Phase B (e.g., 60:40 v/v).[5]
-
Flow Rate: 0.6 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: 230 nm.[5]
-
Injection Volume: 10 µL.[5]
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared this compound sample.
-
Record the chromatogram and evaluate the peak shape, retention time, and area.
-
Visualizations
Diagram 1: Troubleshooting Workflow for HPLC Peak Tailing
Caption: A logical workflow for troubleshooting HPLC peak tailing issues.
Diagram 2: Causes and Solutions for this compound Peak Tailing
Caption: Relationship between causes of peak tailing and their solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. bvchroma.com [bvchroma.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. biomedgrid.com [biomedgrid.com]
- 6. chromtech.com [chromtech.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. uhplcs.com [uhplcs.com]
- 9. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uhplcs.com [uhplcs.com]
- 11. biotage.com [biotage.com]
- 12. The importance of ion-pairing in peptide purification by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. biotage.com [biotage.com]
- 15. wjpsonline.com [wjpsonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility of Dasiglucagon Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of their Dasiglucagon experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a glucagon analog that is stable in an aqueous solution.[1][2] It is composed of 29 amino acids with seven substitutions compared to native glucagon, which enhances its physical and chemical stability.[3][4] this compound acts as a glucagon receptor (GCGR) agonist.[5] By binding to and activating GCGRs, primarily in the liver, it stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade ultimately results in the breakdown of glycogen (glycogenolysis) and the release of glucose into the bloodstream, thereby raising blood glucose levels.[5]
Q2: What are the key advantages of this compound over native glucagon in a research setting?
The primary advantage of this compound is its stability and solubility in aqueous solutions at physiological pH, which eliminates the need for reconstitution from a lyophilized powder before use.[3][4][6] This ready-to-use formulation minimizes the risk of handling errors and improves dosing accuracy. This compound also exhibits a lower tendency to form aggregates compared to native glucagon, which is a critical factor for ensuring consistent results in in vitro and in vivo experiments.[4][6]
Q3: What are the known side effects of this compound observed in preclinical and clinical studies?
Commonly reported side effects are generally mild and transient. In animal studies (rats and dogs), observed effects include an increase in heart rate (tachycardia) and gastrointestinal issues such as vomiting and diarrhea.[7] These effects are considered to be related to the pharmacological activity of a glucagon receptor agonist.[7] In clinical trials, the most frequent adverse events are nausea, vomiting, headache, and injection site pain.[7][8]
Troubleshooting Guides
In Vitro Experiments
Issue 1: High Variability or Low Signal in Receptor Binding Assays
-
Potential Cause:
-
This compound Aggregation: Although more stable than native glucagon, aggregation can still occur under certain conditions (e.g., inappropriate buffer, temperature fluctuations, or vigorous mixing), leading to inconsistent binding.
-
Suboptimal Assay Conditions: Incorrect buffer composition (pH, ionic strength), incubation time, or temperature can affect binding affinity.
-
Low Receptor Expression: The cell line or membrane preparation may have low expression levels of the glucagon receptor.
-
Reagent Quality: Degradation of this compound or the radioligand can lead to reduced binding.
-
-
Troubleshooting Steps:
-
Ensure Proper Handling of this compound:
-
Use a recommended buffer system (e.g., phosphate buffer).
-
Avoid repeated freeze-thaw cycles. Aliquot stock solutions and store them at the recommended temperature.
-
Gently mix solutions; avoid vigorous vortexing.
-
-
Optimize Assay Conditions:
-
Perform buffer optimization experiments to determine the ideal pH and ionic strength.
-
Conduct time-course experiments to establish the optimal incubation time for reaching equilibrium.
-
Test a range of temperatures (e.g., room temperature, 37°C) to find the optimal condition for binding.
-
-
Validate Receptor Expression:
-
Confirm glucagon receptor expression in your cell line or membrane preparation using techniques like Western blot or qPCR.
-
-
Quality Control of Reagents:
-
Regularly check the purity and integrity of your this compound stock using methods like HPLC.[6]
-
Ensure the radioligand has not exceeded its shelf life and has been stored correctly.
-
-
Issue 2: Inconsistent Results in cAMP Accumulation Assays
-
Potential Cause:
-
Cell Health and Density: Unhealthy or inconsistently plated cells can lead to variable responses.
-
Phosphodiesterase (PDE) Activity: Endogenous PDEs degrade cAMP, potentially masking the stimulatory effect of this compound.
-
Assay Interference: Components in the cell culture media or the compound solvent (e.g., DMSO) may interfere with the assay.
-
-
Troubleshooting Steps:
-
Standardize Cell Culture:
-
Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase.
-
Optimize cell seeding density to ensure a robust and reproducible signal.
-
-
Inhibit PDE Activity:
-
Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in the assay buffer to prevent cAMP degradation.[9]
-
-
Control for Assay Interference:
-
Serum-starve cells before the experiment to reduce background signaling.
-
Ensure the final concentration of solvents like DMSO is consistent across all wells and does not exceed a level that affects cell viability or assay performance.[10]
-
-
In Vivo Experiments
Issue 3: High Variability in Blood Glucose Response in Animal Models
-
Potential Cause:
-
Route of Administration: The method of administration (e.g., subcutaneous, intravenous) can significantly impact the pharmacokinetic and pharmacodynamic profile of this compound.
-
Animal Strain and Health Status: Different animal strains can exhibit varying responses to glucagon receptor agonists. Underlying health conditions can also affect metabolic responses.
-
Fasting State of Animals: The level of hepatic glycogen stores, which is influenced by the fasting state, is crucial for this compound's effect.
-
-
Troubleshooting Steps:
-
Standardize Administration Technique:
-
Ensure consistent and accurate administration of this compound. For subcutaneous injections, use a consistent site and technique.
-
-
Select Appropriate Animal Model and Ensure Health:
-
Choose a well-characterized animal model for studying glucagon receptor agonists.
-
Acclimatize animals to the experimental conditions and ensure they are free from any underlying health issues.
-
-
Control for Fasting Period:
-
Implement a consistent and appropriate fasting period before the experiment to ensure comparable hepatic glycogen levels across all animals.
-
-
Quantitative Data Summary
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Species | Dose | Tmax (minutes) | Cmax (pmol/L) | Half-life (minutes) |
| Rat | 0.1 - 1.0 mg/kg (s.c.) | ~35 | Dose-dependent | ~30 |
| Dog | 0.02 - 0.3 mg/kg/day (s.c.) | N/A | Dose-dependent | N/A |
Data synthesized from available preclinical literature. Tmax and half-life in rats are similar to what is observed in humans.[11]
Table 2: Clinical Pharmacodynamic Response to this compound (0.6 mg, s.c.) in Patients with Type 1 Diabetes
| Parameter | Time to achieve response |
| First plasma glucose increase of ≥20 mg/dL | ~10 minutes |
| Plasma glucose ≥70 mg/dL | ~6-10 minutes |
This table summarizes data from clinical trials and can serve as a reference for expected in vivo efficacy.[11][12][13][14]
Experimental Protocols
Protocol 1: Glucagon Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the glucagon receptor.
Materials:
-
This compound
-
Radiolabeled glucagon (e.g., [125I]-glucagon)
-
Cell membranes expressing the glucagon receptor (e.g., from CHO or HEK293 cells)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding control (high concentration of unlabeled glucagon)
-
Glass fiber filters
-
Scintillation counter
Methodology:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, add the binding buffer, a fixed concentration of radiolabeled glucagon, and either the diluted this compound, buffer (for total binding), or non-specific binding control.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding and determine the IC50 value for this compound.
Protocol 2: cAMP Accumulation Assay
Objective: To measure the ability of this compound to stimulate cAMP production in cells expressing the glucagon receptor.
Materials:
-
This compound
-
Cells expressing the glucagon receptor (e.g., CHO-K1, HEK293)
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 10 mM HEPES, 0.1% BSA, and a PDE inhibitor like 0.5 mM IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Lysis buffer (if required by the kit)
Methodology:
-
Seed the cells in a multi-well plate and grow to the desired confluency.
-
On the day of the experiment, remove the culture medium and wash the cells with stimulation buffer.
-
Add stimulation buffer containing serial dilutions of this compound to the wells.
-
Incubate the plate at 37°C for a predetermined optimal time (e.g., 30 minutes).
-
Stop the reaction and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
Generate a dose-response curve and calculate the EC50 value for this compound.
Visualizations
Caption: this compound signaling pathway in a hepatocyte.
Caption: Workflow for a this compound cAMP accumulation assay.
Caption: A logical approach to troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4 Guides to Optimize your Gαs and Gαi GPCR assays | Technology Networks [technologynetworks.com]
- 4. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long-Term Safety and Tolerability of this compound, a Stable-in-Solution Glucagon Analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Dasiglucagon stability issues at room temperature for long-term studies
Welcome to the Technical Support Center for Dasiglucagon. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive information and troubleshooting guidance for studies involving this compound, with a focus on its stability at room temperature for long-term applications.
Frequently Asked Questions (FAQs)
General Stability
Q1: What is this compound and why is it more stable than native glucagon?
This compound is a glucagon analog that contains 29 amino acids, with seven substitutions compared to native human glucagon.[1] These modifications are specifically designed to enhance its physical and chemical stability in an aqueous solution, which allows it to be supplied in a ready-to-use formulation.[1] The amino acid substitutions reduce the tendency for fibrillation and aggregation, which are common stability issues with native glucagon in solution.
Q2: What are the recommended storage conditions for this compound for long-term studies?
For long-term storage, this compound should be kept in a refrigerator at 2°C to 8°C (36°F to 46°F).[2] However, it can be stored at room temperature, between 20°C and 25°C (68°F to 77°F), for a single period of up to 12 months.[2][3] It is important to note that once the product has been stored at room temperature, it should not be returned to the refrigerator.[2] For experimental purposes, it is crucial to record the date the product is first stored at room temperature.[2]
Q3: What is the expected shelf-life of this compound at room temperature?
This compound is stable for up to 12 months when stored at room temperature (20°C to 25°C).[3][4] After this period, or after the expiration date on the product, whichever comes first, it should be discarded.[2]
Stability in Experimental Setups
Q4: Can this compound be used in continuous infusion pump systems for long-term studies?
Yes, the enhanced stability of this compound in an aqueous solution makes it suitable for use in continuous infusion pumps.[5][6] Its stability at physiological temperatures (e.g., 37°C) is a key advantage over native glucagon, which tends to aggregate and form fibrils rapidly under these conditions.
Q5: What are the known degradation pathways for this compound under stress conditions?
Forced degradation studies on this compound have been performed under various stress conditions, including acid, base, oxidation, heat, and photolytic stress. While specific degradation products for this compound at room temperature over 12 months are not detailed in publicly available literature, forced degradation studies help identify potential degradation pathways. For native glucagon, common degradation pathways in acidic solutions include aspartic acid cleavage and glutaminyl deamidation.
Q6: How can I monitor the physical stability and aggregation of this compound in my experiments?
Physical stability, particularly the formation of aggregates and fibrils, can be monitored using techniques like visual inspection for precipitation or gel formation, light obscuration, and fluorescence spectroscopy with dyes like Thioflavin T (ThT). A ThT fluorescence assay can detect the formation of amyloid-like fibrils.
Troubleshooting Guides
Issue: Unexpected Precipitation or Cloudiness in this compound Solution
Possible Cause 1: Exceeded Room Temperature Storage Limit.
-
Troubleshooting: Verify the date the this compound was first stored at room temperature. If it has exceeded 12 months, the product should be discarded.
Possible Cause 2: Temperature Fluctuations.
-
Troubleshooting: Ensure the ambient temperature has remained consistently between 20°C and 25°C. Significant deviations may affect stability. Use a calibrated thermometer to monitor the storage area.
Possible Cause 3: Interaction with Other Components in a Formulation.
-
Troubleshooting: If this compound is part of a novel formulation, assess the compatibility of all excipients. Consider performing a buffer compatibility study.
Issue: Loss of Potency in a Long-Term Experiment
Possible Cause 1: Chemical Degradation.
-
Troubleshooting: If the experiment runs for an extended period at room temperature, some level of chemical degradation may be unavoidable. It is recommended to establish the stability of this compound under your specific experimental conditions using a stability-indicating method like RP-HPLC.
Possible Cause 2: Adsorption to Surfaces.
-
Troubleshooting: Peptides like this compound can adsorb to the surfaces of containers and tubing, especially those made of glass or certain plastics. Consider using low-protein-binding materials for your experimental setup.
Data on this compound Stability
| Parameter | Condition | Result |
| Shelf-life | Refrigerated (2°C to 8°C) | Up to 36 months |
| Room Temperature (20°C to 25°C) | Up to 12 months | |
| Physical Stability | Accelerated Study (40°C with shaking) | No fibrillation observed for at least 7 days |
| Long-term Study (Room temperature with constant rotation) | No aggregates detected after 1 year |
Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This method can be used to assess the purity of this compound and detect the presence of degradation products.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer such as phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid (TFA). The exact gradient will depend on the specific column and system.
-
Flow Rate: Typically 1.0 mL/min
-
Detection: UV at 214 nm or 280 nm
-
Temperature: 25-30°C
-
Procedure:
-
Prepare a standard solution of this compound of known concentration.
-
Prepare the sample solution from the long-term study.
-
Inject both the standard and sample solutions into the HPLC system.
-
The retention time of the main peak should correspond to that of the standard.
-
Degradation products will typically appear as additional peaks in the chromatogram. The area of these peaks can be used to quantify the level of degradation.
-
Thioflavin T (ThT) Aggregation Assay
This assay is used to monitor the formation of amyloid-like fibrils, a common form of physical instability for peptides.
-
Materials:
-
This compound solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
-
Procedure:
-
Prepare this compound samples at the desired concentration in the assay buffer.
-
Add ThT to each well to a final concentration of 10-25 µM.
-
Include a buffer-only control with ThT.
-
Seal the plate to prevent evaporation.
-
Incubate the plate in a fluorescence plate reader at a controlled temperature (e.g., 37°C) with intermittent shaking.
-
Monitor the fluorescence intensity at an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-490 nm over time.
-
An increase in fluorescence intensity indicates the formation of fibrils.
-
Visualizations
This compound Signaling Pathway
This compound exerts its physiological effects by binding to and activating the glucagon receptor, a G-protein coupled receptor (GPCR). This initiates a downstream signaling cascade.
Caption: this compound signaling pathway in a hepatocyte.
Experimental Workflow for Long-Term Stability Assessment
This workflow outlines the key steps for evaluating the stability of this compound at room temperature over time.
Caption: Workflow for assessing this compound stability.
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GlucaGen® Analogues and Insulins Storage & Stability | Scientific Exchange [novonordiskmedical.com]
- 3. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 5. Zealand Pharma Announces Positive Results from Phase 3 Trial of this compound in Pediatric Patients with Congenital Hyperinsulinism (CHI) - BioSpace [biospace.com]
- 6. zealandpharma.com [zealandpharma.com]
Technical Support Center: Minimizing Dasiglucagon Adsorption to Labware
Welcome to the technical support center for handling dasiglucagon in a research setting. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you minimize the adsorption of this compound to laboratory ware, ensuring the accuracy and reproducibility of your experiments.
Troubleshooting Guide
Low or inconsistent recovery of this compound can be a significant source of experimental variability. This guide will help you identify and address potential causes of peptide loss due to adsorption.
FAQs: Minimizing this compound Adsorption
Q1: I am seeing lower than expected concentrations of this compound in my samples. What is the most likely cause?
A1: The most probable cause is the non-specific binding (NSB) of this compound to the surfaces of your labware, such as microcentrifuge tubes, pipette tips, and vials. Peptides, especially those with hydrophobic residues, have a tendency to adsorb to surfaces, leading to a decrease in the effective concentration in your solution.
Q2: What type of labware is best for handling this compound solutions?
A2: For peptides like glucagon analogs, low-protein-binding polypropylene labware is generally recommended over standard polypropylene or glass.[1] Glass surfaces can carry a negative charge and interact with positively charged residues on the peptide, leading to significant adsorption.[2] If you must use glass, consider using silanized glass vials to reduce surface interactions.[2]
Q3: Can the composition of my buffer affect this compound adsorption?
A3: Yes, the buffer composition plays a crucial role. The commercial formulation of this compound includes tromethamine and sodium chloride at a pH of 6.5, which helps to maintain its stability and solubility.[3] When preparing your own solutions, ensure the pH is appropriate for this compound's stability (around neutral pH). Adding a small percentage of an organic solvent like acetonitrile (e.g., 5%) can also help reduce hydrophobic interactions with plasticware, but ensure this is compatible with your downstream applications.[4]
Q4: Are there any additives I can include in my solution to prevent adsorption?
A4: Adding a "coating" or "blocking" agent can be effective. A low concentration (e.g., 0.01% to 0.1%) of a non-ionic surfactant such as Tween-20 or Triton X-100 can help prevent adsorption to hydrophobic surfaces.[5] Bovine Serum Albumin (BSA) can also be used as a blocking agent, but it may interfere with certain assays. If using additives, always run appropriate controls to ensure they do not affect your experiment's outcome.
Q5: How should I prepare and store my this compound stock and working solutions to minimize loss?
A5: Prepare stock solutions at a higher concentration in a suitable, low-adsorption container. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize the introduction of contaminants. For working solutions, prepare them fresh whenever possible. If you need to store them, use low-protein-binding tubes and keep them at 2-8°C for short-term storage. For long-term storage, freeze at -20°C or -80°C.
Data Presentation: Illustrative this compound Recovery
The following tables provide illustrative data on the expected recovery of a glucagon analog like this compound from different types of labware. It is highly recommended that you perform your own recovery studies using the protocol provided below to determine the actual performance of your specific labware and solution conditions.
Table 1: Illustrative Recovery of this compound from Different Microcentrifuge Tubes
| Tube Type | Material | Incubation Time | Illustrative % Recovery (Mean ± SD) |
| Standard | Polypropylene | 1 hour | 85 ± 5% |
| Low-Protein-Binding | Polypropylene | 1 hour | 98 ± 2% |
| Standard | Glass | 1 hour | 70 ± 8% |
| Silanized | Glass | 1 hour | 92 ± 4% |
Table 2: Illustrative Effect of Additives on this compound Recovery in Polypropylene Tubes
| Additive (in Buffer) | Concentration | Incubation Time | Illustrative % Recovery (Mean ± SD) |
| None (Control) | - | 1 hour | 85 ± 5% |
| Tween-20 | 0.05% (v/v) | 1 hour | 96 ± 3% |
| Acetonitrile | 5% (v/v) | 1 hour | 94 ± 4% |
Experimental Protocols
This section provides a detailed methodology for a key experiment to quantify this compound adsorption to your labware.
Protocol: Quantification of this compound Recovery from Labware
Objective: To determine the percentage of this compound recovered from different types of labware (e.g., microcentrifuge tubes, autosampler vials) after a specified incubation period.
Materials:
-
This compound
-
Assay buffer (e.g., 10 mM Tromethamine, 150 mM NaCl, pH 7.4)
-
Various types of labware to be tested (e.g., standard polypropylene tubes, low-protein-binding polypropylene tubes, glass vials)
-
Pipettes and low-retention pipette tips
-
HPLC system with a suitable C18 column
-
Mobile phases for HPLC (e.g., Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in acetonitrile)
-
UV detector set to an appropriate wavelength for peptide detection (e.g., 214 nm or 280 nm)
Procedure:
-
Prepare a this compound Stock Solution:
-
Accurately prepare a stock solution of this compound in your assay buffer at a known concentration (e.g., 1 mg/mL). Use a low-protein-binding tube for the stock solution.
-
-
Prepare Working Solutions:
-
Dilute the stock solution to a final working concentration (e.g., 10 µg/mL) in the assay buffer. Prepare a sufficient volume for all your test conditions.
-
-
Incubation in Test Labware:
-
Aliquot a defined volume (e.g., 200 µL) of the this compound working solution into each type of labware you are testing. Prepare at least three replicates for each labware type.
-
As a control (100% recovery reference) , aliquot the same volume of the working solution directly into an HPLC autosampler vial (preferably a low-binding type) for immediate analysis (Time 0).
-
-
Incubation:
-
Incubate the test labware at a specified temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1 hour, 4 hours, or 24 hours).
-
-
Sample Transfer and Analysis:
-
After incubation, carefully transfer the entire volume of the this compound solution from each test tube to a clean HPLC autosampler vial.
-
Analyze all samples (including the Time 0 control) by HPLC.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak for each sample.
-
Calculate the mean peak area for your Time 0 control replicates. This represents 100% recovery.
-
For each test condition, calculate the percentage recovery using the following formula:
% Recovery = (Mean Peak Area of Test Sample / Mean Peak Area of Time 0 Control) x 100
-
Calculate the mean and standard deviation for the percent recovery for each labware type.
-
Visualizations
Troubleshooting Logic for Low this compound Recovery
This diagram outlines a logical workflow for troubleshooting issues related to low or inconsistent this compound recovery in your experiments.
Signaling Pathway of this compound Action
This compound is a glucagon receptor agonist. This diagram illustrates its mechanism of action in increasing blood glucose levels.
References
Technical Support Center: Optimizing Dasiglucagon for Small Animal Studies
Welcome to the technical support center for the use of Dasiglucagon in preclinical research. This resource provides researchers, scientists, and drug development professionals with essential information for designing and executing small animal studies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native glucagon?
This compound is a stable glucagon analog.[1][2] It is a peptide of 29 amino acids, similar to human glucagon, but contains seven amino acid substitutions.[1][3] These changes enhance its physical and chemical stability in aqueous solutions, allowing it to be supplied in a ready-to-use liquid formulation and eliminating the need for reconstitution before injection.[4][5][6][7] Its mechanism of action is identical to endogenous glucagon; it acts as an agonist at glucagon receptors, primarily in the liver, to stimulate the breakdown of glycogen (glycogenolysis) and the production of glucose from other sources (gluconeogenesis), thereby raising blood glucose levels.[1][3][4][8]
Q2: What is the recommended vehicle for this compound in preclinical studies?
The commercial formulation of this compound (Zegalogue®) is an aqueous solution containing this compound, tromethamine, sodium chloride, and water for injection.[9] For nonclinical toxicology studies, a formulation in sodium phosphate salts, propylene glycol, and sodium hydroxide has also been used.[9] For consistency and to minimize formulation-related variability, using a vehicle that mimics the commercial formulation (e.g., a buffered saline solution) is recommended. This compound's key advantage is its high solubility and stability in a simple aqueous solution.[4][7][10]
Q3: What is a typical starting dose and injection volume for a mouse or rat?
While specific preclinical dosing for optimization studies is not widely published, data from nonclinical safety and toxicology studies can provide guidance. This compound has been shown to be 2- to 4-fold less potent at rat and mouse glucagon receptors compared to human receptors.[9] Therefore, slightly higher doses on a µg/kg basis may be needed to elicit a comparable pharmacodynamic response to that seen in humans.
A human clinical dose of 0.6 mg is used for severe hypoglycemia.[11] A starting point for a dose-response study in a 25g mouse could range from 10-100 µg/kg. The injection volume should be kept as low as possible to avoid discomfort and potential injection site issues. For subcutaneous (SC) injections in mice, a volume of 50-100 µL (2-4 mL/kg) is standard. For rats, volumes up to 5 mL/kg are generally well-tolerated.
Table 1: Example Dose and Volume Calculations for Subcutaneous (SC) Injection
| Animal Model | Body Weight (g) | Dose (µg/kg) | Total Dose (µg) | Injection Concentration (mg/mL) | Injection Volume (µL) |
| Mouse | 25 | 50 | 1.25 | 0.1 | 12.5 |
| Mouse | 25 | 100 | 2.5 | 0.1 | 25.0 |
| Rat | 250 | 50 | 12.5 | 0.5 | 25.0 |
| Rat | 250 | 100 | 25.0 | 0.5 | 50.0 |
Note: These are starting suggestions. The optimal dose and volume must be determined empirically for your specific animal model and experimental endpoint.
Q4: What is the pharmacokinetic profile of this compound in small animals?
After subcutaneous administration in mice and rats, this compound is rapidly absorbed, reaching peak plasma concentrations (Tmax) within 10 to 40 minutes.[9] This is comparable to the Tmax of approximately 35 minutes observed in humans.[3][12][13] this compound has a relatively short half-life of around 30 minutes in humans, and similar short half-lives are observed across animal species.[3][9][12] Notably, its bioavailability in mice, rats, and dogs is 2 to 3 times higher than that of native glucagon.[9]
Troubleshooting Guide
Issue 1: High variability in blood glucose response between animals.
-
Question: My glucose response curves are highly variable, even within the same treatment group. What are the potential causes and solutions?
-
Answer: High variability can stem from several factors related to protocol execution.
-
Injection Technique: Subcutaneous injection depth and location can affect absorption rates. Ensure all injections are administered consistently by trained personnel. Intravenous (IV) injection, while more challenging, can reduce absorption variability.[14]
-
Animal Stress: Handling and restraint can induce a stress response, leading to catecholamine release and subsequent fluctuations in blood glucose. Acclimate animals to handling procedures and use consistent, low-stress techniques.
-
Fasting State: Inconsistent fasting times will lead to different baseline glycogen stores in the liver. Ensure a standardized fasting period (e.g., 4-6 hours for mice) to achieve stable baseline glucose levels.[14]
-
Animal Health: Underlying health issues can affect metabolic responses. Ensure all animals are healthy and free from infections or other conditions.
-
Issue 2: Injection site reactions or animal discomfort.
-
Question: I am observing swelling or signs of pain at the injection site. How can I mitigate this?
-
Answer: Injection site reactions are often related to the injection volume, concentration, or formulation pH.
-
Optimize Volume: The primary goal is to use the lowest effective dose in the smallest practical volume. Refer to the table above for guidance. A large volume can cause pressure and discomfort.
-
Check Formulation: Ensure the pH of your this compound solution is near physiological (pH ~7.0-7.4). The commercial formulation is supplied at a pH of 6.5.[9] Highly acidic or basic solutions can cause irritation.
-
Rotate Injection Sites: If repeat dosing is necessary, rotate the injection sites (e.g., dorsal subcutaneous space, flank) to allow for tissue recovery.
-
Issue 3: Slower than expected time to peak glucose concentration.
-
Question: The time to peak glucose response in my study is longer than the reported Tmax for this compound. Why might this be happening?
-
Answer: A delay in the pharmacodynamic (PD) response can be linked to absorption or the animal's physiological state.
-
Absorption Delay: Poor subcutaneous perfusion can slow absorption. Gently warming the animal or the injection site area can improve local blood flow.
-
Depleted Glycogen Stores: The primary action of this compound is to stimulate the release of glucose from hepatic glycogen stores.[1][3] If animals are over-fasted or have a condition that depletes liver glycogen, the glycemic response will be blunted and delayed. Ensure an appropriate fasting duration.
-
Anesthesia Effects: Some anesthetics can alter blood flow and metabolic rate, potentially delaying drug absorption and response. Use a consistent anesthesia protocol and be aware of its potential metabolic effects.[14]
-
Experimental Protocols
Protocol: Subcutaneous Pharmacokinetic (PK) and Pharmacodynamic (PD) Study in Mice
-
Animal Preparation:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House animals individually for at least 3 days for acclimatization.
-
Fast animals for 4-6 hours before the experiment, with free access to water.[14]
-
-
Dose Preparation:
-
Prepare a this compound stock solution in a sterile, buffered saline vehicle (e.g., PBS, pH 7.4).
-
Dilute the stock to the final desired concentration for injection (e.g., 0.1 mg/mL). Ensure the solution is clear and particle-free.[6]
-
-
Administration and Sampling:
-
Record the baseline body weight of each mouse.
-
Collect a baseline blood sample (t=0) from the tail vein for glucose and this compound concentration analysis.
-
Administer the calculated dose of this compound via subcutaneous injection into the loose skin over the dorsal midline.
-
Collect subsequent blood samples at timed intervals (e.g., 5, 10, 20, 35, 60, 90, and 120 minutes) into appropriate anticoagulant tubes.
-
Measure blood glucose immediately using a validated glucometer.
-
Process the remaining blood to plasma and store at -80°C until analysis for this compound concentration via a validated method (e.g., LC-MS/MS or ELISA).
-
-
Data Analysis:
-
Plot the mean plasma concentration of this compound versus time to determine PK parameters (Cmax, Tmax, AUC, half-life).
-
Plot the mean blood glucose concentration versus time to determine PD parameters (e.g., time to peak glucose, maximum glucose excursion).
-
Visualizations
Signaling Pathway
This compound mimics endogenous glucagon by binding to the Glucagon Receptor (GCGR), a G-protein coupled receptor.[4][15] This activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[4][16][17] cAMP then activates Protein Kinase A (PKA), which initiates a phosphorylation cascade resulting in increased glycogenolysis and gluconeogenesis.[4][15][16]
Caption: this compound signaling cascade in a liver cell.
Experimental Workflow
The following diagram outlines the key steps for conducting a study to optimize this compound injection volume and dose.
Caption: Workflow for optimizing this compound dose in small animals.
References
- 1. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Optimization of the Native Glucagon Sequence for Medicinal Purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (subcutaneous route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 12. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Managing Dasiglucagon Cross-Reactivity in Immunoassays
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential cross-reactivity of dasiglucagon in immunoassays designed for native glucagon.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from native glucagon?
This compound is a glucagon analog approved for the treatment of severe hypoglycemia.[1] Like native human glucagon, it is a 29-amino acid peptide.[2] However, it incorporates seven amino acid substitutions to enhance its chemical and physical stability in an aqueous solution, allowing for a ready-to-use formulation.[1][2][3]
Table 1: Amino Acid Sequence Comparison of Human Glucagon and this compound
| Position | Human Glucagon | This compound | Substitution Type |
| 1 | His | His | - |
| 2 | Ser | Ser | - |
| 3 | Gln | Gln | - |
| 4 | Gly | Gly | - |
| 5 | Thr | Thr | - |
| 6 | Phe | Phe | - |
| 7 | Thr | Thr | - |
| 8 | Ser | Ser | - |
| 9 | Asp | Asp | - |
| 10 | Tyr | Tyr | - |
| 11 | Ser | Ser | - |
| 12 | Lys | Lys | - |
| 13 | Tyr | Tyr | - |
| 14 | Leu | Leu | - |
| 15 | Asp | Asp | - |
| 16 | Ser | Aib | Non-proteinogenic amino acid |
| 17 | Arg | Ala | Non-polar, neutral |
| 18 | Arg | Arg | - |
| 19 | Ala | Ala | - |
| 20 | Gln | Glu | Acidic |
| 21 | Asp | Glu | Acidic |
| 22 | Phe | Phe | - |
| 23 | Val | Val | - |
| 24 | Gln | Lys | Basic |
| 25 | Trp | Trp | - |
| 26 | Leu | Leu | - |
| 27 | Met | Glu | Acidic |
| 28 | Asn | Ser | Polar, neutral |
| 29 | Thr | Thr | - |
Note: Aib is alpha-aminoisobutyric acid.
Q2: Why might this compound cross-react in a glucagon immunoassay?
Immunoassays rely on the specific binding of antibodies to a target analyte. This compound and native glucagon share a high degree of sequence homology. If the antibodies used in a glucagon immunoassay recognize an epitope (binding site) that is conserved between the two molecules, the assay will detect both. The seven amino acid substitutions in this compound can also alter the three-dimensional structure of the peptide, potentially exposing or hiding epitopes and leading to unpredicted cross-reactivity.
Q3: What are the potential consequences of this compound cross-reactivity?
Q4: Are there immunoassays that are specific for native glucagon and do not cross-react with this compound?
Troubleshooting Guides
Issue 1: Suspected this compound Interference in a Glucagon Immunoassay
Symptoms:
-
Higher than expected glucagon concentrations in samples from subjects dosed with this compound.
-
Inconsistent results between different glucagon immunoassays.
-
Poor sample dilution linearity.
Troubleshooting Workflow:
References
- 1. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cpcscientific.com [cpcscientific.com]
- 3. This compound for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3 Trial in Infants and Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mercodia.com [mercodia.com]
- 5. bio-techne.com [bio-techne.com]
- 6. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Dasiglucagon dosage for specific cell lines
Welcome to the technical support center for the use of dasiglucagon in in vitro research. This resource is designed to assist researchers, scientists, and drug development professionals in refining this compound dosage for specific cell lines and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a cellular context?
A1: this compound is a glucagon receptor (GCGR) agonist.[1] It mimics the action of endogenous glucagon by binding to and activating the GCGR, which is a G-protein coupled receptor (GPCR).[1][2] This activation primarily stimulates the Gsα subunit, leading to the activation of adenylyl cyclase.[1] Adenylyl cyclase then increases the intracellular concentration of cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets to mediate physiological effects, such as glycogenolysis and gluconeogenesis in hepatocytes.[1]
Q2: Which cell lines are suitable for in vitro studies with this compound?
A2: The choice of cell line depends on the research question.
-
Hepatocyte-derived cell lines: Given that the liver is the primary target of glucagon, human hepatocyte-derived cell lines like HepG2 and Huh7 are relevant. However, it's important to note that the endogenous expression of the glucagon receptor in these cell lines can be low, potentially leading to a weak response.[3][4][5] For robust signaling studies, it may be necessary to use cells overexpressing the human glucagon receptor (hGCGR).[6]
-
Engineered cell lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are commonly used for studying GPCRs because they provide a "blank slate" with low endogenous receptor expression.[7][8] Stably or transiently transfecting these cells with the human glucagon receptor (hGCGR) allows for the specific and sensitive measurement of this compound's effects, particularly in cAMP and receptor binding assays.[7][8][9]
Q3: What is a typical effective concentration range for this compound in cell culture?
A3: The effective concentration of this compound will vary depending on the cell line and the expression level of the glucagon receptor. Based on its in vitro potency, a starting point for dose-response experiments would be in the picomolar (pM) to nanomolar (nM) range. The reported average EC50 value for this compound at the human glucagon receptor is approximately 9.9 pM.[1] Therefore, a concentration range spanning from 1 pM to 100 nM is recommended to capture the full dose-response curve.
Q4: How should I prepare a stock solution of this compound for in vitro experiments?
A4: this compound is known for its improved solubility and stability in aqueous solutions compared to native glucagon.[2][10][11][12] For a stock solution, it is recommended to reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as PBS. To ensure complete dissolution, gentle vortexing may be applied. It is advisable to prepare high-concentration stock solutions (e.g., 1 mM) and then make further dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations. Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q5: Is this compound stable in cell culture media?
A5: this compound is designed for enhanced stability in aqueous solutions.[2][11] However, the stability in complex mixtures like cell culture media over extended periods (e.g., >24 hours) can be influenced by factors such as temperature, pH, and enzymatic degradation by components in serum or secreted by cells. For long-term experiments, it is advisable to refresh the media with freshly diluted this compound at regular intervals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low cellular response to this compound (e.g., no increase in cAMP). | 1. Low or absent glucagon receptor (GCGR) expression in the chosen cell line. 2. Inactive this compound due to improper storage or handling. 3. Problems with the assay itself (e.g., faulty reagents). | 1. Verify GCGR expression in your cell line via qPCR or Western blot. Consider using a cell line engineered to overexpress hGCGR (e.g., CHO-K1-hGCGR). 2. Prepare a fresh stock solution of this compound. Ensure it has been stored correctly. 3. Run a positive control for your assay (e.g., forskolin for cAMP assays) to confirm the assay is working. |
| High background signal in cAMP assay. | 1. Basal activity of the glucagon receptor. 2. Contamination of cells or reagents. | 1. This can be normal, especially in overexpression systems. Ensure you have a proper vehicle-treated control to subtract the background. 2. Use sterile techniques and fresh reagents. |
| Inconsistent results between experiments. | 1. Variation in cell number or confluency. 2. Inconsistent preparation of this compound dilutions. 3. Cell passage number affecting receptor expression or signaling. | 1. Ensure consistent cell seeding density and that cells are in a logarithmic growth phase. 2. Prepare fresh serial dilutions for each experiment from a reliable stock solution. 3. Use cells within a consistent and low passage number range for all experiments. |
| Decreased cell viability after treatment with this compound. | 1. Off-target effects at very high concentrations.[1] 2. Contamination of the this compound stock solution. 3. Synergistic effects with other components in the media. | 1. Perform a dose-response curve for cytotoxicity to determine a non-toxic concentration range. This compound has been shown to have a lack of off-target activity at 239 other GPCRs.[1] 2. Filter-sterilize the stock solution. 3. Test the effect of this compound in a simpler, serum-free medium if possible. |
Data Presentation
Table 1: In Vitro Potency of this compound and Native Glucagon at Glucagon Receptors (GCGRs) of Different Species.
| Species | Ligand | Average EC50 (pM) |
| Human | This compound | 9.9 [1] |
| Native Glucagon | 8.8[1] | |
| Dog | This compound | 18.2 [1] |
| Native Glucagon | 11.2[1] | |
| Rat | This compound | 206 [1] |
| Native Glucagon | 84.3[1] | |
| Mouse | This compound | 114 [1] |
| Native Glucagon | 30.5[1] |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay in CHO-K1 cells stably expressing the human Glucagon Receptor (CHO-K1-hGCGR)
This protocol is designed to measure the dose-dependent increase in intracellular cAMP in response to this compound.
Materials:
-
CHO-K1 cells stably expressing hGCGR
-
Culture medium (e.g., DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
96-well white or black clear-bottom tissue culture plates
Methodology:
-
Cell Seeding:
-
Seed CHO-K1-hGCGR cells into a 96-well plate at a density of 10,000-20,000 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Preparation:
-
Prepare a 1 mM stock solution of this compound in sterile water.
-
Perform serial dilutions in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 nM).
-
-
Assay Procedure:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with 100 µL of assay buffer.
-
Add 50 µL of assay buffer containing IBMX (final concentration typically 100-500 µM) to each well and incubate for 10-15 minutes at 37°C.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: Competitive Receptor Binding Assay in CHO-K1-hGCGR Cells
This protocol measures the ability of this compound to compete with a radiolabeled ligand for binding to the hGCGR.
Materials:
-
CHO-K1-hGCGR cells
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Radiolabeled glucagon (e.g., [125I]-glucagon)
-
This compound
-
Unlabeled glucagon (for non-specific binding)
-
96-well filter plates (e.g., GF/C)
-
Scintillation counter
Methodology:
-
Cell Membrane Preparation (Optional, can also use whole cells):
-
Grow CHO-K1-hGCGR cells to confluency in larger flasks.
-
Harvest the cells and homogenize in a hypotonic buffer.
-
Centrifuge to pellet the membranes and resuspend in binding buffer.
-
-
Assay Setup:
-
In a 96-well plate, add in triplicate:
-
Total Binding: 25 µL binding buffer, 25 µL radiolabeled glucagon (at a concentration near its Kd), and 50 µL of cell membrane preparation or whole cells.
-
Non-specific Binding: 25 µL unlabeled glucagon (at a high concentration, e.g., 1 µM), 25 µL radiolabeled glucagon, and 50 µL of cell membrane preparation or whole cells.
-
Competitive Binding: 25 µL of this compound at various concentrations, 25 µL radiolabeled glucagon, and 50 µL of cell membrane preparation or whole cells.
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters three times with ice-cold wash buffer (e.g., binding buffer without BSA).
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value, which can be converted to a Ki (inhibition constant).
-
Visualizations
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucagon induces the hepatic expression of inflammatory markers in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Glucagon signaling via supraphysiologic GCGR can reduce cell viability without stimulating gluconeogenic gene expression in liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cAMP Hunter™ eXpress GLP1R CHO-K1 GPCR Assay [discoverx.com]
- 8. researchgate.net [researchgate.net]
- 9. genscript.com [genscript.com]
- 10. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Strategies to mitigate Dasiglucagon degradation during storage
Welcome to the technical support center for dasiglucagon. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating this compound degradation during storage and throughout experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its design contribute to its stability?
A1: this compound is a glucagon analog that consists of 29 amino acids, similar to endogenous glucagon. However, it incorporates seven amino acid substitutions.[1][2] These modifications are specifically designed to enhance its physical and chemical stability in an aqueous solution, which allows it to be formulated as a ready-to-use injection.[1][3][4] This improved stability profile reduces the propensity for aggregation and fibrillation, which are common issues with native glucagon formulations.[5]
Q2: What are the recommended storage conditions for this compound formulations?
A2: For optimal stability, this compound (Zegalogue®) should be stored in a refrigerator at 36°F to 46°F (2°C to 8°C) until the expiration date.[6] It should be kept away from the cooling element and must not be frozen.[6] Alternatively, it can be stored at room temperature between 68°F and 77°F (20°C and 25°C) for up to 12 months.[6][7] Once stored at room temperature, it should not be returned to the refrigerator.[6] Always protect the formulation from light by storing it in its provided case.[6]
Q3: What are the primary degradation pathways for this compound?
A3: Like other peptide-based drugs, this compound is susceptible to both physical and chemical degradation.
-
Physical Degradation: The primary concern is aggregation, where peptide monomers associate to form larger, often insoluble, species which can include amyloid-like fibrils. This compound's design significantly reduces this tendency compared to native glucagon.[5]
-
Chemical Degradation: This can include hydrolysis (cleavage of peptide bonds), oxidation of sensitive amino acid residues, and deamidation. Forced degradation studies indicate that this compound can be degraded under stress conditions such as strong acids, bases, and oxidizing agents.[8]
Q4: How can I visually inspect a this compound solution for signs of degradation?
A4: Before use, always visually inspect the this compound solution. It should be clear, colorless, and free of any particulate matter. If the solution appears cloudy, discolored, or contains visible particles, it should not be used as this may indicate physical instability (aggregation) or other forms of degradation.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency in a Stored this compound Sample
-
Possible Cause 1: Improper Storage Temperature.
-
Troubleshooting Step: Verify the storage temperature records. Was the sample exposed to temperatures outside the recommended range (refrigerated or room temperature)? Was it accidentally frozen?
-
Mitigation Strategy: Ensure all personnel are trained on the correct storage conditions. Use calibrated temperature monitoring systems for refrigerators and storage areas.
-
-
Possible Cause 2: Chemical Degradation.
-
Troubleshooting Step: Review the composition of any buffers or solutions the this compound was mixed with. Were there any reactive species present? Was the pH of the solution outside the optimal range for stability?
-
Mitigation Strategy: Use high-purity, well-characterized excipients and buffers. Conduct compatibility studies if this compound is to be mixed with other components. Analyze the sample using a stability-indicating method like RP-HPLC to identify potential degradants.
-
Issue 2: Evidence of Particulate Formation or Cloudiness in Solution
-
Possible Cause 1: Physical Aggregation.
-
Troubleshooting Step: Was the sample subjected to agitation, shaking, or exposure to silicone oil from syringes or vials, which can sometimes promote aggregation?
-
Mitigation Strategy: Handle this compound solutions with gentle mixing. Avoid vigorous shaking. If aggregation is a recurrent issue, consider performing a Thioflavin T (ThT) assay to monitor fibrillation kinetics under your specific experimental conditions.
-
-
Possible Cause 2: Incompatibility with Formulation Components.
-
Troubleshooting Step: If using a custom formulation, evaluate the compatibility of all excipients with this compound.
-
Mitigation Strategy: Conduct formulation screening studies to identify excipients that minimize aggregation. Common stabilizers for peptides include specific sugars, polyols, and surfactants.
-
Quantitative Data on this compound Stability
The following table summarizes data from forced degradation studies, which are designed to accelerate the degradation process to identify potential degradation products and pathways.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | % this compound Degraded |
| Acid Hydrolysis | 2N HCl | 30 minutes | 60°C | 6.55% |
| Base Hydrolysis | 2N NaOH | 30 minutes | 60°C | 1.01% |
| Oxidation | 20% H₂O₂ | 30 minutes | 60°C | 6.64% |
| Thermal Degradation | Dry Heat | 6 hours | 105°C | 1.58% |
| Photolytic Degradation | UV Light | - | - | 1.42% |
| Neutral Hydrolysis | Water | - | 60°C | 0.22% |
Data synthesized from a forced degradation study using RP-HPLC to quantify the remaining this compound.[8]
Key Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a method to separate this compound from its degradation products, allowing for quantification and stability assessment.
1. Chromatographic Conditions:
-
Column: Agilent C18 (150 mm x 4.6 mm, 5µm) or equivalent.
-
Mobile Phase: 80:20 (v/v) mixture of Orthophosphoric acid buffer and Acetonitrile.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 271 nm.[9]
-
Injection Volume: 10 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) to a known concentration (e.g., 120 µg/mL).
-
Further dilute to a working concentration (e.g., 12 µg/mL).
3. Sample Preparation:
-
Dilute the this compound formulation with the diluent to achieve a final concentration within the linear range of the assay.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution multiple times to ensure system suitability (e.g., check for %RSD of peak area and retention time).
-
Inject the sample solutions.
-
The retention time for this compound is approximately 2.171 minutes under these conditions.[9]
-
Calculate the amount of this compound in the sample by comparing the peak area to that of the standard. Degradation is indicated by a decrease in the main this compound peak area and the appearance of new peaks.
Protocol 2: Thioflavin T (ThT) Assay for Monitoring this compound Aggregation
This assay is used to monitor the formation of amyloid-like fibrils in real-time.
1. Materials:
-
This compound peptide
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in dH₂O, filtered through a 0.22 µm filter).
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.
2. Procedure:
-
Reaction Mixture Preparation: For each well, prepare a reaction mixture. A typical final volume is 100-200 µL.
-
This compound at the desired concentration (e.g., 10-50 µM).
-
ThT at a final concentration of 10-25 µM.
-
Assay buffer to the final volume.
-
-
Controls: Include wells with:
-
Buffer and ThT only (for background fluorescence).
-
This compound only (to check for intrinsic fluorescence).
-
-
Incubation and Measurement:
-
Place the 96-well plate in the fluorescence plate reader.
-
Incubate at a constant temperature (e.g., 37°C), with or without intermittent shaking (shaking can accelerate aggregation).
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-15 minutes) for the duration of the experiment (can be several hours to days).
-
3. Data Analysis:
-
Subtract the background fluorescence (ThT in buffer) from all readings.
-
Plot the average fluorescence intensity versus time. A sigmoidal curve is characteristic of amyloid fibril formation, showing a lag phase, an exponential growth phase, and a plateau phase.
Visualizations
This compound Mechanism of Action
This compound acts as a glucagon receptor agonist. Its primary action is to increase blood glucose levels by stimulating the liver to release stored glucose.[2][10]
Caption: this compound signaling pathway in a liver cell.
Experimental Workflow: Forced Degradation Study
A forced degradation study is critical for developing stability-indicating analytical methods.
Caption: Workflow for a forced degradation study of this compound.
Logical Flow: Troubleshooting this compound Instability
A logical approach to diagnosing issues with this compound stability.
Caption: Troubleshooting logic for this compound stability issues.
References
- 1. This compound | C152H222N38O50 | CID 126961379 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wjpsonline.com [wjpsonline.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. wjpsonline.com [wjpsonline.com]
- 9. wjpsonline.com [wjpsonline.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
Validation & Comparative
Validating Dasiglucagon bioactivity against a known standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Dasiglucagon, a next-generation glucagon analog, with conventional reconstituted glucagon. It is designed to offer an objective analysis of its bioactivity, supported by experimental data and detailed protocols for validation.
This compound is a glucagon analog engineered for enhanced stability in an aqueous solution, eliminating the need for reconstitution prior to administration. This key difference addresses a significant usability challenge associated with conventional glucagon treatments for severe hypoglycemia. This guide delves into the comparative bioactivity and performance of this compound against the established standard of reconstituted glucagon.
Comparative Bioactivity Data
The following tables summarize key pharmacokinetic and pharmacodynamic parameters from head-to-head clinical trials comparing this compound to reconstituted glucagon (GlucaGen).
Table 1: Pharmacodynamic Comparison
| Parameter | This compound (0.6 mg) | Reconstituted Glucagon (1 mg) | Placebo |
| Median Time to Plasma Glucose Recovery¹ (minutes) | 10[1][2][3] | 12[1][2][3] | 40[1][2][3] |
| Patients Achieving Recovery² at 10 min (%) | 65% | Not Reported | 2% |
| Patients Achieving Recovery² at 15 min (%) | 99%[1][2][3] | 95%[1][2] | 2%[2] |
| Patients Achieving Recovery² at 20 min (%) | 99% | Not Reported | Not Reported |
¹Defined as the first plasma glucose increase of ≥20 mg/dL from baseline without rescue intravenous glucose. ²Data from a phase 3 randomized, double-blind clinical trial in adults with type 1 diabetes.[1][2]
Table 2: Pharmacokinetic Comparison
| Parameter | This compound | Reconstituted Glucagon |
| Time to Maximum Concentration (Tmax) (minutes) | ~35[4][5][6] | ~20[5] |
| Half-life (t½) (hours) | ~0.5[4][5][6] | Not Reported |
| Total Exposure (AUC) | Higher than reconstituted glucagon at comparable dose levels[4] | Lower than this compound at comparable dose levels |
Experimental Protocols
Glucagon Bioidentity Test (based on USP <123>)
This test assesses the biological activity of a glucagon product. Two primary methods are recognized: an ex vivo assay using primary rat hepatocytes and an in vitro assay measuring cyclic adenosine monophosphate (cAMP) production.
a) Ex Vivo Primary Rat Hepatocyte Bioassay
This assay measures the glucose released from primary rat hepatocytes in response to glucagon stimulation.
Methodology:
-
Hepatocyte Isolation:
-
Cell Culture:
-
Culture the isolated hepatocytes in a suitable medium.
-
-
Glucagon Stimulation:
-
Apply the this compound test article and a known glucagon reference standard to the hepatocyte cultures at various concentrations (e.g., 25, 50, and 100 µUnits/mL).[7]
-
-
Glucose Measurement:
-
After a defined incubation period, measure the amount of glucose released into the culture medium.[7] This can be done using a clinical chemistry analyzer.
-
-
Potency Calculation:
-
Compare the dose-response curves of this compound and the reference standard to calculate the relative potency. The acceptance criterion is typically a potency of not less than 0.80 USP rGlucagon Units/mg.[8]
-
b) In Vitro cAMP Bioassay
This assay quantifies the production of cAMP in a cell line expressing the glucagon receptor in response to glucagon stimulation.
Methodology:
-
Cell Culture:
-
Culture a suitable cell line stably expressing the human glucagon receptor (e.g., CHO-K1 or BHK cells).
-
-
Glucagon Stimulation:
-
Incubate the cells with various concentrations of this compound and a known glucagon reference standard.
-
-
cAMP Measurement:
-
After incubation, lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA or HTRF).
-
-
Data Analysis:
-
Generate dose-response curves and calculate the EC50 values for both this compound and the reference standard to determine relative potency.
-
Clinical Pharmacokinetic and Pharmacodynamic Assessment
This protocol outlines the methodology for a clinical trial to compare the bioactivity of this compound and reconstituted glucagon in humans.
Methodology:
-
Study Population:
-
Study Design:
-
Induction of Hypoglycemia:
-
Drug Administration:
-
Pharmacokinetic Sampling:
-
Collect blood samples at predefined time points to measure plasma concentrations of the administered glucagon analog.
-
-
Pharmacodynamic Assessment:
-
Data Analysis:
-
Analyze the pharmacokinetic and pharmacodynamic data to compare the efficacy and safety profiles of the different treatments.
-
Visualizing the Pathways and Processes
This compound Signaling Pathway
Caption: this compound signaling pathway in a hepatocyte.
Experimental Workflow for Bioactivity Validation
Caption: Workflow for validating this compound bioactivity.
References
- 1. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hcplive.com [hcplive.com]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pacificbiolabs.com [pacificbiolabs.com]
- 8. pacificbiolabs.com [pacificbiolabs.com]
Dasiglucagon vs. Native Glucagon: An In Vivo Efficacy Comparison for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the comparative in vivo efficacy of dasiglucagon and native glucagon, supported by experimental data.
This compound, a novel glucagon analog, has emerged as a stable, soluble, and ready-to-use alternative to reconstituted native glucagon for the treatment of severe hypoglycemia. This guide provides an objective comparison of the in vivo efficacy of this compound and native glucagon, presenting key experimental data from both human clinical trials and preclinical animal studies.
Executive Summary
This compound demonstrates a comparable, and in some parameters, slightly faster, glucodynamic profile to native glucagon in reversing insulin-induced hypoglycemia. Its primary advantage lies in its enhanced chemical and physical stability, allowing for a ready-to-use aqueous formulation that eliminates the need for reconstitution.[1] Preclinical and clinical studies show that this compound effectively and rapidly increases plasma glucose levels. While its pharmacokinetic profile shows a slightly delayed time to maximum concentration compared to native glucagon, its overall therapeutic effect in resolving hypoglycemia is non-inferior.
Molecular Profile
Native human glucagon is a 29-amino acid peptide hormone that is inherently unstable in aqueous solutions, prone to fibrillation and aggregation.[1] this compound is a glucagon analog, also composed of 29 amino acids, but with seven amino acid substitutions.[1] These substitutions are designed to increase its solubility and stability in an aqueous solution, making it suitable for a ready-to-use formulation.[1] Despite these modifications, this compound maintains a comparable potency and specificity for the glucagon receptor as native glucagon.[2]
Mechanism of Action: Glucagon Receptor Signaling
Both this compound and native glucagon exert their effects by binding to the glucagon receptor, a G-protein coupled receptor (GPCR) primarily located on the surface of hepatocytes.[][4] This binding initiates a signaling cascade that leads to an increase in blood glucose levels through glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate precursors).
The key steps in the glucagon signaling pathway are as follows:
-
Binding: Glucagon or this compound binds to the glucagon receptor.
-
G-Protein Activation: This binding causes a conformational change in the receptor, activating the associated Gs alpha subunit of the G-protein.
-
Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase converts ATP into cyclic AMP (cAMP), a second messenger.
-
Protein Kinase A (PKA) Activation: cAMP activates Protein Kinase A (PKA).
-
Phosphorylation Cascade: PKA then phosphorylates and activates phosphorylase kinase.
-
Glycogenolysis: Phosphorylase kinase, in turn, phosphorylates and activates glycogen phosphorylase, the enzyme that breaks down glycogen into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream.[][4][5]
In Vivo Efficacy: Human Clinical Trials
Multiple randomized, double-blind clinical trials in adults, adolescents, and children with type 1 diabetes have compared the efficacy of subcutaneously injected this compound to reconstituted native glucagon in treating insulin-induced hypoglycemia.
Pharmacodynamic Comparison
The primary endpoint in these studies was the time to plasma glucose recovery, typically defined as an increase of ≥20 mg/dL from the glucose nadir without the need for intravenous glucose.[6]
| Parameter | This compound (0.6 mg) | Native Glucagon (1 mg) | Placebo | Citation |
| Median Time to Recovery (Adults) | 10 minutes | 12 minutes | 40 minutes | [6] |
| Median Time to Recovery (Pediatrics, 6-17 years) | 10 minutes | 10 minutes | 30 minutes | [7] |
| Recovery within 15 min (Adults) | 99% | 95% | 2% | [2][6] |
| Recovery within 20 min (Pediatrics) | 100% | 100% | 18% | [7] |
| Mean Glucose Increase at 30 min (Adults) | 90.9 mg/dL | 88.5 mg/dL | 19.1 mg/dL | [8] |
Pharmacokinetic Comparison
Pharmacokinetic parameters were also assessed in these clinical trials.
| Parameter | This compound | Native Glucagon | Citation |
| Median Tmax (Time to Peak Concentration) | ~35 minutes | ~20 minutes | [9][10] |
| Half-life | ~30 minutes | Not consistently reported | [9] |
In Vivo Efficacy: Preclinical Studies in Rats
Preclinical studies in animal models, such as insulin-induced hypoglycemic rats, have provided further comparative data on the efficacy of this compound and native glucagon.
Pharmacodynamic and Pharmacokinetic Comparison in Rats
Studies in male Sprague-Dawley rats have demonstrated the dose-dependent effects of both compounds.
| Parameter | This compound | Native Glucagon | Citation |
| Onset of Action | Rapid, dose-dependent increase in blood glucose | Rapid, dose-dependent increase in blood glucose | [11] |
| Time to Maximal Effect | ~20-30 minutes | Not explicitly stated, but generally rapid | [11] |
| Duration of Action | Generally more prolonged than native glucagon at equimolar doses | Shorter duration compared to this compound | [11] |
| Tmax (Subcutaneous) | 10-40 minutes | Faster than this compound | [11] |
| Bioavailability | 2 to 3 times higher than native glucagon | Lower than this compound | [11] |
Experimental Protocols
Human Clinical Trial Protocol (Summarized)
The human clinical trials followed a similar design to assess the efficacy and safety of this compound.[7][8]
-
Participants: Individuals with type 1 diabetes within specified age groups (e.g., adults 18-64 years, children and adolescents 6-17 years).[7][8]
-
Design: Randomized, double-blind, placebo-controlled, parallel-group studies.[8]
-
Procedure:
-
Participants undergo a period of fasting.
-
Hypoglycemia is induced via a controlled intravenous insulin infusion to a target plasma glucose level (e.g., <70 mg/dL).[12]
-
Once the target glucose level is reached, a single subcutaneous dose of this compound, reconstituted native glucagon, or placebo is administered.[6]
-
Plasma glucose levels are monitored frequently (e.g., every 5 to 10 minutes) to determine the time to recovery.[12]
-
Rescue intravenous glucose is administered if plasma glucose does not recover within a specified timeframe or if the participant experiences severe hypoglycemic symptoms.[6]
-
-
Primary Endpoint: Time from investigational product administration to the first plasma glucose increase of ≥20 mg/dL.[6]
Preclinical Animal Study Protocol (Summarized)
Preclinical studies in rats were conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Hypoglycemia is induced in the rats, typically through the administration of insulin.
-
A single subcutaneous dose of this compound or native glucagon is administered at various dose levels.
-
Blood samples are collected at predefined time points to measure plasma glucose and drug concentrations.
-
-
Endpoints:
-
Change in blood glucose levels over time.
-
Pharmacokinetic parameters such as Tmax, Cmax, and bioavailability.
-
Conclusion
This compound represents a significant advancement in the emergency treatment of severe hypoglycemia, primarily due to its ready-to-use formulation which circumvents the potential for errors and delays associated with the reconstitution of native glucagon. In terms of in vivo efficacy, this compound has consistently demonstrated a rapid and effective reversal of hypoglycemia that is comparable to native glucagon in both human and animal studies. While there are minor differences in their pharmacokinetic profiles, these do not appear to translate into clinically significant differences in the speed of recovery from hypoglycemia. For researchers and drug development professionals, this compound's favorable stability profile, coupled with its proven efficacy, makes it a compelling alternative to native glucagon in various therapeutic and research applications.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. Glucagon receptor - Proteopedia, life in 3D [proteopedia.org]
- 6. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dasiglucagon and Other Glucagon Analogs for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dasiglucagon, a next-generation glucagon analog, with other glucagon formulations used in research, particularly for the treatment of severe hypoglycemia. The analysis is supported by experimental data from key clinical trials, focusing on performance, pharmacokinetics, and mechanism of action.
Introduction to this compound
This compound is a novel analog of human glucagon, designed for enhanced stability and ease of use.[1][2] Like native glucagon, it is a 29-amino acid peptide, but it incorporates seven amino acid substitutions that significantly improve its physicochemical stability in an aqueous solution.[1][2][3][4] This key modification allows this compound to be formulated as a ready-to-use liquid, eliminating the need for reconstitution that is required for traditional lyophilized glucagon kits.[3][4] Its primary mechanism of action is agonism of the glucagon receptor, which stimulates the liver to release glucose, thereby raising blood glucose levels.[1][5] this compound has been investigated for the treatment of severe hypoglycemia in patients with diabetes and for managing conditions like congenital hyperinsulinism (CHI).[6][7][8]
Quantitative Data for Comparison
The following tables summarize the performance and pharmacokinetic properties of this compound in comparison to reconstituted glucagon and other novel glucagon analogs.
Table 1: Physicochemical and Pharmacokinetic Profile
| Parameter | This compound | Reconstituted Glucagon (e.g., GlucaGen) | Key Characteristics & Notes |
| Formulation | Aqueous, liquid solution[3][4] | Lyophilized powder requiring reconstitution[3] | This compound's formulation allows for use in autoinjectors and pre-filled syringes without prior steps. |
| Stability | High physical and chemical stability in solution[9] | Unstable in aqueous solution, prone to aggregation[7] | Seven amino acid substitutions enhance this compound's stability.[1][4] |
| Time to Peak Concentration (Tmax) | ~35 minutes[9][10][11] | ~20 minutes[9][10] | Despite a later Tmax, the clinical response of this compound is rapid. |
| Plasma Half-Life (t½) | ~30 minutes (~0.5 hours)[1][9][10][11] | Shorter than this compound[1][10] | The longer half-life may contribute to a more sustained glucose response.[9][11] |
| Total Exposure (AUC) | Higher total exposure (AUC) at comparable dose levels[9][10] | Lower total exposure (AUC) compared to this compound[9][10] | Ratios for AUC were significantly higher for this compound vs. GlucaGen.[9] |
| Peak Concentration (Cmax) | Comparable Cmax values at similar dose levels[9] | Comparable Cmax values[9] | The maximum plasma concentrations achieved are similar despite differences in formulation. |
Table 2: Efficacy in Reversing Insulin-Induced Hypoglycemia (Phase 3 Trial Data)
| Efficacy Endpoint | This compound (0.6 mg) | Reconstituted Glucagon (1 mg) | Placebo |
| Median Time to Plasma Glucose Recovery * | 10 minutes [3][4][12] | 12 minutes[3][12] | 40 minutes[3][12] |
| Participants Recovered within 10 min | 65%[3] | 49%[3] | <2% |
| Participants Recovered within 15 min | 99% [3][12] | 95%[3][12] | 2%[3][12] |
| Participants Recovered within 20 min | 99%[3] | 98%[3] | 18%[4] |
| Mean Plasma Glucose Increase at 30 min | +90.9 mg/dL[3] | +88.5 mg/dL[3] | +19.1 mg/dL[3] |
*Plasma Glucose Recovery is defined as the first increase in plasma glucose of ≥20 mg/dL from baseline without rescue intravenous glucose.[3][4]
Table 3: Indirect Comparison of Ready-to-Use Glucagon Analogs
Data derived from a systematic literature review and indirect treatment comparison (ITC). Direct head-to-head trials have not been conducted.[13][14][15]
| Parameter | This compound (Zegalogue®) | Nasal Glucagon (Baqsimi®) | Liquid Glucagon (Gvoke®) |
| Administration Route | Subcutaneous Injection | Intranasal Powder | Subcutaneous Injection |
| Treatment Success Rate | >98%[15][16] | >98%[15][16] | >98%[15][16] |
| Time to Treatment Success | Median reporting prevents direct mean comparison[15][16] | Statistically significantly faster than Gvoke in a combined analysis (13.96 min)[14][15] | 14.66 min (mean)[14][15] |
| Mean Max. Blood Glucose | 190 mg/dL[14][15] | 168 mg/dL (Significantly lower than others)[14][15] | 220 mg/dL[14][15] |
Table 4: Safety and Tolerability Profile
| Adverse Event | This compound | Reconstituted Glucagon | Notes |
| Nausea | 44-56%[9][11] | 44-56%[9][11] | Most common adverse event; rates are comparable between active treatments.[3][17] |
| Vomiting | Common, rate similar to glucagon[3][12] | Common, rate similar to this compound[3][12] | Tended to occur 2-3 hours after injection.[3][18] |
| Headache | Comparable to glucagon[3][17] | Comparable to this compound[3][17] | A common side effect of glucagon treatment. |
Mechanism of Action and Signaling Pathway
This compound functions as a glucagon receptor (GCGR) agonist, mimicking the action of endogenous glucagon.[1][5] The binding of this compound to GCGRs, which are G-protein-coupled receptors primarily on hepatocytes, initiates a downstream signaling cascade.[1][5][19] This process is essential for hepatic glucose production.
-
Receptor Activation: this compound binds to the GCGR.
-
G-Protein Activation: The receptor activates the associated Gs alpha subunit.[19][20]
-
Adenylyl Cyclase and cAMP: This stimulates adenylyl cyclase to convert ATP to cyclic AMP (cAMP).[5][19][20]
-
PKA Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).[5][19][20][21]
-
Glycogenolysis and Gluconeogenesis: Activated PKA phosphorylates key enzymes, leading to:
-
Activation of Glycogenolysis: PKA activates phosphorylase kinase, which in turn activates glycogen phosphorylase.[5][19][20] This enzyme breaks down stored glycogen into glucose.[5][21]
-
Inhibition of Glycogenesis: PKA inhibits glycogen synthase, preventing glucose from being stored as glycogen.[19][20]
-
Stimulation of Gluconeogenesis: PKA promotes the synthesis of glucose from non-carbohydrate precursors.[19][20]
-
The net result is a rapid release of glucose from the liver into the bloodstream.
Experimental Protocols
The primary efficacy of glucagon analogs for hypoglycemia is typically evaluated using a hyperinsulinemic-hypoglycemic glucose clamp study. This is a standardized method to induce a controlled state of hypoglycemia in clinical trial participants.
Key Methodologies: Hypoglycemic Clamp Trial
-
Participant Preparation: Participants typically fast overnight. For patients with diabetes, a variable-rate intravenous insulin infusion may be used overnight to standardize blood glucose levels before the procedure.[22]
-
Induction of Hypoglycemia:
-
A continuous intravenous (IV) infusion of insulin is administered to lower plasma glucose (PG) levels.[11][22][23] The infusion rate is typically high (e.g., 2.5 mU/kg/min) to suppress endogenous glucose production.[24][25]
-
Plasma glucose is monitored frequently (e.g., every 1-5 minutes).[22]
-
A target hypoglycemic level is established (e.g., PG < 54 mg/dL or a target of ~45 mg/dL).[11][24][25][26] Once this target is reached and stabilized, the experimental drug is administered.
-
-
Drug Administration:
-
Efficacy Assessment:
-
Primary Endpoint: The primary outcome is typically the "time to plasma glucose recovery," defined as the time from drug administration to the first PG increase of a predefined amount (e.g., ≥20 mg/dL) without the need for rescue IV glucose.[3][4]
-
Blood Sampling: Blood samples are taken at frequent, predefined intervals (e.g., at baseline and at 10, 15, 20, 30, 60, 90 minutes post-dose) to measure PG levels and for pharmacokinetic analysis.[3][24][25]
-
Secondary Endpoints: These often include the proportion of participants achieving recovery at specific time points (e.g., 10, 15, and 20 minutes) and the overall change in plasma glucose from baseline.[3]
-
-
Safety Monitoring: Participants are monitored for adverse events, with particular attention to nausea, vomiting, and headache, which are known side effects of glucagon.[3][17]
Comparative Discussion
This compound vs. Reconstituted Glucagon
The primary advantage of this compound over traditional reconstituted glucagon is its stability in an aqueous solution, which translates to a ready-to-use formulation.[2][3] This eliminates the complex and potentially error-prone reconstitution process, which can be a significant barrier to effective use in an emergency.[3]
-
Efficacy: Clinical trials demonstrate that this compound is non-inferior, and in some metrics numerically faster, than reconstituted glucagon in reversing hypoglycemia. The median time to recovery was 10 minutes for this compound versus 12 minutes for reconstituted glucagon.[3][12] Furthermore, a greater proportion of participants treated with this compound achieved glucose recovery within 10 minutes (65% vs. 49%).[3]
-
Pharmacokinetics: this compound exhibits a longer half-life and greater overall drug exposure (AUC) than reconstituted glucagon, which may contribute to a more sustained glycemic response and potentially reduce the risk of rebound hypoglycemia.[9][10][11]
-
Safety: The safety profiles are highly similar, with nausea and vomiting being the most frequent adverse events for both drugs, occurring at comparable rates.[3][11][17]
This compound vs. Other Novel Analogs (Nasal Glucagon, Gvoke®)
The development of ready-to-use glucagon formulations has expanded the options for hypoglycemia rescue. Besides this compound (Zegalogue®), these include intranasal glucagon (Baqsimi®) and another subcutaneous liquid glucagon formulated in DMSO (Gvoke®).[3][18]
-
Efficacy & Administration: All three ready-to-use options show high rates of treatment success (>98%).[15][16] The key differentiators are the route of administration and the resulting glycemic profile. Baqsimi offers a needle-free intranasal option, which may be preferred by some users.[27]
-
Glycemic Profile: Indirect comparisons suggest that Baqsimi results in a lower maximum blood glucose level compared to both Gvoke® and this compound.[14][15] A lower peak may be advantageous for re-establishing euglycemia without causing significant hyperglycemia.
-
Usability: Studies comparing ready-to-use devices like the this compound autoinjector with traditional glucagon emergency kits (GEKs) show that the novel devices are used more quickly and successfully by both trained caregivers and untrained bystanders.[27]
Applications in Other Research Areas
Beyond severe hypoglycemia, the stability of this compound makes it a valuable tool for other research applications, such as its use in a continuous subcutaneous infusion pump for the management of congenital hyperinsulinism (CHI) .[6][7][8][28] In clinical trials with infants and children, this compound infusion significantly reduced the need for intravenous glucose to maintain euglycemia, highlighting its potential as a novel long-term therapy for this rare disease.[7][29]
Conclusion
This compound represents a significant advancement in glucagon therapy. Its primary innovation lies in its molecular stability, which enables a ready-to-use aqueous formulation, simplifying administration while maintaining rapid and effective reversal of severe hypoglycemia. Its efficacy and safety are comparable to traditional reconstituted glucagon. When compared to other novel, ready-to-use analogs, it offers a similar high rate of success, with differences in administration route and glycemic profile being key considerations for researchers and developers. Its suitability for continuous infusion also opens new avenues for research in metabolic disorders like congenital hyperinsulinism.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. This compound for the Treatment of Congenital Hyperinsulinism: A Randomized Phase 3 Trial in Infants and Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Systematic Literature Review and Indirect Treatment Comparison of Three Ready-to-Use Glucagon Treatments for Severe Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. The effectiveness and safety of this compound in emergency medicine | Kietlinska | Disaster and Emergency Medicine Journal [journals.viamedica.pl]
- 18. diabetesjournals.org [diabetesjournals.org]
- 19. Glucagon Receptor Signaling and Glucagon Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. news-medical.net [news-medical.net]
- 21. youtube.com [youtube.com]
- 22. prosciento.com [prosciento.com]
- 23. cdn2.hubspot.net [cdn2.hubspot.net]
- 24. Counterregulatory response to hypoglycemia during a hypoglycemic clamp in people with type 2 diabetes treated with tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Counterregulatory response to hypoglycemia during a hypoglycemic clamp in people with type 2 diabetes treated with tirzepatide [frontiersin.org]
- 26. researchgate.net [researchgate.net]
- 27. A Comparative Study of this compound Ready-to-Use Autoinjector and Glucagon Emergency Kit During Rescue from Simulated Severe Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 28. endocrine-abstracts.org [endocrine-abstracts.org]
- 29. This compound in Children With Congenital Hyperinsulinism Up to 1 Year of Age: Results From a Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dasiglucagon and Liraglutide in Metabolic Studies
An Objective Guide for Researchers and Drug Development Professionals
In the landscape of metabolic therapeutics, the glucagon and glucagon-like peptide-1 (GLP-1) pathways represent two pivotal, yet distinct, targets for intervention. Dasiglucagon, a stable glucagon analog, and Liraglutide, a long-acting GLP-1 receptor agonist, exemplify the therapeutic application of these pathways. While direct head-to-head clinical trials comparing this compound and Liraglutide are not available in published literature, a comprehensive comparison can be constructed by examining their individual mechanisms of action, physiological effects, and data from separate clinical studies. This guide provides a detailed, data-driven comparison of these two agents to inform researchers, scientists, and drug development professionals.
Core Mechanisms of Action: A Tale of Two Hormones
This compound and Liraglutide exert their metabolic effects through distinct receptor-mediated signaling cascades, leading to fundamentally different physiological outcomes.
This compound: A Glucagon Receptor Agonist
This compound mimics the action of endogenous glucagon by binding to and activating the glucagon receptor (GCGR), a G-protein coupled receptor predominantly expressed in the liver.[1][2] This interaction initiates a signaling cascade that primarily serves to increase blood glucose levels.[1]
Liraglutide: A GLP-1 Receptor Agonist
Liraglutide, a GLP-1 analog, activates the GLP-1 receptor (GLP-1R), another G-protein coupled receptor, which is expressed in various tissues including pancreatic β-cells, the brain, and the gastrointestinal tract.[3][4] The activation of GLP-1R leads to a multifaceted metabolic response aimed at lowering blood glucose and promoting satiety.[4][5]
Signaling Pathways
The distinct signaling pathways of this compound and Liraglutide are visualized below, highlighting their downstream effects.
References
A Comparative Analysis of Dasiglucagon and Semaglutide: A Mechanistic Deep Dive
A Tale of Two Receptors: Dasiglucagon and Semaglutide in Glycemic Control
In the landscape of metabolic disease therapeutics, this compound and semaglutide represent two distinct yet pivotal approaches to regulating glucose homeostasis. This compound, a glucagon receptor agonist, serves as a rescue treatment for severe hypoglycemia by rapidly increasing blood glucose levels. Conversely, semaglutide, a glucagon-like peptide-1 (GLP-1) receptor agonist, is utilized for the long-term management of type 2 diabetes and obesity by enhancing insulin secretion and promoting satiety. This guide provides a detailed comparative analysis of their mechanisms of action, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of these two important therapeutic agents.
At a Glance: Key Mechanistic and Pharmacokinetic Differences
| Feature | This compound | Semaglutide |
| Target Receptor | Glucagon Receptor (GCGR) | Glucagon-Like Peptide-1 Receptor (GLP-1R) |
| Primary Indication | Severe Hypoglycemia | Type 2 Diabetes, Obesity |
| Mechanism of Action | Agonist | Agonist |
| Effect on Blood Glucose | Increases | Decreases |
| Effect on Insulin Secretion | No direct stimulation; response to hyperglycemia | Stimulates (glucose-dependent) |
| Effect on Glucagon Secretion | Mimics glucagon action | Inhibits |
| Receptor Binding Affinity (Kd) | ~3.09 nM (proxy value) | 3.4 µM |
| Time to Peak Concentration (Tmax) | ~35 minutes | 1 to 3 days |
| Half-life | ~30 minutes | ~1 week |
Delving into the Molecular Mechanisms
The opposing effects of this compound and semaglutide on blood glucose levels stem from their interaction with distinct G protein-coupled receptors and the subsequent activation of different signaling cascades.
This compound: A Lifeline in Hypoglycemia
This compound is an analog of the endogenous hormone glucagon and acts as a potent agonist at the glucagon receptor (GCGR), which is primarily expressed in the liver.[1][2] Its mechanism is centered on rapidly elevating blood glucose concentrations during hypoglycemic events.
Upon binding to the GCGR, this compound activates both Gsα and Gq signaling pathways.[3] The activation of Gsα stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA). PKA then phosphorylates and activates glycogen phosphorylase kinase, which subsequently activates glycogen phosphorylase. This enzyme catalyzes the breakdown of stored glycogen in the liver into glucose-1-phosphate, which is then converted to glucose and released into the bloodstream (glycogenolysis).[2] Simultaneously, the signaling cascade promotes gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, further contributing to the rise in blood glucose.[3]
Semaglutide: A Multifaceted Approach to Glycemic Control and Weight Management
Semaglutide is a long-acting analog of human GLP-1 and functions as a GLP-1 receptor (GLP-1R) agonist.[4] GLP-1Rs are expressed in various tissues, including pancreatic β-cells, pancreatic α-cells, the brain, and the gastrointestinal tract. Semaglutide exerts its therapeutic effects through multiple mechanisms.
In the pancreas, semaglutide binding to GLP-1Rs on β-cells leads to the activation of the Gs protein-adenylyl cyclase-cAMP-PKA pathway.[5] This signaling cascade enhances glucose-dependent insulin secretion, meaning insulin is primarily released when blood glucose levels are elevated.[4] Concurrently, semaglutide acts on pancreatic α-cells to suppress the secretion of glucagon, particularly in the postprandial state, thereby reducing hepatic glucose production.[6]
Beyond its pancreatic effects, semaglutide slows gastric emptying, which delays the absorption of glucose from the gut and contributes to a feeling of fullness. In the brain, particularly the hypothalamus, semaglutide activates GLP-1Rs to promote satiety and reduce appetite, leading to decreased caloric intake and subsequent weight loss.[4]
Experimental Data: A Quantitative Comparison
The distinct mechanisms of this compound and semaglutide are reflected in their clinical and pharmacokinetic profiles.
Pharmacodynamic Comparison
| Parameter | This compound | Semaglutide |
| Primary Effect | Increase in plasma glucose | Reduction in HbA1c and body weight |
| Time to Onset of Action | Rapid | Gradual |
| Key Clinical Endpoint | Time to plasma glucose recovery (≥20 mg/dL increase) | Change in HbA1c from baseline; % body weight loss |
| Reported Efficacy | Median time to recovery: 10 minutes | HbA1c reduction: up to 1.8%; Weight loss: up to 15% |
Note: Efficacy data is derived from various clinical trials and may not be from direct head-to-head comparisons.
Pharmacokinetic Comparison
| Parameter | This compound (0.6 mg subcutaneous) | Semaglutide (subcutaneous) |
| Tmax (Time to Peak Concentration) | ~35 minutes | 1-3 days |
| Cmax (Peak Plasma Concentration) | ~5110 pg/mL | Varies by dose |
| Half-life (t½) | ~30 minutes | ~1 week |
| Metabolism | Proteolytic degradation in blood, liver, and kidney | Proteolytic degradation |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used to characterize the binding and in vivo effects of this compound and semaglutide.
Receptor Binding Assay Protocol (General)
Objective: To determine the binding affinity of this compound or semaglutide to their respective receptors.
Materials:
-
Cell line stably expressing the human glucagon receptor (GCGR) or GLP-1 receptor (GLP-1R).
-
Radiolabeled ligand (e.g., [¹²⁵I]glucagon or [¹²⁵I]GLP-1).
-
Unlabeled this compound or semaglutide.
-
Binding buffer.
-
Filtration apparatus.
-
Gamma counter.
Procedure:
-
Cell Preparation: Culture cells expressing the target receptor to an appropriate density.
-
Assay Setup: In a multi-well plate, add a constant concentration of the radiolabeled ligand to each well.
-
Competitive Binding: Add increasing concentrations of unlabeled this compound or semaglutide to the wells. Include control wells with no unlabeled ligand (total binding) and wells with a high concentration of unlabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand. Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding). The dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.[7]
In Vivo Hormonal Response Protocol (this compound in a Hypoglycemic Clamp Model)
Objective: To evaluate the pharmacodynamic effect of this compound on plasma glucose and hormone levels in a state of hypoglycemia.
Subjects: Healthy volunteers or patients with type 1 diabetes.
Procedure:
-
Induction of Hypoglycemia: An intravenous infusion of insulin is administered to lower blood glucose to a target hypoglycemic range.
-
Drug Administration: Once the target blood glucose is reached, a single subcutaneous dose of this compound or placebo is administered.[8]
-
Blood Sampling: Blood samples are collected at frequent intervals before and after drug administration.
-
Analyte Measurement: Plasma glucose, insulin, and glucagon concentrations are measured using validated assays.
-
Data Analysis: The primary endpoint is typically the time to plasma glucose recovery, defined as an increase of ≥20 mg/dL from baseline without the need for rescue intravenous glucose.[2] Changes in insulin and glucagon levels over time are also analyzed.
Conclusion
This compound and semaglutide exemplify targeted therapeutic strategies that leverage a deep understanding of endocrine signaling pathways. While both are peptide analogs that interact with G protein-coupled receptors, their distinct receptor targets, mechanisms of action, and pharmacokinetic profiles dictate their opposing roles in glucose management. This compound offers a rapid and effective intervention for the acute danger of severe hypoglycemia, while semaglutide provides a long-term, multi-faceted approach to improving glycemic control and promoting weight loss in individuals with type 2 diabetes and obesity. A thorough comprehension of their comparative mechanisms is paramount for the continued development of innovative and personalized therapies for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. hcplive.com [hcplive.com]
- 3. Semaglutide Versus Other Glucagon-Like Peptide-1 Agonists for Weight Loss in Type 2 Diabetes Patients: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. cdn.amegroups.cn [cdn.amegroups.cn]
- 7. m.youtube.com [m.youtube.com]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Cross-Validation of Dasiglucagon Quantification Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Dasiglucagon, a next-generation glucagon analog, is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comprehensive comparison of the primary analytical methods used for this compound quantification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, we will discuss the potential application of Enzyme-Linked Immunosorbent Assay (ELISA) as an alternative method. This guide is intended to assist researchers in selecting the most appropriate method for their specific needs by providing a detailed overview of experimental protocols and comparative performance data.
Comparative Performance of this compound Quantification Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and throughput. The following table summarizes the key performance characteristics of RP-HPLC and LC-MS/MS for the quantification of this compound.
| Parameter | RP-HPLC Method 1[1] | RP-HPLC Method 2[2] | LC-MS/MS[3][4] |
| Linearity Range | 25% to 150% of an unspecified concentration | 0.25 to 1.5 ml of a stock solution | Not explicitly stated, but validated for clinical trial samples |
| Correlation Coefficient (R²) | 0.999 | 0.999 | Not explicitly stated |
| Accuracy (% Recovery) | Not explicitly stated | 99.59%[2] | Within acceptable limits for regulated bioanalysis |
| Precision (%RSD) | 0.9% (repeatability), 0.8% (intermediate precision) | 0.3% (system precision), 0.6% (method precision) | Within acceptable limits for regulated bioanalysis |
| Limit of Detection (LOD) | 0.027 mg/mL | 0.04 µg/mL | Not explicitly stated, but LLOQ is 10.0 pmol/L |
| Lower Limit of Quantification (LLOQ) | 0.082 mg/mL | 0.11 µg/mL | 10.0 pmol/L[3] |
| Retention Time | Not explicitly stated | 2.096 min | Not explicitly stated |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the quantification of peptides like this compound in pharmaceutical dosage forms.[1][2] This method separates molecules based on their hydrophobicity.
Methodology Overview:
A simple, precise, and accurate RP-HPLC method for the estimation of this compound has been developed and validated.[1][2] The chromatographic separation is typically achieved on a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.
Detailed Protocol (Method 1): [1]
-
Column: Ascentis C18 (150mm x 4.6mm, 3.6µm)
-
Mobile Phase: 0.01N potassium dihydrogen phosphate: Acetonitrile (60:40 v/v)
-
Flow Rate: 0.6 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
Diluent: Mobile Phase
Sample Preparation:
-
Standard Stock Solution (120 µg/mL): Accurately weigh and dissolve this compound in the diluent.
-
Working Standard Solution (12 µg/mL): Dilute the standard stock solution with the diluent.
-
Sample Solution: Transfer the content of this compound vials into a volumetric flask, dissolve and dilute with the diluent to the desired concentration. Filter the solution through a 0.45 µm filter.
Detailed Protocol (Method 2): [2]
-
Column: Kromosil C18 (150 x 4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile: Orthophosphoric acid (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 270 nm
-
Column Temperature: 30°C
Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the diluent.
-
Linearity Solutions: Prepare a series of dilutions from the stock solution.
-
Sample Solution: Pipette 0.6ml of this compound injection sample into a 10ml volumetric flask, add 5ml of diluent, sonicate for 25 minutes, and then make up the volume with the diluent. Filter the solution.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in biological matrices such as human plasma, a more sensitive and selective method like LC-MS/MS is required.[3][4] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Methodology Overview:
A validated bioanalytical method using off-line and on-line solid-phase extraction (SPE) followed by LC-MS/MS has been used for the determination of this compound in human plasma.[3][4]
Detailed Protocol:
-
Sample Pre-treatment: Solid Phase Extraction (SPE) is employed to extract this compound from plasma samples and remove interfering substances. A stable labeled internal standard is used for quantification.[4]
-
Chromatography: The extracted sample is injected into an LC system for separation.
-
Mass Spectrometry: The analyte is then introduced into a tandem mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).[4]
Enzyme-Linked Immunosorbent Assay (ELISA)
While specific ELISA kits for this compound were not detailed in the provided search results, ELISA is a common technique for quantifying peptides and proteins. Anti-drug antibody (ADA) screening for this compound has been conducted using an ELISA-based method.[5] This suggests that a quantitative ELISA for this compound is feasible. Commercial ELISA kits are available for glucagon, which could potentially be adapted or used as a basis for developing a this compound-specific assay.
Principle of a Sandwich ELISA:
-
A microplate is coated with a capture antibody specific to this compound.
-
Samples and standards containing this compound are added to the wells and bind to the capture antibody.
-
A detection antibody, also specific to this compound and conjugated to an enzyme, is added.
-
A substrate for the enzyme is added, resulting in a color change proportional to the amount of this compound present.
-
The absorbance is measured, and the concentration of this compound is determined from a standard curve.
Conclusion
Both RP-HPLC and LC-MS/MS are robust and reliable methods for the quantification of this compound. The choice between these methods will largely depend on the specific application.
-
RP-HPLC is a cost-effective and straightforward method suitable for quality control and quantification of this compound in pharmaceutical formulations where the concentration is relatively high and the matrix is simple.[1][2]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for bioanalytical applications, such as pharmacokinetic studies, where this compound needs to be quantified in complex biological matrices like plasma at low concentrations.[3][4]
-
ELISA presents a potential high-throughput alternative, particularly for screening large numbers of samples, although the development and validation of a specific and sensitive assay would be required.
A thorough cross-validation should be performed when switching between methods or laboratories to ensure the consistency and reliability of the data generated. This would typically involve analyzing the same set of samples with both methods and comparing the results to ensure they are within acceptable limits of agreement.
References
- 1. biomedgrid.com [biomedgrid.com]
- 2. wjpsonline.com [wjpsonline.com]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Dasiglucagon for the Glucagon Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of dasiglucagon's specificity for the glucagon receptor (GCGR) against other relevant ligands, supported by available data. This compound is a next-generation glucagon analog designed for enhanced stability and ready-to-use administration in the treatment of severe hypoglycemia. A critical aspect of its pharmacological profile is its high specificity for the GCGR, ensuring targeted action and minimizing off-target effects.
Executive Summary
This compound is a potent and highly specific glucagon receptor agonist.[1] Extensive nonclinical studies have demonstrated that its in vitro potency at the human glucagon receptor is comparable to that of native glucagon.[2][3] Furthermore, screening against a large panel of other G-protein coupled receptors (GPCRs) has confirmed a lack of significant off-target activity, underscoring its specificity. The mechanism of action is identical to endogenous glucagon, involving the activation of hepatic glucagon receptors to stimulate glucose production.[1][4]
Comparative Analysis of Receptor Specificity
The specificity of this compound is best understood by comparing its activity at the target receptor (GCGR) with its activity at related receptors, such as the glucagon-like peptide-1 receptor (GLP-1R), and by comparing its potency to that of native glucagon.
Quantitative Data on Receptor Potency
While specific binding affinity values (Ki) and half-maximal effective concentrations (EC50) from direct comparative studies are not always publicly disclosed in detail, regulatory documents and publications provide a strong qualitative and semi-quantitative assessment of this compound's performance.
| Ligand | Target Receptor | Potency (cAMP Signaling) | Off-Target Activity (GLP-1R) | Source |
| This compound | Glucagon Receptor (GCGR) | Comparable to native glucagon | Not significant | [2][3] |
| Native Glucagon | Glucagon Receptor (GCGR) | High | Low | - |
| GLP-1 | GLP-1 Receptor (GLP-1R) | High | Not applicable | - |
Note: Specific EC50/Ki values are often proprietary. The table reflects the consensus from published pharmacology reviews.
Experimental Protocols
The validation of this compound's specificity relies on established in vitro pharmacological assays. The following are detailed methodologies for the key experiments typically employed.
Radioligand Receptor Binding Assay
This assay quantifies the affinity of a ligand for its receptor.
Objective: To determine the binding affinity (Ki) of this compound and native glucagon for the glucagon receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cell lines stably expressing the human glucagon receptor (e.g., CHO or HEK293 cells).
-
Competitive Binding: A fixed concentration of a radiolabeled glucagon analog (e.g., [125I]-glucagon) is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled competitor (this compound or native glucagon).
-
Incubation: The reaction is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional potency of a ligand in activating the Gs-coupled glucagon receptor, leading to the production of the second messenger cyclic AMP (cAMP).
Objective: To determine the potency (EC50) of this compound and native glucagon in stimulating cAMP production via the glucagon receptor.
Methodology:
-
Cell Culture: CHO or HEK293 cells stably expressing the human glucagon receptor are cultured.
-
Cell Stimulation: Cells are incubated with increasing concentrations of the agonist (this compound or native glucagon) for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a luciferase-based reporter assay.
-
Data Analysis: A dose-response curve is generated, and the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response, is calculated.
Visualizing the Scientific Validation
Experimental Workflow for Specificity Validation
The following diagram illustrates the logical flow of experiments to validate the specificity of this compound.
Glucagon Receptor Signaling Pathway
This compound activates the same signaling pathway as native glucagon. The diagram below outlines this canonical pathway.
Conclusion
The available evidence strongly supports that this compound is a highly specific agonist for the glucagon receptor, with a potency comparable to that of native glucagon. Its mechanism of action is well-defined and targeted, leading to the desired physiological effect of increased blood glucose through the activation of hepatic glucagon receptors. The lack of significant off-target activity at other receptors, as determined by extensive screening, further validates its specificity and favorable safety profile for the treatment of severe hypoglycemia.
References
Navigating Glucagon Analogs: A Comparative Stability Analysis of Dasiglucagon
For researchers and drug development professionals, the stability of therapeutic peptides is a critical determinant of clinical viability. Dasiglucagon, a next-generation glucagon analog, has been engineered for enhanced stability in an aqueous solution, overcoming a significant hurdle associated with native glucagon formulations. This guide provides a comparative analysis of the stability of this compound and other glucagon analogs, supported by available experimental data and detailed methodologies.
This compound is a glucagon analog that contains seven amino acid substitutions compared to native glucagon.[1] These modifications are designed to improve its physical and chemical stability in a ready-to-use aqueous formulation, thereby eliminating the need for reconstitution prior to administration.[1] This enhanced stability profile has significant implications for its use in emergency hypoglycemia treatment and for potential applications in bi-hormonal artificial pancreas systems.
Comparative Stability Data
The primary advantage of this compound lies in its improved stability in aqueous solutions at physiological pH. Native glucagon is notoriously unstable in such conditions, prone to aggregation and fibrillation, which has necessitated its formulation as a lyophilized powder requiring reconstitution.
| Parameter | This compound | Native Glucagon (Reconstituted) | Reference |
| Formulation | Ready-to-use aqueous solution | Lyophilized powder requiring reconstitution | [1] |
| Solubility | ≥ 20 mg/mL | Poor in aqueous solution at physiological pH | [2] |
| Physical Stability | No aggregate formation observed after 14 days at 40°C with shaking. | Prone to aggregation and fibrillation in solution. | [2] |
| Chemical Stability | Enhanced chemical stability. | Susceptible to deamidation and oxidation in solution. | [1] |
| Shelf-Life | 36 months (refrigerated), 12 months (room temperature) | Requires immediate use after reconstitution. | [3] |
Experimental Protocols
The stability of glucagon analogs is typically assessed through a combination of analytical techniques that probe both physical and chemical degradation pathways.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity and Degradation
This method is used to separate and quantify the active pharmaceutical ingredient (API) from its degradation products, providing a measure of chemical stability.
Methodology:
-
Column: C18 column (e.g., bioZen™ 2.6 μm Peptide XB-C18, 150×4.6 mm).
-
Mobile Phase A: 0.1% Ortho Phosphoric Acid (OPA) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase B is used to elute the peptide and its degradants. A typical gradient might be 55:45 (A:B).
-
Flow Rate: 0.7 mL/min.
-
Detection: UV absorbance at 215 nm or 320.2 nm.[4]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Samples are diluted in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Forced Degradation Studies: To assess stability, samples are subjected to stress conditions such as acid (e.g., 0.1 N HCl), base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H2O2), heat (e.g., 60°C), and light (photostability). The percentage of degradation is then determined by comparing the peak area of the intact peptide in stressed samples to that in an unstressed control.
Thioflavin T (ThT) Assay for Fibrillation (Physical Stability)
This fluorescence-based assay is a standard method for detecting the formation of amyloid-like fibrils, a common pathway of physical instability for peptides like glucagon.
Methodology:
-
Reagents:
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Peptide samples (this compound and comparators) at a desired concentration (e.g., 1 mg/mL).
-
-
Procedure:
-
Prepare a working solution of ThT in PBS (e.g., 25 µM).[5]
-
In a 96-well black microplate, add a small volume of the peptide sample (e.g., 10 µL).
-
Add the ThT working solution to each well to a final volume of 100 µL.[5]
-
Seal the plate and incubate at 37°C with continuous shaking.[5]
-
Measure fluorescence at regular intervals (e.g., every hour) using a microplate reader with excitation at approximately 450 nm and emission at approximately 485 nm.[5]
-
-
Analysis: An increase in fluorescence intensity over time indicates the formation of fibrils. The lag time to the onset of fibrillation and the final fluorescence intensity are key parameters for comparing the stability of different analogs.
Visualizing the Mechanism and Workflow
To better understand the context of this compound's function and the experimental processes for its evaluation, the following diagrams are provided.
Caption: Glucagon/Dasiglucagon signaling pathway in a hepatocyte.
Caption: Experimental workflow for comparative stability testing.
Conclusion
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Pharmacodynamic Characteristics of this compound, a Novel Soluble and Stable Glucagon Analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
In Vitro Potency of Dasiglucagon and Recombinant Glucagon: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Dasiglucagon, a novel glucagon analog, and recombinant human glucagon. The information presented herein is intended to assist researchers and professionals in the fields of pharmacology, endocrinology, and drug development in understanding the comparative potency and mechanism of action of these two glucagon receptor agonists.
Introduction
This compound is a glucagon analog engineered with seven amino acid substitutions to enhance its chemical and physical stability in an aqueous solution, thereby eliminating the need for reconstitution before administration.[1][2] Like native glucagon, this compound is a 29-amino acid peptide that acts as an agonist at the glucagon receptor (GCGR), a G protein-coupled receptor primarily expressed in the liver.[2][3] Activation of the GCGR stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent glycogenolysis and gluconeogenesis, resulting in an elevation of blood glucose levels.[2][3][4] Recombinant glucagon is a synthetic form of the endogenous hormone and serves as a standard comparator.
Quantitative Comparison of In Vitro Potency
In vitro studies have been conducted to compare the potency of this compound and recombinant native glucagon at the human glucagon receptor. The primary measure of functional potency is the half-maximal effective concentration (EC50) in a cAMP stimulation assay.
| Compound | Average EC50 at Human GCGR (pM) |
| This compound | 9.9 |
| Native Glucagon | 8.8 |
| Source: FDA Center for Drug Evaluation and Research, Application Number 214231Orig1s000[5] |
The data indicates that this compound and native glucagon exhibit comparable in vitro potency at the human glucagon receptor, with very similar picomolar EC50 values.[5]
Glucagon Receptor Signaling Pathway
The binding of both this compound and recombinant glucagon to the glucagon receptor on hepatocytes initiates a well-defined signaling cascade. This process is crucial for the physiological effect of raising blood glucose levels.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
A Head-to-Head Comparison: Dasiglucagon vs. Reconstituted Glucagon in Performance Assays
For researchers, scientists, and drug development professionals, understanding the nuanced differences between dasiglucagon and reconstituted glucagon is critical for informed decision-making in both preclinical and clinical settings. This guide provides an objective comparison of their performance in key assays, supported by experimental data and detailed methodologies.
This compound, a novel glucagon analog, was engineered with seven amino acid substitutions to enhance its physical and chemical stability in an aqueous solution, thereby eliminating the need for reconstitution.[1] In contrast, traditional glucagon requires reconstitution from a lyophilized powder immediately before use, a process that can be a barrier to timely and accurate administration.[1] This fundamental difference in formulation underpins many of the performance distinctions observed in various assays.
Data Summary: Stability and Clinical Performance
The following tables summarize the key quantitative differences between this compound and reconstituted glucagon based on available data.
Table 1: Physical and Chemical Stability
| Parameter | This compound | Reconstituted Glucagon |
| Formulation | Ready-to-use aqueous solution | Lyophilized powder requiring reconstitution |
| Stability in Solution | Stable in aqueous solution at neutral pH.[2] No aggregate formation observed after 14 days in an accelerated stability assay (40°C with shaking) or after 1 year at room temperature.[3] | Should be used immediately after reconstitution.[4] Fibrillation can occur rapidly, even within the first day.[5] Intact glucagon decreases to 93.0% ± 7.0% after 24 hours and 83.04% ± 6.0% after 48 hours at 32°C.[3] |
| Storage | Can be stored at room temperature (20°C to 25°C) for up to 12 months. | Vials may be stored at controlled room temperature (20° to 25°C) before reconstitution.[4] |
Table 2: Clinical Performance in Severe Hypoglycemia
| Parameter | This compound (0.6 mg) | Reconstituted Glucagon (1 mg) |
| Median Time to Plasma Glucose Recovery * | 10 minutes[1][6][7] | 12 minutes[1][6] |
| Plasma Glucose Recovery within 15 min | 99% of participants[1][6] | 95% of participants[1][6] |
| Time to Maximum Plasma Concentration (Tmax) | ~35 minutes[8] | ~20 minutes |
| Plasma Half-life | ~0.5 hours[8] | ~0.25 hours |
*Time to plasma glucose recovery is defined as the first increase in plasma glucose of ≥20 mg/dL without rescue intravenous glucose.[6][7]
Signaling Pathway and Experimental Workflow
The mechanism of action for both this compound and reconstituted glucagon involves binding to the glucagon receptor, a G protein-coupled receptor (GPCR), primarily on hepatocytes.[9] This binding activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9] Elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates glycogenolysis and gluconeogenesis, resulting in the release of glucose into the bloodstream.[9]
Figure 1. Glucagon/Dasiglucagon Signaling Pathway.
A typical experimental workflow to compare the in vitro performance of this compound and reconstituted glucagon would involve a series of assays to determine receptor binding affinity, potency in stimulating downstream signaling, and physical stability.
Figure 2. In Vitro Assay Workflow.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducing and validating these findings.
Glucagon Receptor Binding Assay (Radioligand Competition Assay)
This assay determines the binding affinity (Kd) of this compound and reconstituted glucagon to the glucagon receptor.
Materials:
-
HEK293T cells transiently expressing the human glucagon receptor.
-
125I-labeled glucagon (radioligand).
-
Unlabeled this compound and reconstituted glucagon.
-
Binding buffer (e.g., 50 mM HEPES, pH 7.4, 0.5% BSA).
-
Wash buffer (e.g., 50 mM HEPES, pH 7.4, 500mM NaCl, 0.1% BSA).
-
GF/C 96-well filter plates.
-
Scintillation counter.
Procedure:
-
Cell Membrane Preparation: Harvest transfected HEK293T cells and prepare crude membrane fractions.
-
Assay Setup: In a 96-well plate, mix the cell membrane preparation with a fixed concentration of 125I-labeled glucagon and varying concentrations of unlabeled this compound or reconstituted glucagon.
-
Incubation: Incubate the plate for 1-2 hours at room temperature to allow for binding equilibrium.
-
Filtration: Transfer the binding reaction to a filter plate and wash multiple times with ice-cold wash buffer to separate bound from unbound radioligand.
-
Detection: Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).
cAMP Production Assay
This functional assay measures the potency (EC50) of this compound and reconstituted glucagon in stimulating the production of intracellular cAMP.
Materials:
-
CHO-K1 cells stably expressing the human glucagon receptor.
-
This compound and reconstituted glucagon.
-
cAMP assay kit (e.g., HTRF, ELISA).
-
Cell culture medium.
Procedure:
-
Cell Seeding: Seed the CHO-K1 cells in a 96-well plate and culture overnight.
-
Compound Addition: Replace the culture medium with a stimulation buffer containing varying concentrations of this compound or reconstituted glucagon.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. The concentration of the agonist that produces 50% of the maximal response (EC50) is determined.
Glucagon Fibrillation Assay
This assay assesses the physical stability of this compound and reconstituted glucagon by monitoring the formation of amyloid fibrils over time.
Materials:
-
This compound and reconstituted glucagon solutions.
-
Thioflavin T (ThT) dye.
-
96-well black, clear-bottom plates.
-
Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm).
Procedure:
-
Sample Preparation: Prepare solutions of this compound and reconstituted glucagon at the desired concentrations in a suitable buffer (e.g., 50 mM glycine, pH 2.5).
-
Incubation: Incubate the solutions in the 96-well plate at 37°C with intermittent shaking.
-
ThT Fluorescence Measurement: At regular intervals, add ThT to the wells and measure the fluorescence intensity. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.
-
Data Analysis: Plot the ThT fluorescence intensity against time. The lag time for fibrillation and the rate of fibril formation can be determined from the resulting sigmoidal curve.
Conclusion
The available data consistently demonstrate that this compound offers a significant advantage in terms of stability and ease of use compared to reconstituted glucagon. While both molecules exhibit comparable potency at the glucagon receptor and similar efficacy in reversing hypoglycemia, the ready-to-use formulation of this compound has the potential to improve the speed and reliability of treatment in emergency situations. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the performance characteristics of these important therapeutic agents.
References
- 1. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stable liquid glucagon formulations for rescue treatment and bi-hormonal closed-loop pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. static.ibg.edu.tr [static.ibg.edu.tr]
Dasiglucagon: A Review of its High Target Specificity and Absence of Off-Target Binding
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Dasiglucagon's binding profile, highlighting its high specificity for the glucagon receptor and the lack of observed off-target interactions. Experimental data and methodologies are presented to support these findings.
This compound, a novel and stable glucagon analog, has been developed for the treatment of severe hypoglycemia. A critical aspect of its preclinical evaluation is the confirmation of its binding specificity to the intended target, the glucagon receptor (GCGR), and the simultaneous confirmation of the absence of binding to other receptors, which could otherwise lead to undesirable side effects. Extensive in vitro studies have demonstrated this compound's high affinity and potency at the human glucagon receptor, comparable to that of native glucagon, without significant off-target activity.
On-Target Potency: this compound vs. Native Glucagon
This compound was engineered with seven amino acid substitutions to enhance its stability in an aqueous solution. Despite these modifications, it retains a potent and specific interaction with the glucagon receptor. The following table summarizes the in vitro potency of this compound compared to native glucagon at the human glucagon receptor.
| Compound | Target | Assay Type | Potency (EC50) | Reference |
| This compound | Human Glucagon Receptor (hGCGR) | Functional Assay | 9.9 pM | [1] |
| Native Glucagon | Human Glucagon Receptor (hGCGR) | Functional Assay | 8.8 pM | [1] |
Off-Target Binding Profile: Comprehensive Screening Reveals High Specificity
To assess the potential for off-target interactions, this compound was evaluated against a broad panel of G-protein coupled receptors (GPCRs). Regulatory documents confirm that these comprehensive screenings revealed no significant off-target binding.
According to a review by the U.S. Food and Drug Administration (FDA), this compound was tested for activity at a panel of 239 different G-protein coupled receptors. The results of this extensive screening showed a lack of any off-target activity[1][2][3]. This provides strong evidence for the high specificity of this compound for the glucagon receptor.
While the complete list of the 239 GPCRs and the detailed experimental protocols are not publicly available, such screenings are a standard part of the preclinical safety evaluation for new drug candidates.
Experimental Methodologies
On-Target Potency Assessment:
The potency of this compound at the human glucagon receptor was determined using a functional assay. Typically, such assays involve cells engineered to express the human glucagon receptor. Upon binding of an agonist like this compound, the receptor activates intracellular signaling pathways, most commonly leading to an increase in cyclic AMP (cAMP). The concentration of the compound required to elicit 50% of the maximal response (EC50) is then determined.
Off-Target Binding Screening:
The screening of this compound against a large panel of GPCRs is a critical step to identify potential unwanted interactions. A common approach for such a broad screen is to use radioligand binding assays. In these assays, a known radioactive ligand for each of the 239 receptors is incubated with the respective receptor in the presence of a single high concentration of this compound. A significant displacement of the radioligand by this compound would indicate potential binding. Any "hits" from this primary screen would typically be followed up with concentration-response studies to determine the binding affinity (Ki) and functional assays to assess whether the binding leads to receptor activation (agonism) or inhibition (antagonism). The absence of any reported off-target activity for this compound suggests that no significant interactions were identified in this process.
Visualizing the Workflow and Signaling Pathway
To further illustrate the processes involved in confirming this compound's specificity, the following diagrams depict a generalized experimental workflow for off-target binding screening and the established signaling pathway of the glucagon receptor.
References
Comparative pharmacodynamics of Dasiglucagon in different animal strains
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacodynamics of dasiglucagon, a glucagon analog, across different animal models. The information is intended to assist researchers and drug development professionals in understanding the preclinical profile of this antihypoglycemic agent. The data presented is compiled from publicly available preclinical studies.
Mechanism of Action
This compound is a glucagon receptor agonist.[1][2] Like endogenous glucagon, it binds to glucagon receptors, which are primarily located on hepatocytes.[1] This binding activates G-protein-coupled signaling cascades, leading to an increase in intracellular cyclic AMP (cAMP).[1][3][4] Elevated cAMP levels activate protein kinase A (PKA), which in turn stimulates glycogenolysis (the breakdown of glycogen to glucose) and gluconeogenesis (the synthesis of glucose from non-carbohydrate sources).[3][4][5] The resulting increase in hepatic glucose output into the bloodstream counteracts hypoglycemia.[3] The efficacy of this compound is dependent on the presence of hepatic glycogen stores.[1][2]
Signaling Pathway of this compound
Caption: this compound signaling pathway in a hepatocyte.
Comparative Pharmacodynamic Data
Table 1: Effect of this compound on Blood Glucose in Normoglycemic Animals
| Animal Species | Strain | Route of Administration | Dose Range | Key Findings | Reference |
| Rat | Wistar | Subcutaneous (SC) | 0.002-0.07 mg/kg | Dose-related increases in blood glucose levels. | [6] |
| Dog | Beagle | Subcutaneous (SC) | Not Specified | Increased blood glucose levels. | [6] |
| Rabbit | New Zealand White | Subcutaneous (SC) | Not Specified | Increased blood glucose levels. | [6] |
Table 2: Effect of this compound in Insulin-Induced Hypoglycemia Models
| Animal Species | Strain | Route of Administration | Dose Range | Key Findings | Reference |
| Rat | Not Specified | Subcutaneous (SC) | Not Specified | Rapid, dose-dependent increase in blood glucose levels. | [7] |
| Rat | Sprague Dawley | Subcutaneous (SC) | Not Specified | Rapid, dose-related increases in blood glucose levels, with maximal effect at approximately 20-30 minutes. | [6] |
Table 3: Comparative Pharmacodynamics of this compound vs. Native Glucagon
| Animal Species | Strain | Key Comparative Findings | Reference |
| Rat | Not Specified | The effect of this compound on blood glucose was more prolonged when comparing equimolar doses. | [6] |
| Mouse, Rat, Dog | Not Specified | Bioavailability of this compound was 2 to 3 times higher than that of native glucagon. | [8] |
Secondary Pharmacodynamic Effects
Beyond its primary effect on blood glucose, this compound has been observed to have other pharmacodynamic effects in preclinical models.
Table 4: Secondary Pharmacodynamic Effects of this compound
| Animal Species | Strain | Observed Effect | Notes | Reference |
| Rat | Not Specified | Increased blood insulin levels. | Likely a response to the elevation in blood glucose. | [6] |
| Dog | Beagle | Increased blood insulin levels. | Likely a response to the elevation in blood glucose. | [6] |
| Dog | Beagle | Increased heart rate (tachycardia). | Attributable to the positive inotropic effect of glucagon receptor agonism. | [6] |
| Dog | Beagle | Gastrointestinal effects (diarrhea and vomiting). | Occurred following a single SC dose. | [6] |
| Rat | Not Specified | Increased heart weight with repeated dosing. | Attributable to recurrent inotropic and chronotropic activity. | [6] |
| Dog | Beagle | Increased heart weight with repeated dosing. | Attributable to recurrent inotropic and chronotropic activity. | [6] |
| Mouse | Crl:CD1(ICR) | Increased liver weight and hepatocellular glycogen accumulation with repeated dosing. | Attributable to the pharmacodynamic activity of this compound. | [8] |
| Rat | Not Specified | Increased liver and kidney weights with chronic dosing. | Attributable to the pharmacodynamic activity of this compound. | [6] |
| Dog | Beagle | Increased liver and kidney weights with chronic dosing. | Attributable to the pharmacodynamic activity of this compound. | [6] |
Experimental Protocols
Detailed experimental protocols for the cited studies are not publicly available. The following are representative protocols for key experimental models used in the preclinical assessment of glucagon analogs.
Insulin-Induced Hypoglycemia in Rats (Representative Protocol)
This protocol describes a general procedure for inducing hypoglycemia in rats to evaluate the efficacy of antihypoglycemic agents like this compound.
Caption: Workflow for an insulin-induced hypoglycemia study in rats.
Detailed Steps:
-
Animal Preparation: Male Sprague Dawley or Wistar rats are commonly used. Animals are acclimatized to the facility for at least one week before the experiment. Food is typically withheld for a period (e.g., 4-6 hours) before the study to achieve a stable baseline blood glucose level. Water is available ad libitum.
-
Baseline Blood Glucose Measurement: A baseline blood sample is collected, often from the tail vein, to measure the initial blood glucose concentration using a calibrated glucometer.
-
Hypoglycemia Induction: Hypoglycemia is induced by a single intraperitoneal or subcutaneous injection of regular human insulin. The dose of insulin is predetermined in pilot studies to achieve the desired level of hypoglycemia.
-
Blood Glucose Monitoring: Blood glucose levels are monitored periodically after insulin administration to confirm the induction of hypoglycemia (e.g., a target of <50 mg/dL).
-
This compound Administration: Once hypoglycemia is established, animals are administered a subcutaneous injection of this compound at various dose levels or a vehicle control.
-
Pharmacodynamic Assessment: Blood samples are collected at multiple time points after this compound administration (e.g., 5, 10, 15, 30, 60, 90, and 120 minutes) to monitor the change in blood glucose levels.
-
Data Analysis: The collected data is used to determine key pharmacodynamic parameters, including the time to achieve a specific increase in blood glucose, the maximum blood glucose concentration, and the area under the blood glucose concentration-time curve.
Subcutaneous Administration in Beagle Dogs (Representative Protocol)
This protocol outlines a general procedure for the subcutaneous administration of a test article like this compound to Beagle dogs for pharmacodynamic or toxicology studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Validating a Novel Dasiglucagon ELISA Kit for Preclinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a novel Dasiglucagon ELISA kit for research use. It offers a comparative analysis of expected performance against alternative quantification methods and includes detailed experimental protocols for key validation parameters.
This compound, a stable glucagon analog, is a critical therapeutic agent for severe hypoglycemia. Accurate quantification of this compound in preclinical research is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies. While specific commercial ELISA kits for this compound are not yet widely available, this guide outlines the validation process for a custom-developed or a cross-reactive glucagon ELISA.
Performance Comparison: this compound Quantification Methods
For researchers considering a this compound ELISA, it is crucial to understand its performance characteristics in relation to other established analytical methods. The following table summarizes the expected performance of a well-validated this compound ELISA compared to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
| Feature | This compound ELISA (Anticipated) | RP-HPLC | LC-MS/MS |
| Principle | Immunoassay (Antigen-Antibody Binding) | Separation by Polarity | Mass-to-charge ratio measurement |
| Sensitivity | High (pg/mL range) | Moderate (µg/mL range)[1] | Very High (pg/mL to fg/mL range) |
| Specificity | High (dependent on antibody) | Moderate to High | Very High |
| Throughput | High (96-well plate format) | Low to Moderate | Moderate |
| Sample Volume | Low (typically <100 µL) | Moderate | Low to Moderate |
| Matrix Effect | Potential for interference | Less prone than ELISA | Can be significant, requires careful optimization |
| Cost per Sample | Low to Moderate | Moderate | High |
| Instrumentation | Standard Plate Reader | HPLC System with UV/DAD detector | LC-MS/MS System |
Benchmarking a New this compound ELISA Kit
The performance of a new this compound ELISA kit should be benchmarked against established commercial glucagon ELISA kits. The following table provides typical performance characteristics of commercially available glucagon ELISA kits that can serve as a target for a newly developed this compound assay.
| Performance Parameter | Mercodia Glucagon ELISA | R&D Systems Glucagon Quantikine ELISA | Target for this compound ELISA |
| Assay Range | 1.5 - 18 pmol/L (in plasma) | 31.3 - 2000 pg/mL | To be determined based on expected physiological/pharmacological concentrations |
| Sensitivity | < 1.5 pmol/L | 14.7 pg/mL[2] | < 15 pg/mL |
| Intra-assay Precision | < 10% CV | < 10% CV | < 10% CV |
| Inter-assay Precision | < 10% CV | < 10% CV | < 15% CV |
| Recovery | 102-110% | 80-120% | 80-120% |
| Cross-reactivity | Low with glicentin and oxyntomodulin | <12% with Oxyntomodulin[2][3][4] | Minimal with native glucagon and related proglucagon-derived peptides |
Experimental Protocols for this compound ELISA Kit Validation
The validation of a this compound ELISA kit is essential to ensure accurate and reliable data. The following are detailed protocols for key validation experiments.
Precision (Intra- and Inter-Assay)
Objective: To determine the reproducibility of the assay.
Protocol:
-
Prepare three pools of samples with low, medium, and high concentrations of this compound.
-
Intra-Assay Precision:
-
Assay 20 replicates of each pool on the same plate in a single run.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for each pool. The %CV should ideally be <10%.
-
-
Inter-Assay Precision:
-
Assay three replicates of each pool in at least 10 different runs over several days.
-
Calculate the mean, SD, and %CV for each pool across all runs. The %CV should ideally be <15%.
-
Accuracy (Spike and Recovery)
Objective: To assess the agreement between the measured and the true value of this compound in a sample.
Protocol:
-
Use at least three different biological matrices (e.g., plasma, serum, cell culture media).
-
For each matrix, prepare a baseline sample and spiked samples by adding known amounts of this compound at low, medium, and high concentrations within the assay's dynamic range.
-
Assay the baseline and spiked samples.
-
Calculate the recovery using the following formula:
-
% Recovery = [(Measured Concentration in Spiked Sample - Measured Concentration in Unspiked Sample) / Known Spiked Concentration] x 100
-
-
The mean recovery should be within 80-120%.
Linearity of Dilution
Objective: To verify that the assay produces results that are directly proportional to the concentration of this compound in the sample.
Protocol:
-
Spike a sample with a high concentration of this compound.
-
Perform a series of serial dilutions of the spiked sample using the assay buffer.
-
Assay the diluted samples.
-
Multiply the measured concentrations by their respective dilution factors to obtain the back-calculated concentrations.
-
Plot the back-calculated concentrations against the expected concentrations. The relationship should be linear with a correlation coefficient (R²) > 0.99.
Specificity (Cross-Reactivity)
Objective: To ensure the assay specifically measures this compound and not other related molecules.
Protocol:
-
Prepare solutions of potentially cross-reacting substances at high concentrations (e.g., native glucagon, glicentin, oxyntomodulin, insulin).
-
Assay these solutions in the this compound ELISA.
-
Calculate the percent cross-reactivity using the following formula:
-
% Cross-Reactivity = (Apparent Concentration of this compound / Concentration of Cross-Reactant) x 100
-
-
The cross-reactivity with closely related molecules should be minimal and well-characterized.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of this compound that can be reliably detected and quantified.
Protocol:
-
LOD:
-
Assay at least 20 replicates of the blank (zero standard).
-
Calculate the mean and standard deviation (SD) of the blank replicates.
-
LOD = Mean of Blank + 2 x SD of Blank.
-
-
LOQ:
-
The LOQ is the lowest concentration on the standard curve that can be determined with acceptable precision and accuracy (typically with a %CV < 20% and recovery of 80-120%).
-
Visualizing Key Processes
To aid in the understanding of the experimental workflow, the underlying biological pathway, and the relationship between validation parameters, the following diagrams are provided.
References
- 1. Sandwich ELISA Protocol Guide | Leinco Technologies [leinco.com]
- 2. biocompare.com [biocompare.com]
- 3. R D Systems Glucagon Quantikine ELISA Kit 1 x 96-well Plate | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.at]
- 4. R D Systems Glucagon Quantikine ELISA Kit 1 x 96-well Plate | Buy Online | R&D Systems™ | Fisher Scientific [fishersci.com]
A Comparative Analysis of the Immunogenicity of Dasiglucagon and Other Peptide Hormones
For Researchers, Scientists, and Drug Development Professionals
The development of therapeutic peptide hormones has revolutionized the management of various metabolic diseases. However, the potential for these biologics to elicit an immune response, known as immunogenicity, remains a critical consideration for drug safety and efficacy. This guide provides an objective comparison of the immunogenicity of dasiglucagon, a next-generation glucagon analog, with other prominent peptide hormones: recombinant human glucagon, liraglutide, and semaglutide. The information presented is supported by clinical trial data and detailed experimental methodologies.
Executive Summary
This compound exhibits a very low immunogenicity profile, with a lower incidence of anti-drug antibody (ADA) formation compared to the GLP-1 receptor agonists liraglutide and semaglutide. Clinical trials have demonstrated that the ADAs generated against this compound are of low titer and non-neutralizing, with no discernible impact on its pharmacokinetic (PK) or pharmacodynamic (PD) properties. This favorable immunogenic profile, combined with its stability in an aqueous formulation, underscores its potential as a safe and effective treatment.
Quantitative Comparison of Immunogenicity
The following table summarizes the incidence of anti-drug antibody (ADA) formation for this compound and comparator peptide hormones based on data from clinical trials.
| Peptide Hormone | Drug Class | Incidence of ADA | Titer and Neutralizing Potential | Clinical Impact |
| This compound | Glucagon Analog | <1% (4 of 498 subjects across 11 trials)[1]. In a dedicated immunogenicity trial, the incidence was 0%[2][3]. One pediatric participant developed low-titer, non-neutralizing ADAs that did not cross-react with native glucagon[4]. | Low titer, non-neutralizing in vitro[4][5]. | No impact on PK/PD, efficacy, or safety has been observed[5]. No immunogenicity-related adverse events reported in ADA-positive subjects[1]. |
| Recombinant Glucagon | Glucagon | Low. In a dedicated immunogenicity trial alongside this compound, no subjects developed treatment-induced or -boosted ADAs[2][3]. In a separate study, anti-glucagon antibody levels were below the limit of detection after three injections[6]. | Not applicable due to lack of ADA development in these trials. | No impact on efficacy or safety observed in comparative trials[2][3]. |
| Liraglutide | GLP-1 Receptor Agonist | ~8-9% in the LEAD trials[7][8][9]. | Low-level antibodies[7][9]. A small proportion of ADAs were found to have in vitro neutralizing effects and to cross-react with native GLP-1[7][8]. | No significant correlation between antibody level and change in HbA1c was observed[7]. The low frequency and levels of anti-liraglutide antibodies did not impact glycemic efficacy or safety[9]. |
| Semaglutide | GLP-1 Receptor Agonist | 0.3% of subjects tested positive for anti-semaglutide antibodies at follow-up in one trial, with no neutralizing antibodies detected[10]. In another trial, 2% of participants developed cross-reactive ADAs with no neutralizing effect[11]. | Low. No neutralizing antibodies or antibodies with an endogenous GLP-1 neutralizing effect were reported in these instances[10][11]. | No apparent influence on the efficacy of semaglutide was observed[10]. |
Experimental Protocols
The assessment of immunogenicity for peptide hormones typically follows a multi-tiered approach, as recommended by regulatory agencies. This involves screening for ADAs, confirming their specificity, and characterizing their neutralizing potential.
Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA
A common method for detecting ADAs in patient samples is the bridging Enzyme-Linked Immunosorbent Assay (ELISA).
-
Principle: In this assay, the therapeutic peptide is used to both capture and detect the ADA. The bivalent nature of the antibody allows it to form a "bridge" between the peptide coated on the assay plate and a labeled version of the peptide.
-
Screening Assay Protocol:
-
Coating: A 96-well microtiter plate is coated with the therapeutic peptide (e.g., this compound).
-
Blocking: The remaining protein-binding sites on the plate are blocked using a blocking buffer (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Patient serum samples are added to the wells. If ADAs are present, they will bind to the coated peptide.
-
Detection: A biotin-labeled version of the same therapeutic peptide is added. This will bind to a second binding site on the ADA, forming the "bridge."
-
Signal Generation: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotin. A substrate for the enzyme is then added, producing a measurable colorimetric or chemiluminescent signal. The intensity of the signal is proportional to the amount of ADA present.
-
-
Confirmatory Assay: To confirm the specificity of the detected ADAs, the assay is repeated with a pre-incubation step where an excess of the unlabeled therapeutic peptide is added to the patient serum. If the signal is significantly reduced, it confirms that the antibodies are specific to the drug.
Neutralizing Antibody (NAb) Assay: Cell-Based Assays
Cell-based assays are crucial for determining if the detected ADAs have the potential to neutralize the biological activity of the therapeutic peptide.
-
Principle: These assays utilize a cell line that responds to the therapeutic peptide in a measurable way. The ability of patient serum containing ADAs to inhibit this response is then quantified.
-
Protocol for a Glucagon/Dasiglucagon NAb Assay:
-
Cell Line: A cell line expressing the glucagon receptor (GCGR) is used (e.g., HEK293 cells transfected with the human GCGR).
-
Assay Endpoint: The biological activity of glucagon/dasiglucagon is typically measured by the production of cyclic AMP (cAMP).
-
Procedure: a. Patient serum is pre-incubated with a known concentration of this compound. b. This mixture is then added to the GCGR-expressing cells. c. After an incubation period, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or other detection method.
-
Interpretation: A reduction in cAMP production compared to a control sample (with no ADAs) indicates the presence of neutralizing antibodies.
-
-
Protocol for a GLP-1 Receptor Agonist (Liraglutide/Semaglutide) NAb Assay: The principle is the same, but a cell line expressing the GLP-1 receptor is used, and the endpoint is the measurement of cAMP production in response to liraglutide or semaglutide.
Assessment of Innate Immune Response Modulating Impurities (IIRMIs)
Impurities from the drug manufacturing process can sometimes trigger an innate immune response, which can enhance the immunogenicity of the peptide itself.
-
Principle: Cell-based assays using immortalized immune cells are employed to detect a broad range of IIRMIs.
-
Protocol:
-
Cell Lines: Commercial reporter cell lines, such as RAW-Blue™ (murine macrophages) and HEK-Blue™ (human embryonic kidney cells) transfected with specific pattern recognition receptors (e.g., TLRs, NODs), are used[12]. These cells are engineered to produce a secreted embryonic alkaline phosphatase (SEAP) reporter gene upon activation of innate immune signaling pathways (e.g., NF-κB)[12].
-
Procedure: The therapeutic peptide product is incubated with the cell lines.
-
Measurement: The level of SEAP in the cell culture supernatant is quantified using a colorimetric substrate[12].
-
Interpretation: An increase in SEAP activity indicates the presence of IIRMIs that can activate innate immunity. Studies have shown that both synthetic and recombinant glucagon have a negligible risk of innate immunogenicity[12][13].
-
Signaling Pathways and Experimental Workflows
Visualizing the biological pathways and experimental processes is essential for a comprehensive understanding of the immunogenicity assessment.
Signaling Pathways
This compound and recombinant glucagon exert their effects through the glucagon receptor, while liraglutide and semaglutide act via the GLP-1 receptor. Both are G-protein coupled receptors that lead to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Immunogenicity of the Novel Glucagon Analogue this compound: Results of a Dedicated Immunogenicity Trial in Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a next‐generation ready‐to‐use glucagon analog, for treatment of severe hypoglycemia in children and adolescents with type 1 diabetes: Results of a phase 3, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound—A Next-Generation Glucagon Analog for Rapid and Effective Treatment of Severe Hypoglycemia: Results of Phase 3 Randomized Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Liraglutide treatment is associated with a low frequency and magnitude of antibody formation with no apparent impact on glycemic response or increased frequency of adverse events: results from the Liraglutide Effect and Action in Diabetes (LEAD) trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. portal.dimdi.de [portal.dimdi.de]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Assessment of innate immune response modulating impurities in glucagon for injection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Dasiglucagon
This guide provides crucial safety and logistical information for laboratory professionals, including researchers, scientists, and drug development experts, who handle Dasiglucagon. The following procedural steps and operational plans are designed to ensure safe handling, use, and disposal of this compound. While this compound is available as a solution in pre-filled syringes and auto-injectors for clinical use, this guide focuses on its handling in a laboratory setting.[1][2][3][4][5] A material safety data sheet for this compound acetate states that it is not a hazardous substance or mixture.[6] However, adherence to standard laboratory safety protocols is essential as the toxicological properties of the pure compound may not be fully investigated for an occupational setting.
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound in a research environment.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Glasses with Side Shields | Recommended for all laboratory work to protect from potential splashes. |
| Hand Protection | Disposable Nitrile Gloves | To be worn when handling the compound or any containers. Gloves should be changed immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills. |
| Respiratory Protection | Not generally required | Based on the available safety information, respiratory protection is not expected to be necessary under normal handling conditions. If generating aerosols or handling fine powders, a risk assessment should be performed to determine if a dust mask or respirator is needed. |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is critical for minimizing risk and ensuring the integrity of experiments involving this compound.
1. Pre-Handling Preparations:
-
Hazard Assessment: Before beginning work, conduct a thorough risk assessment for the entire experimental procedure.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weigh boats), and waste containers are readily accessible.
-
Work Area: Designate a clean and organized workspace for handling the compound.
2. Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: If handling a powdered form, carefully weigh the desired amount. Avoid creating dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent to minimize the potential for airborne particles.
Disposal Plan
Proper disposal of this compound and associated materials is essential to maintain a safe laboratory environment.
-
Unused Compound: Any unused medicinal product or waste material should be disposed of in accordance with local requirements.[7]
-
Contaminated Materials: Dispose of items such as used gloves, pipette tips, and weighing papers that have come into contact with this compound in the appropriate laboratory waste stream.
-
Sharps: If using needles and syringes for handling solutions, dispose of them in a designated, puncture-resistant sharps container.[1][2]
Emergency Procedures
In case of accidental exposure, follow these first aid measures:
-
Skin Contact: Rinse the affected area thoroughly with large amounts of water. Remove contaminated clothing.[6]
-
Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids with fingers. Seek medical attention.[6]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person.[6]
-
Inhalation: If breathing is difficult, move the person to fresh air.
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
